donepezilhcl
Descripción
An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE.
See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046698 | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120011-70-3, 142057-77-0 | |
| Record name | Donepezil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120011-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Donepezil hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=737535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Donepezil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-((1-(phenylmethyl)-4-piperidinyl)methyl)-, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+/- )- 2- [(1- Benzyl- 4- piperidyl)methyl]- 5,6- dimethoxy- 1- indanone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O2T2PJ89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Interactions of Donepezil HCl with Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism of action of Donepezil (B133215) hydrochloride (HCl) on its primary therapeutic target, acetylcholinesterase (AChE). Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, and a thorough understanding of its interaction with AChE is critical for the development of next-generation cholinesterase inhibitors. This document outlines the drug's binding kinetics, selectivity, structural interactions, and the experimental methodologies used to elucidate these characteristics.
Core Mechanism of Action: Reversible Cholinesterase Inhibition
Donepezil functions as a highly selective, reversible, and mixed competitive/non-competitive inhibitor of acetylcholinesterase. The primary role of AChE in the central nervous system is the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates the cholinergic signal. In Alzheimer's disease, a deficit in cholinergic neurotransmission contributes to cognitive decline. By inhibiting AChE, donepezil prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses. This enhancement of cholinergic transmission is believed to be the basis for its therapeutic effects on cognition and behavior.
The inhibition is reversible, allowing for a dynamic and dose-dependent modulation of enzyme activity. The mixed-type inhibition suggests a complex binding mechanism where donepezil can interact with both the free enzyme and the enzyme-substrate complex.
Caption: Donepezil's mechanism of action in the cholinergic synapse.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of a cholinesterase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). High selectivity for AChE is a desirable trait, as BChE inhibition is associated with a greater incidence of peripheral side effects.[1][2] Donepezil exhibits high potency and a strong preference for AChE.
Table 1: In Vitro Inhibitory Activity of Donepezil
| Enzyme Target | IC50 (nM) | Species/System | Notes | Reference |
| Acetylcholinesterase (AChE) | 6.7 | Human | Optimal assay conditions. | [3] |
| Acetylcholinesterase (AChE) | 8-11 | Human | [4] | |
| Acetylcholinesterase (AChE) | 41 | Human | Minimally diluted (1.2-fold) whole blood. | |
| Acetylcholinesterase (AChE) | 7.6 | Human | Highly diluted (120-fold) whole blood. | |
| Butyrylcholinesterase (BChE) | 5,600 | Human | [2] |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
The selectivity index, calculated as the ratio of IC50 (BChE) / IC50 (AChE), is approximately 836 for donepezil, underscoring its high selectivity for its target enzyme.[2]
Structural Basis of Inhibition: The Dual Binding Site Hypothesis
X-ray crystallography studies of the human AChE enzyme in complex with donepezil (e.g., PDB ID: 4EY7, 7E3H) have been instrumental in revealing the molecular interactions that govern its inhibitory activity.[5][6][7][8] The active site of AChE is located at the bottom of a deep and narrow gorge, which is approximately 20 Å long. This gorge contains two key binding sites: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).
Donepezil is a slender, elongated molecule that spans the distance between these two sites.[9]
-
Interaction with the Catalytic Anionic Site (CAS): The protonated piperidine (B6355638) ring of donepezil interacts with the CAS at the base of the gorge. This site is rich in aromatic residues, and the interaction is stabilized by cation-π and hydrophobic interactions with amino acids such as Trp86 and Tyr337. The CAS is also where the hydrolysis of acetylcholine occurs, involving a catalytic triad (B1167595) of Ser203, His447, and Glu334.
-
Interaction with the Peripheral Anionic Site (PAS): The indanone moiety of donepezil binds to the PAS, located near the entrance of the active site gorge. This interaction is primarily governed by π-π stacking with aromatic residues, notably Trp286.
This "dual binding site" mechanism is crucial to donepezil's high potency. By occupying both sites simultaneously, it effectively blocks the entry of the substrate (acetylcholine) into the active site and prevents its hydrolysis.
References
- 1. Structures of human acetylcholinesterase in complex with pharmacologically important ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of donepezil binding to acetylcholinesterase using positron emission tomography and [5-(11)C-methoxy]donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
donepezil hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215) hydrochloride is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a highly selective and reversible inhibitor of acetylcholinesterase. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and drug development professionals.
Chemical Structure and Identification
Donepezil hydrochloride is chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride. Its structure is characterized by a benzylpiperidine moiety linked to an indanone group.
Caption: Chemical structure of donepezil hydrochloride.
Physicochemical Properties
Donepezil hydrochloride is a white to off-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H29NO3・HCl | |
| Molecular Weight | 415.96 g/mol | [1] |
| Melting Point | 220-222 °C | [2] |
| pKa (basic) | 9.08 | [3] |
| LogP | 4.7 | [3] |
| Solubility | Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol (B145695) and acetonitrile (B52724); practically insoluble in ethyl acetate (B1210297) and n-hexane. | [1] |
Mechanism of Action
Cholinergic Pathway
The primary mechanism of action of donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[4][5] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.[5] Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BuChE).[6]
Caption: Acetylcholinesterase inhibition by donepezil.
Non-Cholinergic Pathways
Emerging evidence suggests that donepezil may also exert its effects through non-cholinergic mechanisms. It has been shown to have neuroprotective effects by enhancing the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β).[6] This signaling cascade is crucial for cell survival and may contribute to the therapeutic benefits of donepezil beyond simple AChE inhibition.
Caption: Donepezil's influence on the Akt/GSK-3β pathway.
Experimental Protocols
Quantification of Donepezil Hydrochloride by RP-HPLC
This protocol outlines a common reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of donepezil hydrochloride in bulk or pharmaceutical dosage forms.
4.1.1. Materials and Reagents
-
Donepezil hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.01 M)
-
Phosphoric acid (for pH adjustment)
-
Methanol (HPLC grade)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid), methanol, and acetonitrile (e.g., 50:30:20, v/v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 268 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.1.3. Standard Solution Preparation
-
Accurately weigh a suitable amount of donepezil hydrochloride reference standard.
-
Dissolve in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.125 - 16 µg/mL).
4.1.4. Sample Preparation (from tablets)
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of donepezil hydrochloride.
-
Transfer to a volumetric flask and add a portion of the mobile phase.
-
Sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4.1.5. Analysis
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of donepezil hydrochloride in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for donepezil hydrochloride quantification.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.
4.2.1. Principle Acetylthiocholine is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.
4.2.2. Materials and Reagents
-
Acetylcholinesterase (AChE) solution
-
Donepezil hydrochloride (or test inhibitor) solutions of varying concentrations
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
4.2.3. Procedure
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the donepezil solution (or buffer for the control).
-
Add the AChE enzyme solution to each well and incubate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of donepezil.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of donepezil hydrochloride. The inclusion of structured data tables, detailed experimental protocols, and clear visualizations aims to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience. A thorough understanding of these fundamental aspects is crucial for the ongoing research and development of novel therapies for neurodegenerative diseases.
References
- 1. Donepezil hydrochloride 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. DONEPEZIL HYDROCHLORIDE | CAS#:110119-84-1 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Beyond Acetylcholinesterase Inhibition: A Technical Guide to the Non-Cholinergic Neuroprotective Mechanisms of Donepezil
For Immediate Release
[City, State] – [Date] – While traditionally recognized for its role as an acetylcholinesterase inhibitor in the symptomatic treatment of Alzheimer's disease, a growing body of evidence reveals that donepezil (B133215) possesses significant neuroprotective properties that are independent of its effects on cholinergic transmission. This technical guide provides an in-depth exploration of these non-cholinergic mechanisms, offering researchers, scientists, and drug development professionals a comprehensive overview of the molecular pathways and cellular effects that contribute to donepezil's potential as a disease-modifying agent.
This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Sigma-1 (σ1) Receptor Agonism: A Key Neuroprotective Hub
Donepezil is a high-affinity agonist of the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2] This interaction is crucial for its neuroprotective effects against amyloid-beta (Aβ) toxicity and oxidative stress.[1][3] Activation of the σ1 receptor by donepezil modulates calcium homeostasis, reduces endoplasmic reticulum stress, and inhibits neuronal apoptosis.[3]
Quantitative Data: σ1 Receptor-Mediated Effects
| Mechanism | Experimental System | Donepezil Concentration/Dose | Observed Effect | Reference |
| Anti-amnesic Effect | Aβ25-35 peptide-injected mice (i.c.v.) | 0.5 mg/kg | Reversal of learning deficits in passive avoidance and spontaneous alternation tasks. Effect blocked by σ1 antagonist BD1047. | [1] |
| Neuroprotection (Oxidative Stress) | Aβ25-35 peptide-injected mice | 0.5 mg/kg (pre-injection) | Significantly attenuated Aβ-induced hippocampal lipid peroxidation (~80% reduction). | [2] |
| Neuroprotection (Apoptosis) | Saporin-induced cholinergic depletion in rats | Pre-treatment | Reduced hippocampal and neocortical caspase-3 activity. | [3] |
Experimental Protocol: Evaluation of Neuroprotection Against Aβ Toxicity in Mice
This protocol is synthesized from methodologies described by Meunier et al. (2006).[1][2]
-
Animal Model : Male Swiss mice are used.
-
Induction of Neurotoxicity : A single intracerebroventricular (i.c.v.) injection of aggregated Aβ25-35 peptide (9 nmol) is administered to induce amnesia and oxidative stress.
-
Drug Administration :
-
Pre-treatment Protocol : A single dose of Donepezil (0.5 mg/kg) is administered intraperitoneally (i.p.) 20 minutes before the Aβ25-35 injection.
-
Post-treatment Protocol : Donepezil (0.5 mg/kg, i.p.) is administered 24 hours after Aβ25-35 injection and then once daily for the duration of the experiment.
-
-
Behavioral Analysis : 7-9 days post-injection, memory deficits are assessed using the spontaneous alternation task in a Y-maze and the step-down passive avoidance test.
-
Biochemical Analysis (Oxidative Stress) : At the end of the behavioral testing, mice are euthanized, and hippocampi are dissected. Lipid peroxidation is quantified by measuring malondialdehyde (MDA) levels using a thiobarbituric acid reactive substances (TBARS) assay.
Signaling Pathway: Donepezil's σ1 Receptor-Mediated Neuroprotection
Attenuation of Neuroinflammation
Donepezil exerts potent anti-inflammatory effects by directly modulating microglial and astrocytic activity.[4] This action is independent of its cholinergic properties and involves the suppression of key inflammatory signaling cascades, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), as well as the NLRP3 inflammasome.[4][5][6]
Quantitative Data: Anti-Inflammatory Effects
| Mechanism | Experimental System | Donepezil Concentration | Observed Effect | Reference |
| Cytokine Suppression | LPS-stimulated BV2 microglial cells | 10 or 50 µM | Significantly decreased mRNA levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6). | [4][7] |
| Nitric Oxide (NO) Reduction | LPS-stimulated purified microglial cultures | 5-20 µM | Attenuated production of nitric oxide (NO) and TNF-α. | [5] |
| Signaling Inhibition | LPS-stimulated BV2 microglial cells | 50 µM | Suppressed LPS-induced phosphorylation of AKT, ERK, and p38 MAPK. | [4] |
| NLRP3 Inflammasome Inhibition | LPS-stimulated BV2 microglial cells | 50 µM | Significantly reduced LPS-induced NLRP3 protein and mRNA levels. | [4] |
| Aβ-induced Gliosis | 5xFAD transgenic mice | Not specified | Significantly reduced Aβ-evoked activation of microglia and astrocytes. | [4] |
Experimental Protocol: Microglial Activation Assay
This protocol is a synthesis of methodologies described by Kim et al. (2021) and others.[4][5]
-
Cell Culture : BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment : Cells are pre-treated with Donepezil (e.g., 10 or 50 µM) for 1 hour.
-
Stimulation : Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).
-
Cytokine Analysis (qRT-PCR) :
-
Total RNA is extracted from the cells.
-
cDNA is synthesized using a reverse transcription kit.
-
Quantitative real-time PCR is performed using primers specific for target genes (e.g., Tnf-α, Il-1β, Il-6, Nos2) and a housekeeping gene (e.g., Gapdh). Relative gene expression is calculated using the ΔΔCt method.
-
-
Signaling Pathway Analysis (Western Blot) :
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-p38, p38, p-NF-κB p65, p65).
-
After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection kit.
-
Signaling Pathway: Donepezil's Anti-Inflammatory Action
Modulation of NMDA Receptor-Mediated Excitotoxicity
Donepezil protects neurons from glutamate-induced excitotoxicity by promoting the internalization of N-methyl-D-aspartate (NMDA) receptors.[7] This effect is mediated by the stimulation of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs) and is independent of the PI3K-Akt survival pathway.[7][8] By reducing the number of NMDA receptors on the cell surface, donepezil attenuates excessive calcium (Ca2+) influx, a key trigger of neuronal death.[7]
Quantitative Data: NMDA Receptor Modulation
| Mechanism | Experimental System | Donepezil Concentration | Observed Effect | Reference |
| NMDA Receptor Internalization | Primary rat cortical neurons | 10 µM (48h) | Significantly reduced cell surface levels of the NR1 subunit of the NMDA receptor. | [7] |
| Ca2+ Influx Attenuation | Primary rat cortical neurons | 10 µM (48h) | Significantly attenuated glutamate-mediated Ca2+ entry. | [7] |
| Neuroprotection | Primary rat cortical neurons | 0.1 - 10 µM | Showed concentration-dependent protection against NMDA-induced LDH release. | [9] |
| NMDA Current Modulation | Rat cortical bipolar neurons | 0.01 - 1 µM | Potentiated NMDA-induced currents. | [10] |
Experimental Protocol: Cell-Surface Biotinylation for NMDA Receptor Internalization
This protocol is based on the methodology described by Shen et al. (2010).[7]
-
Cell Culture : Primary cortical neurons from E18 rat embryos are cultured for 7-10 days.
-
Treatment : Neurons are treated with Donepezil (10 µM) for 48 hours.
-
Biotinylation :
-
Cultures are washed with ice-cold artificial cerebrospinal fluid (ACSF).
-
Cell surface proteins are biotinylated by incubating with Sulfo-NHS-LC-Biotin for 15 minutes on ice.
-
The reaction is quenched with ammonium (B1175870) chloride.
-
-
Cell Lysis : Cells are lysed in RIPA buffer containing protease inhibitors.
-
Streptavidin Pulldown :
-
A portion of the lysate is saved as the "total" fraction.
-
The remaining lysate is incubated with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
-
Western Blot Analysis : The "total" and "surface" (pulled-down) fractions are analyzed by Western blotting using an antibody specific for the NR1 subunit of the NMDA receptor. The reduction in the NR1 signal in the surface fraction of donepezil-treated cells indicates receptor internalization.
Workflow: Investigating NMDA Receptor Internalization
Additional Neuroprotective Mechanisms
Beyond the major pathways detailed above, evidence suggests donepezil engages in several other non-cholinergic neuroprotective activities.
Anti-Amyloid Effects
In preclinical models, long-term administration of high-dose donepezil has been shown to impact Aβ pathology directly.
-
Quantitative Data : In a 6-month study using Tg2576 mice, a 4 mg/kg dose of donepezil significantly reduced brain tissue levels of soluble Aβ1-40 and Aβ1-42 and decreased Aβ plaque number and burden.[11] At this dose, donepezil also significantly increased synaptic density in the dentate gyrus.[11]
Upregulation of Neurotrophic Factors
Donepezil treatment has been linked to an increase in crucial neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival, differentiation, and synaptic plasticity.
-
Quantitative Data : In a clinical study, 19 patients with early Alzheimer's disease were treated with donepezil (10 mg/day) for 15 months.[12] Mean serum BDNF concentrations increased significantly from a baseline of 19.2 ± 3.7 ng/ml to 23.6 ± 7.0 ng/ml post-treatment, reaching levels comparable to healthy controls (23.2 ± 6.0 ng/ml).[12][13]
Reduction of Oxidative Stress
Donepezil exhibits direct antioxidant properties by scavenging free radicals.
-
Quantitative Data : In vitro assays demonstrated that donepezil has dose-dependent free radical scavenging activity. In a DPPH assay, activity ranged from 33.5% at 10 µg/ml to 42.3% at 1000 µg/ml. Nitric oxide scavenging activity was 1% at 10 µg/ml and increased to 14.9% at 1000 µg/ml.
Conclusion and Future Directions
The evidence presented in this guide demonstrates that donepezil's therapeutic potential extends far beyond its role as a symptomatic treatment for cognitive decline. Its ability to engage multiple, non-cholinergic neuroprotective pathways—including σ1 receptor agonism, potent anti-inflammatory activity, modulation of glutamate (B1630785) receptor function, and reduction of amyloid pathology and oxidative stress—positions it as a multifaceted, potentially disease-modifying agent.
For drug development professionals, these findings suggest that future research should focus on developing compounds that optimize these non-cholinergic properties. Investigating analogs of donepezil with higher affinity for the σ1 receptor or enhanced anti-inflammatory capabilities could yield novel therapeutics with greater neuroprotective efficacy. Furthermore, understanding the interplay between these diverse mechanisms will be critical for designing rational combination therapies for Alzheimer's disease and other neurodegenerative disorders. Further clinical studies are warranted to confirm the translation of these preclinical findings to patients and to explore the long-term, disease-modifying impact of donepezil treatment.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia signaling as a target of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy [mdpi.com]
- 13. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of Donepezil HCl on Amyloid Precursor Protein Processing
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document details the molecular mechanisms by which Donepezil (B133215) HCl, an acetylcholinesterase inhibitor, influences the processing of Amyloid Precursor Protein (APP). It synthesizes findings from in vitro, in vivo, and human studies, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction: Amyloid Precursor Protein Processing Pathways
The processing of Amyloid Precursor Protein (APP) is a critical event in the pathogenesis of Alzheimer's disease (AD). APP can be cleaved by two primary, mutually exclusive enzymatic pathways:
-
Non-amyloidogenic Pathway: In this pathway, APP is cleaved within the amyloid-beta (Aβ) domain by α-secretase, primarily from the ADAM (A Disintegrin and Metalloproteinase) family, such as ADAM10.[1] This cleavage produces a soluble N-terminal fragment, sAPPα, and a C-terminal fragment (CTFα). The production of sAPPα is neuroprotective and precludes the formation of the pathogenic Aβ peptide.[2][3]
-
Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1) at the N-terminus of the Aβ domain, releasing the sAPPβ fragment. The remaining C-terminal fragment (CTFβ) is then cleaved by the γ-secretase complex, leading to the generation and secretion of Aβ peptides, most commonly Aβ40 and Aβ42.[2] The accumulation and aggregation of Aβ peptides are central to the amyloid cascade hypothesis of AD.
Donepezil, primarily known for its role in symptomatic treatment of AD through acetylcholinesterase inhibition, has been shown to modulate APP processing, often favoring the non-amyloidogenic pathway through mechanisms that may be independent of its primary pharmacological action.[3][4]
Donepezil's Modulatory Effects on APP Processing
Research indicates that donepezil influences APP processing through several interconnected mechanisms, shifting the balance away from Aβ production.
Upregulation of Sorting Nexin 33 (SNX33)
A key proposed mechanism involves the upregulation of Sorting Nexin 33 (SNX33) expression.[5][6] Donepezil treatment in primary cortical neurons increases SNX33 levels.[2] SNX33 is believed to reduce the rate of APP endocytosis, thereby increasing the residency time of APP on the cell surface.[2][5] This spatial redistribution favors cleavage by α-secretase, which is predominantly active at the plasma membrane, thus enhancing the non-amyloidogenic pathway and reducing Aβ generation.[2][5] This effect of donepezil was shown to be independent of acetylcholine (B1216132) receptor signaling, suggesting an off-target mechanism.[2]
Modulation of Secretase Activity
Donepezil has been observed to directly influence the activity of key secretases. Studies on platelets from AD patients treated with donepezil showed a marked increase in α-secretase activity and a concurrent decrease in β-secretase activity.[7][8] This dual effect provides a direct mechanism for enhanced sAPPα production and reduced Aβ generation. Furthermore, some evidence suggests donepezil may increase the cell membrane levels of the α-secretases ADAM10 and ADAM17.[5]
Reduction of Amyloid-β Peptides
Consistent with the above mechanisms, multiple preclinical studies report a reduction in Aβ levels following donepezil administration. In primary cortical neuron cultures, donepezil causes a concentration- and time-dependent decrease in secreted Aβ40 and Aβ42.[2][5] Similarly, long-term administration in the Tg2576 mouse model of AD resulted in significantly reduced brain tissue levels of soluble Aβ1-40 and Aβ1-42.[9][10] However, it is crucial to note that these preclinical findings have not been consistently replicated in human studies, where PET imaging after one year of treatment did not show a reduction in brain Aβ accumulation.[11]
Quantitative Data Presentation
The following tables summarize the quantitative effects of donepezil on key markers of APP processing from various studies.
Table 1: Effect of Donepezil on Soluble Aβ Levels in Tg2576 Mice
| Treatment Group | Aβ Species | Outcome | Statistical Significance | Reference |
|---|---|---|---|---|
| Donepezil (4 mg/kg) vs. Vehicle | Soluble Aβ1-40 | Significant Reduction | p = 0.005 | [9] |
| Donepezil (4 mg/kg) vs. Vehicle | Soluble Aβ1-42 | Significant Reduction | p = 0.005 | [9] |
| Donepezil (2 mg/kg) vs. Vehicle | Soluble Aβ1-40 / Aβ1-42 | No Significant Change | - |[9] |
Table 2: Effect of Donepezil on Platelet Secretase Activity in AD Patients
| Parameter | Donepezil Treatment Group (5 mg/day) | Control AD Group | Statistical Significance | Reference |
|---|---|---|---|---|
| α-Secretase Activity | 91% ± 9% | 64% ± 8% | p < 0.01 | [7] |
| β-Secretase Activity | 119% ± 11% | 178% ± 17% | p < 0.01 | [7] |
| sAPPα Content | 64% ± 14% | 26% ± 8% | p < 0.01 | [7][8] |
(Values relative to non-demented controls)
Signaling Pathways and Experimental Workflows
Implicated Signaling Pathways
While the precise signaling cascade is under investigation, the nicotinic acetylcholine receptor (nAChR)-PI3K signaling pathway has been proposed to mediate the upregulation of SNX33 by donepezil, although some effects appear independent of cholinergic receptors.[5] Other broader network analyses have implicated MAPK and Ras signaling pathways in the multifaceted actions of donepezil.[12][13][14]
Caption: Proposed mechanism of donepezil on APP processing via SNX33.
Typical Experimental Workflow
The investigation of donepezil's effects on APP processing typically follows a standardized workflow from treatment to endpoint analysis.
Caption: General experimental workflow for studying donepezil's effect on APP.
Detailed Experimental Protocols
In Vivo Tg2576 Mouse Model Protocol
-
Model: Tg2576 mice, which overexpress a human APP variant (APP695swe).
-
Treatment Regimen: Donepezil was administered in drinking water at concentrations of 1, 2, or 4 mg/kg.[9][10] Treatment was long-term, typically starting at 3 months of age and continuing for 6 months.[9][10]
-
Sample Collection: At the study endpoint (e.g., 9 months of age), mice were euthanized, and brain tissue (cortex and hippocampus) was harvested.
-
Aβ Quantification (ELISA):
-
Brain tissue was homogenized in a buffer containing protease inhibitors.
-
Homogenates were centrifuged to separate soluble and insoluble fractions.
-
Soluble Aβ1-40 and Aβ1-42 levels in the supernatant were quantified using commercially available colorimetric ELISA kits, following the manufacturer's instructions.
-
Absorbance was read on a microplate reader, and concentrations were calculated based on a standard curve.[9]
-
In Vitro Primary Rat Cortical Neuron Protocol
-
Model: Primary cortical neurons harvested from fetal rats.
-
Treatment: Neuronal cultures were exposed to donepezil at various concentrations for specific durations (e.g., 24-48 hours).[5]
-
Sample Collection: Conditioned culture media was collected to measure secreted proteins (Aβ, sAPPα). Cells were lysed to analyze intracellular proteins.
-
Aβ and sAPPα Quantification:
-
ELISA: Aβ40 and Aβ42 levels in the culture media were quantified using specific ELISA kits as described for the in vivo protocol.[5]
-
Western Blotting (for sAPPα):
-
Proteins from the conditioned media were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
The membrane was blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific for sAPPα.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.
-
-
Human Platelet Secretase Activity Protocol
-
Model: Platelets isolated from the blood of AD patients undergoing donepezil treatment (e.g., 5 mg/day for 12 weeks).[7]
-
Sample Preparation: Platelets were isolated from whole blood by centrifugation and then lysed to release cellular contents, including secretase enzymes.
-
Secretase Activity Assay (Fluorometric):
-
Platelet lysate was incubated with a specific secretase substrate. The substrate is typically a short peptide sequence corresponding to the APP cleavage site, flanked by a fluorophore and a quencher.
-
Upon cleavage by the active secretase (α or β), the fluorophore and quencher are separated, resulting in a detectable fluorescent signal.
-
The rate of increase in fluorescence is proportional to the enzyme's activity and was measured over time using a fluorescence plate reader.
-
Activity levels were often expressed as a percentage relative to a control group (e.g., non-demented individuals or pre-treatment levels).[7]
-
Conclusion and Future Directions
The evidence from preclinical models strongly suggests that donepezil can favorably modulate APP processing, promoting the non-amyloidogenic pathway by upregulating SNX33, increasing α-secretase activity, and decreasing β-secretase activity.[5][7] This leads to a reduction in neurotoxic Aβ peptides and an increase in neuroprotective sAPPα. These "off-target" effects present a compelling, additional mechanism of action for an established AD therapeutic.
However, a significant translational gap exists, as clinical studies using PET imaging in AD patients have not demonstrated a corresponding reduction in brain amyloid burden.[11] This discrepancy highlights the complexity of AD pathology and the challenges of translating findings from cellular and animal models to human patients.
Future research should focus on:
-
Elucidating the definitive signaling pathways that link donepezil to SNX33 expression.
-
Investigating why the Aβ-lowering effects observed in preclinical models are not apparent in human brain imaging studies.
-
Exploring whether the modulation of APP processing by donepezil contributes to its cognitive benefits, even in the absence of bulk amyloid plaque reduction.
References
- 1. Effect and mechanism of fuzhisan and donepezil on the sirtuin 1 pathway and amyloid precursor protein metabolism in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Donepezil Reduces Amyloid Precursor Protein Endocytosis by Resulting from Increase in the Expression of Sorting Nexin Protein 33] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. [Effects of donepezil treatment on platelets α and β secretase activities in Alzheimer's disease patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in brain amyloid-β accumulation after donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Docking of Donepezil with Acetylcholinesterase Active Sites
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular docking of donepezil (B133215) with the active sites of acetylcholinesterase (AChE). It covers the fundamental binding mechanisms, detailed experimental protocols for in silico docking simulations, and a summary of quantitative interaction data. This document is intended to serve as a comprehensive resource for professionals engaged in neuropharmacology and computational drug design.
Introduction to Acetylcholinesterase and Donepezil
Alzheimer's disease (AD) is a progressive neurodegenerative disorder marked by cognitive decline and memory impairment.[1] A key therapeutic strategy involves inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2] By increasing acetylcholine levels, AChE inhibitors can help alleviate some of the cognitive symptoms of AD.[2]
Donepezil is a second-generation, reversible AChE inhibitor widely used in the clinical treatment of AD.[3][4] Molecular docking, a powerful computational method, is instrumental in understanding how donepezil interacts with its target at an atomic level.[5] This technique predicts the binding orientation and affinity of a ligand (donepezil) within the active site of a protein (AChE), providing critical insights for structure-based drug design.[6]
The Acetylcholinesterase (AChE) Active Site: A Dual-Binding Gorge
The active site of the AChE enzyme is a deep, narrow gorge approximately 20 Å long. It is comprised of two principal binding regions: the Catalytic Active Site (CAS) at the base of the gorge and the Peripheral Anionic Site (PAS) near the gorge entrance.[7]
-
Catalytic Active Site (CAS): This site contains the catalytic triad (B1167595) of three amino acids: Serine (S203), Histidine (H447), and Glutamic acid (E334).[7] It also includes key residues like Tryptophan (W86), which is crucial for interacting with substrates.[7]
-
Peripheral Anionic Site (PAS): Located at the entrance of the gorge, the PAS serves as an initial recognition site for substrates and inhibitors.[7] Tryptophan (W286) is a critical amino acid residue within the PAS.[7]
Donepezil is known as a dual-binding site inhibitor because it is long enough to span the gorge and interact with both the CAS and the PAS simultaneously.[7][8][9]
Molecular Interactions of Donepezil with AChE
Molecular docking studies have elucidated the specific interactions that anchor donepezil within the AChE active site. The binding is primarily stabilized by non-covalent interactions, including aromatic stacking and hydrogen bonds.
The indanone moiety of donepezil binds to the PAS, engaging in π-π stacking interactions with Trp286 and Tyr341.[1] The piperidine (B6355638) ring interacts with residues in the anionic part of the catalytic site, while the benzyl (B1604629) moiety at the other end of the molecule extends into the CAS.[7] Here, it establishes π-π stacking interactions with Trp86 and is in close proximity to the catalytic triad residue His447.[1][7] Additionally, a hydrogen bond is often observed between the carbonyl group of donepezil's indanone ring and the backbone of Phenylalanine (F295).[7][10]
Below is a diagram illustrating the key interactions between Donepezil and the active site residues of AChE.
Experimental Protocol for Molecular Docking
This section outlines a generalized, step-by-step protocol for performing a molecular docking simulation of donepezil with AChE. This workflow is typical for software packages like AutoDock, PyRx, MOE, and Schrödinger Suite.[11][12]
The overall workflow for a typical molecular docking experiment is visualized below.
Step 1: Receptor Preparation (AChE)
-
Retrieve Structure: Download the 3D crystal structure of human AChE complexed with donepezil from the Protein Data Bank (PDB). The PDB ID 4EY7 is commonly used.[11]
-
Prepare Protein: Using a molecular modeling tool (e.g., Schrödinger's Protein Preparation Wizard, Discovery Studio), prepare the protein structure.[11] This involves removing water molecules, co-factors, and the co-crystallized ligand (donepezil).[11]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Assign partial charges using a standard force field like OPLS4 or CHARMm.
-
Minimize Energy: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Ligand Preparation (Donepezil)
-
Obtain Structure: Obtain the 3D structure of donepezil from a chemical database like PubChem or ZINC, or draw it using a chemical sketcher.
-
Optimize Geometry: Perform a geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Charges: Assign partial atomic charges to the ligand atoms.
Step 3: Grid Box Generation
-
Define Active Site: Define the docking search space (the "grid box") within the AChE structure.
-
Set Coordinates: The grid box is typically centered on the location of the co-crystallized ligand in the original PDB file to ensure the search is focused on the known active site.[11] For PDB ID 4EY7, example XYZ coordinates are -14.01, -43.83, and 27.66.[11]
Step 4: Docking Simulation
-
Select Algorithm: Choose a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Run Simulation: Execute the docking run. The software will systematically explore various conformations and orientations of donepezil within the defined grid box, scoring each pose based on its predicted binding affinity.
Step 5: Analysis of Results
-
Binding Energy: Analyze the output poses, which are ranked by their docking score or estimated free energy of binding (kcal/mol). More negative values indicate a higher predicted binding affinity.
-
Pose Validation (RMSD): To validate the docking protocol, the co-crystallized ligand can be removed and then re-docked into the protein. The accuracy is confirmed if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal pose is less than 2.0 Å.
-
Interaction Analysis: Visualize the best-scoring pose using software like PyMOL or Discovery Studio to identify the specific non-covalent interactions (hydrogen bonds, π-π stacking, etc.) between donepezil and AChE residues.[11]
Quantitative Data Summary
The binding affinity of donepezil to AChE has been reported in numerous computational studies. The variation in values can be attributed to differences in software, force fields, and specific protein preparations.
Table 1: Reported Binding Affinities of Donepezil with Acetylcholinesterase
| Binding Energy (kcal/mol) | Inhibition Constant (IC50/Ki) | PDB ID Used | Source |
| -15.50 | - | Not Specified | [8] |
| -11.37 | - | Not Specified | |
| -10.8 | - | 4EY7 | [11] |
| -9.33 | 144.37 nM (Ki) | Not Specified | [13] |
| -8.13 | - | Not Specified | |
| - | 6.7 nM (IC50, Rat) | - | [2] |
Table 2: Key Molecular Interactions Between Donepezil and AChE Active Site Residues
| Interacting Residue | Site Location | Type of Interaction | Source(s) |
| Trp286 | PAS | π-π stacking | [1][8] |
| Tyr341 | PAS | π-π stacking | [1] |
| Phe295 | PAS | Hydrogen Bond | [1][7][10] |
| Trp86 | CAS | π-π stacking | [1][7][8] |
| His447 | CAS (Catalytic Triad) | π-π interaction | [1] |
| Tyr337 | CAS | Cation-π interaction | [7] |
| Phe330 | Gorge | Aromatic Stacking | [2] |
| Tyr121 | Gorge | Aromatic Stacking | [2] |
Conclusion
Molecular docking is an indispensable tool for elucidating the binding mechanism of inhibitors like donepezil to the acetylcholinesterase enzyme. The dual-site binding of donepezil, spanning from the peripheral anionic site to the catalytic active site, is stabilized by a network of π-π stacking and hydrogen bond interactions with key aromatic and catalytic residues. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to conduct and interpret their own in silico studies, ultimately aiding in the rational design of novel and more potent AChE inhibitors for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil - Proteopedia, life in 3D [proteopedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studiauniversitatis.ro [studiauniversitatis.ro]
- 13. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Cholinergic Enhancer: A Technical Chronicle of Donepezil's Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery and developmental history of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease. From its conceptual origins in the cholinergic hypothesis to its rigorous evaluation in clinical trials, this document details the scientific journey of a pivotal therapeutic agent. It encompasses quantitative pharmacological data, detailed experimental methodologies, and visual representations of key pathways and processes to offer a thorough resource for professionals in the field of drug discovery and development.
The Dawn of a New Therapeutic Strategy: Discovery and History
The story of donepezil begins in 1983 at the Tsukuba Research Laboratories of Eisai, a Japanese pharmaceutical company.[1][2] The research was spearheaded by Dr. Hachiro Sugimoto, who was personally motivated by his mother's struggle with dementia.[1][2] The scientific foundation for this endeavor was the "cholinergic hypothesis" of Alzheimer's disease, which posited that the cognitive decline observed in patients was linked to a deficit in the neurotransmitter acetylcholine.[1][3] At the time, this hypothesis was still a subject of debate.[2]
The initial breakthrough came from a random screening of compounds to identify those with inhibitory activity against acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[2][4] This screening led to the discovery of a "seed compound" which, although not potent, provided a starting point for chemical modification.[4][5] Through a meticulous structure-activity relationship (SAR) study that spanned four years, Dr. Sugimoto's team synthesized and evaluated numerous derivatives.[4][5] This extensive research program culminated in the identification of donepezil (coded as E2020), a compound with a promising profile of high potency, selectivity for AChE over butyrylcholinesterase (BuChE), and a favorable pharmacokinetic profile.[2][5]
After successful preclinical and clinical development, Eisai, in partnership with Pfizer, received approval for donepezil from the United States Food and Drug Administration (FDA) in 1996 under the brand name Aricept®.[3][6] It went on to become a leading treatment for Alzheimer's disease worldwide.[6]
Quantifying Efficacy: A Summary of Key Pharmacological Data
The pharmacological profile of donepezil is characterized by its potent and selective inhibition of acetylcholinesterase. This section summarizes the key quantitative data that defines its therapeutic action.
In Vitro Inhibitory Activity
The inhibitory potency of donepezil against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BuChE) are critical parameters. These are typically expressed as the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Enzyme Source | Reference |
| AChE IC50 | 6.7 nM | Not Specified | [3] |
| 14 nM | Not Specified | [3] | |
| 21 nM | Electric Eel | [7] | |
| 32 nM | Homo sapiens | [8] | |
| BuChE IC50 | 5600 nM | Not Specified | [3] |
| Selectivity Index (BuChE IC50 / AChE IC50) | ~836 | Not Specified | [3] |
In Vivo Efficacy: Clinical Trial Data
The clinical efficacy of donepezil has been primarily assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus).
| Clinical Trial Phase | Dosage | Primary Outcome Measure | Mean Change from Baseline (Drug vs. Placebo) | Reference |
| Phase III (15-week study) | 5 mg/day | ADAS-cog | -2.5 units | [9] |
| 10 mg/day | ADAS-cog | -3.1 units | [9] | |
| 5 mg/day | CIBIC-plus | 0.3 units | [9] | |
| 10 mg/day | CIBIC-plus | 0.4 units | [9] | |
| Phase III (24-week study) | 5 mg/day | ADAS-cog | -2.8 points | [10] |
| 10 mg/day | ADAS-cog | -3.1 points | [10] |
The Investigator's Blueprint: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments that were instrumental in the characterization and development of donepezil.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory activity of compounds against AChE.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring its absorbance at 412 nm.[6]
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Donepezil
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of donepezil in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of each donepezil dilution. For the control (100% enzyme activity), add 20 µL of buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of donepezil.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform. Improvements in learning and memory are measured by a reduction in the time and path length taken to find the platform over successive trials.
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with opaque water.
-
A small platform submerged just below the water surface.
-
A video tracking system to record the animal's swimming path.
Procedure:
-
Drug Administration: Administer donepezil or a vehicle control to the animals (e.g., mice or rats) for a specified period before and during the testing phase.
-
Acquisition Phase (Learning):
-
For several consecutive days (e.g., 5-7 days), place the animal in the pool at different starting locations.
-
Allow the animal to swim freely until it finds the hidden platform. If the animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Record the escape latency (time to find the platform) and the path length for each trial.
-
-
Probe Trial (Memory):
-
After the acquisition phase, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory.
-
Clinical Trial Design (Phase III)
The pivotal Phase III clinical trials for donepezil followed a similar design to establish its efficacy and safety in patients with mild to moderate Alzheimer's disease.
Design: Randomized, double-blind, placebo-controlled, parallel-group study.[9][11]
Participants: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.
Intervention:
-
Patients are randomly assigned to one of three groups:
-
Placebo
-
Donepezil 5 mg/day
-
Donepezil 10 mg/day
-
-
Treatment duration is typically 24 weeks, followed by a placebo washout period.[11][12]
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog): A standardized test to assess cognitive functions such as memory, language, and praxis.[13]
-
Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-plus): A global assessment of the patient's change in clinical status by an experienced clinician, incorporating information from a caregiver.[13]
Data Analysis: The primary analysis compares the change from baseline in the ADAS-cog and CIBIC-plus scores between the donepezil-treated groups and the placebo group.
Visualizing the Science: Diagrams and Workflows
This section provides visual representations of the key biological pathway and the drug development process for donepezil using the DOT language.
Caption: Cholinergic signaling and Donepezil's mechanism of action.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alzheimer's Dementia Treatment Efficacy of Oral Donepezil [adlarityhcp.com]
- 11. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
The Synthesis of Donepezil Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for Donepezil Hydrochloride, a key therapeutic agent in the management of Alzheimer's disease. This document details the critical chemical intermediates, reaction methodologies, and quantitative data to support research, development, and optimization of its manufacturing processes.
Introduction to Donepezil Synthesis
Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase. Its synthesis has been approached through various routes, primarily converging on the formation of a key unsaturated intermediate followed by reduction. The most commercially viable and widely reported methods involve the condensation of a substituted indanone with a piperidine (B6355638) derivative.
Key Synthesis Pathways
Two principal pathways for the synthesis of Donepezil Hydrochloride are outlined below. These routes differ primarily in the choice of the piperidine-derived aldehyde and the subsequent reaction steps.
Pathway A: Condensation with 1-Benzyl-4-formylpiperidine
This is the most common and direct route to Donepezil. It involves the aldol (B89426) condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine to form an unsaturated intermediate, which is then reduced to yield Donepezil.
Caption: Synthesis Pathway A of Donepezil via condensation with 1-benzyl-4-formylpiperidine.
Pathway B: Condensation with Pyridine-4-carboxaldehyde
This alternative route involves the condensation of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde. The resulting intermediate undergoes benzylation to form a pyridinium (B92312) salt, which is then catalytically hydrogenated to yield Donepezil.
Caption: Synthesis Pathway B of Donepezil via condensation with pyridine-4-carboxaldehyde.
Key Intermediates and Their Synthesis
The successful synthesis of Donepezil relies on the efficient preparation of its key intermediates.
5,6-Dimethoxy-1-indanone
This starting material is a crucial component in all major synthetic routes.
1-Benzyl-4-formylpiperidine
The synthesis of this aldehyde is a multi-step process, typically starting from ethyl isonipecotate.[1]
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine
This unsaturated intermediate is formed through the condensation of 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.[2]
5,6-Dimethoxy-2-(4-pyridinylmethylene)-1-indanone and its Benzylated Pyridinium Salt
These intermediates are central to Pathway B.[3][4] The initial condensation product is subsequently benzylated to form the pyridinium salt prior to reduction.[3][4]
Quantitative Data Summary
The following tables summarize the reported yields for the key reaction steps in the synthesis of Donepezil Hydrochloride.
| Reaction Step | Starting Materials | Product | Reagents/Catalyst | Yield (%) | Reference |
| Pathway A: Condensation | 5,6-Dimethoxy-1-indanone, 1-Benzyl-4-formylpiperidine | 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine | NaOH, Methanol (B129727) | 96 | [1] |
| Pathway A: Reduction | 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]piperidine | Donepezil | Raney Nickel, CH₃SO₃H | - | [1] |
| Pathway B: Condensation | 5,6-Dimethoxy-1-indanone, Pyridine-4-carboxaldehyde | 5,6-Dimethoxy-2-(4-pyridinylmethylene)-1-indanone | p-toluenesulphonic acid | 95.8 | [4] |
| Pathway B: Reduction of Pyridinium Salt | 1-Benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide | Donepezil | PtO₂ | - | [1] |
| Synthesis of 1-Benzyl-4-formylpiperidine: N-Benzylation | Ethyl Isonipecotate, Benzyl Chloride | N-Benzyl Ethyl Isonipecotate | K₂CO₃ | - | [1] |
| Synthesis of 1-Benzyl-4-formylpiperidine: Reduction to Alcohol | N-Benzyl Ethyl Isonipecotate | N-Benzyl Piperidine Alcohol | Vitride (B8709870) | 82 | [1] |
| Synthesis of 1-Benzyl-4-formylpiperidine: Oxidation to Aldehyde | N-Benzyl Piperidine Alcohol | 1-Benzyl-4-formylpiperidine | Oxalyl chloride, DMSO | 96 | [1] |
Detailed Experimental Protocols
Synthesis of 1-Benzyl-4-formylpiperidine[1]
-
Step 1: N-Benzylation of Ethyl Isonipecotate
-
Ethyl isonipecotate is condensed with benzyl chloride in the presence of potassium carbonate to yield N-benzyl ethyl isonipecotate.
-
-
Step 2: Reduction to N-Benzyl Piperidine Alcohol
-
N-benzyl ethyl isonipecotate is reduced using a vitride reducing agent to the corresponding N-benzyl piperidine alcohol. The reaction is worked up by separating the toluene (B28343) phase and removing the solvent under vacuum.
-
-
Step 3: Oxidation to N-Benzyl-4-formylpiperidine
-
A solution of oxalyl chloride in dichloromethane (B109758) is cooled to -70°C. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added, followed by the dropwise addition of N-benzyl piperidine alcohol. Triethylamine is then added, and the reaction is stirred. The workup involves washing with HCl solution, brine, and sodium bicarbonate solution, followed by drying and removal of the solvent in vacuo.
-
Pathway A: Synthesis of Donepezil[1]
-
Step 1: Condensation of 5,6-Dimethoxy-1-indanone and 1-Benzyl-4-formylpiperidine
-
A solution of 5,6-dimethoxy-1-indanone in methanol is stirred under an inert atmosphere at room temperature. Sodium hydroxide (B78521) flakes are added slowly, followed by 1-benzyl-4-formylpiperidine. The mixture is stirred for 3 hours. The resulting solid is filtered, washed with acetic acid and then methanol, and dried.
-
-
Step 2: Reduction to Donepezil
-
The unsaturated intermediate, 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one, is reduced to Donepezil using Raney nickel in the presence of methanesulfonic acid in methanol.
-
Pathway B: Synthesis of Donepezil[3][4]
-
Step 1: Condensation of 5,6-Dimethoxy-1-indanone and Pyridine-4-carboxaldehyde
-
5,6-dimethoxy-1-indanone is condensed with 4-pyridinecarboxaldehyde (B46228) using an alkali metal hydroxide as a mild base in demineralized water at a temperature between 15°C and 45°C.
-
-
Step 2: Benzylation
-
The resulting 5,6-dimethoxy-2-(4-pyridinylmethylene)-1-indanone is subsequently benzylated using benzyl bromide in a suitable solvent at reflux temperature to yield 1-benzyl-4-[(5,6-dimethoxy-1-indanone-2-yl)methylene]pyridinium bromide.
-
-
Step 3: Catalytic Hydrogenation
-
The pyridinium salt is reduced to Donepezil via catalytic hydrogenation.
-
Conclusion
The synthesis of Donepezil Hydrochloride is a well-established process with several viable routes. The choice of a particular pathway in an industrial setting will depend on factors such as the availability and cost of starting materials, reaction efficiency, and ease of purification. The data and protocols presented in this guide offer a comprehensive resource for chemists and engineers working on the synthesis of this important pharmaceutical agent. Further research may focus on developing more sustainable and cost-effective methodologies, potentially through the use of novel catalysts or flow chemistry techniques.
References
The Pharmacokinetic Profile of Donepezil in Rodent Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, within rodent models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of donepezil in these preclinical models is paramount for the interpretation of efficacy and safety studies and for the successful development of novel therapeutic strategies. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex processes to facilitate a deeper understanding of donepezil's disposition in rats and mice.
Core Pharmacokinetic Parameters
Donepezil exhibits distinct pharmacokinetic characteristics in rodent models, which have been extensively studied to predict its behavior in humans. The following tables summarize key quantitative parameters from various studies, providing a comparative view of its profile following different routes of administration.
Oral Administration in Rats
| Parameter | Value | Species/Strain | Dose | Source |
| Tmax (Time to Maximum Concentration) | 30 min | Sprague-Dawley Rat | Not Specified | [1] |
| ~1.2 ± 0.4 h | Hairless Rat | 3 mg/kg | [2][3] | |
| ~1.4 ± 0.5 h | Hairless Rat | 10 mg/kg | [2][3] | |
| ~2.5 ± 0.5 h | Hairless Rat | ~17.9 mg/kg | [3][4] | |
| Cmax (Maximum Concentration) | 17.9 ± 2.4 ng/mL | Hairless Rat | 3 mg/kg | [2] |
| 44.1 ± 7.9 ng/mL | Hairless Rat | 10 mg/kg | [2] | |
| 97.3 ± 24.4 ng/mL | Hairless Rat | ~17.9 mg/kg | [3][4] | |
| AUC (Area Under the Curve) | 70.7 ± 11.2 ng·h/mL | Hairless Rat | 3 mg/kg | [2] |
| 240.5 ± 31.5 ng·h/mL | Hairless Rat | 10 mg/kg | [2] | |
| 1342.6 ± 115.5 ng·h/mL | Hairless Rat | ~17.9 mg/kg | [3][4] | |
| Absolute Bioavailability | ~86.8% | Sprague-Dawley Rat | Not Specified | [1] |
| 3.6% | Hairless Rat | 3 mg/kg | [2][3] | |
| Terminal Half-life | 6.01 ± 1.87 h | Rat | Not Specified | [5] |
Intravenous Administration in Rats
| Parameter | Value | Species/Strain | Dose | Source |
| Cmax | 1147.3 ± 233.4 ng/mL | Hairless Rat | 3 mg/kg | [2] |
| AUC | 1995.3 ± 1735.3 ng·h/mL | Hairless Rat | 3 mg/kg | [2] |
| Total Plasma Clearance | 78.6 ml/min/kg | Male Rat | Not Specified | [6] |
| 29.5 ml/min/kg | Female Rat | Not Specified | [6] | |
| Terminal Half-life | 2.02 ± 0.39 h (subcutaneous) | Rat | 1 mg/kg | [5] |
Intramuscular Administration in Rats
| Parameter | Plasma | Brain | Species/Strain | Dose | Source |
| Tmax | 22.00 ± 6.26 min | 36.00 ± 3.29 min | Rat | 143 µg/kg | [7] |
| Cmax | 3.65 ± 1.42 ng/mL | 8.34 ± 0.34 ng/mL | Rat | 143 µg/kg | [7][8][9] |
| AUCtotal | 155.15 ± 21.08 min·ng/mL | 1389.67 ± 159.65 min·ng/mL | Rat | 143 µg/kg | [7] |
| Half-life | 57.06 ± 10.10 min | - | Rat | 143 µg/kg | [7] |
Key Aspects of Donepezil Pharmacokinetics in Rodents
Absorption: Following oral administration, donepezil is rapidly absorbed, with time to maximum plasma concentration (Tmax) generally occurring within 30 minutes to 2.5 hours in rats.[1][2][3][4] Studies in Sprague-Dawley rats suggest that oral absorption is almost complete.[1][10]
Distribution: Donepezil readily crosses the blood-brain barrier (BBB), achieving concentrations in the brain that are significantly higher than in plasma.[8][11] The brain-to-plasma concentration ratio has been reported to be approximately 1.74 to 2.24 in rats, and the brain/plasma AUC ratio can be as high as nine times greater.[1][8][10] In mice, brain concentrations can be 3- to 4-fold higher than in plasma.[3] The distribution is not limited to the brain; the drug also substantially distributes to the liver, adrenal glands, and heart. Notably, while donepezil efficiently enters the brain, its metabolites show minimal brain permeability.[10][11] P-glycoprotein (P-gp) has been shown to actively export donepezil out of the brain in mice, indicating its brain bioavailability is influenced by this efflux transporter.[12]
Metabolism: Donepezil is extensively metabolized in the liver. The primary metabolic pathways in rats include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[10][13] These metabolites can be further conjugated with glucuronic acid or sulfurous acid before excretion.[13] The major active metabolite is 6-O-desmethyl donepezil (DMDon).[11] The metabolic profile of donepezil in rats has been shown to be comparable to that in humans, making the rat a reliable model for metabolic studies.[13]
Excretion: The primary route of excretion for donepezil and its metabolites in rats is through the feces via biliary excretion.[1][10] In bile duct-cannulated rats, approximately 72.9% of the administered radioactivity was recovered in the bile within 48 hours, with 24.4% in the urine and 8.84% in the feces.[10] Some metabolites are also subject to enterohepatic circulation.[1][10]
Experimental Protocols
The following sections detail the methodologies commonly employed in the pharmacokinetic assessment of donepezil in rodent models.
Animal Models and Drug Administration
-
Species: Sprague-Dawley rats, Wistar rats, and hairless rats are commonly used.[2][10] Mice, such as ICR and C57BL/6J, are also utilized.[2][14]
-
Oral Administration: Donepezil is typically dissolved in saline or another suitable vehicle and administered via oral gavage.[2][15]
-
Intravenous Administration: For bioavailability and clearance studies, donepezil is administered intravenously, often through the tail vein.[2]
-
Intramuscular Administration: Donepezil can be injected into the muscle, with doses calculated based on clinical recommendations.[8][9]
-
Intranasal Administration: Novel delivery methods, such as nasal films, have been explored in mice.[14]
Sample Collection
-
Blood/Plasma: Blood samples are typically collected at various time points from the tail vein, jugular vein, or via cardiac puncture.[2][11][16] Plasma is then separated by centrifugation and stored at -80°C until analysis.[11][16]
-
Brain Tissue: Following euthanasia, brains are rapidly excised, rinsed, and can be either homogenized for analysis of total drug concentration or used for microdialysis to measure extracellular fluid concentrations.[2][8][9]
-
Microdialysis: This technique allows for the continuous sampling of unbound donepezil and its metabolites from the extracellular fluid of specific brain regions, such as the hippocampus, in freely moving animals.[11]
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent method for the quantification of donepezil and its metabolites in biological matrices due to its high selectivity and sensitivity.[16][17][18]
-
Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction (LLE) to remove interfering substances from the plasma or brain homogenate.[16][17] Methyl tert-butyl ether is a common solvent for LLE.[16]
-
Internal Standard: A structurally similar compound, such as icopezil, is often used as an internal standard to ensure accuracy and precision.[16][17]
-
Detection: Multiple reaction monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites.[17][18]
-
-
High-Performance Liquid Chromatography (HPLC) with UV/VIS Detection: This method has also been used for the analysis of donepezil in plasma and brain samples.[8][9]
Visualizations
Experimental Workflow for a Typical Rodent Pharmacokinetic Study
Caption: A typical experimental workflow for a rodent pharmacokinetic study of donepezil.
Major Metabolic Pathways of Donepezil in Rodents
Caption: Major metabolic pathways of donepezil in rodent models.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomolther.org [biomolther.org]
- 4. biomolther.org [biomolther.org]
- 5. Pharmacokinetic Evaluation of a Novel Donepezil-Loaded Dissolving Microneedle Patch in Rats [mdpi.com]
- 6. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 17. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Donepezil on Nicotinic Receptor Upregulation in Cortical Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functions as an acetylcholinesterase inhibitor. However, a growing body of evidence reveals a more intricate mechanism of action involving the upregulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in cortical neurons. This technical guide provides an in-depth analysis of the impact of donepezil on nAChR expression, detailing the quantitative effects, the underlying signaling pathways, and the experimental protocols to investigate these phenomena. The information presented herein is intended to be a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development, facilitating a deeper understanding of donepezil's neuro-modulatory effects and informing future therapeutic strategies.
Quantitative Impact of Donepezil on Nicotinic Receptor Upregulation
Chronic administration of donepezil leads to a significant increase in the density of nicotinic acetylcholine receptors in the cortex. The extent of this upregulation varies depending on the nAChR subtype, the specific cortical region, the dosage of donepezil, and the duration of treatment. The following tables summarize the key quantitative findings from various preclinical studies.
Table 1: Upregulation of Non-α7 Nicotinic Acetylcholine Receptors (nAChRs) by Donepezil
| Brain Region | Donepezil Dose | Treatment Duration | Receptor Ligand | Percent Increase in Binding (Mean ± SEM) | Reference |
| Cortex | 1.4 µmol/kg/day (subcutaneous) | 14 days | [3H]-Epibatidine | 126 ± 1.3% | [1] |
| Cortex | 4.8 µmol/kg/day (subcutaneous) | 14 days | [3H]-Epibatidine | 127 ± 3.2% | [1] |
| Frontal Cortex | 0.695 mg/day (osmotic minipump) | 42 days | [3H]-Nicotine | Significantly greater than saline control | [2] |
Table 2: Upregulation of α7 Nicotinic Acetylcholine Receptors (nAChRs) by Donepezil
| Brain Region/Cell Type | Donepezil Concentration/Dose | Treatment Duration | Receptor Ligand/Method | Percent Increase in Binding/Expression (Mean ± SEM) | Reference |
| Cortex | 1.4 µmol/kg/day (subcutaneous) | 14 days | [3H]-Methyllycaconitine (MLA) | 124 ± 2.8% | [1] |
| Cortex | 4.8 µmol/kg/day (subcutaneous) | 14 days | [3H]-Methyllycaconitine (MLA) | 114 ± 4.4% | [1] |
| Primary Rat Cortical Neurons | 10 µM | 4 days | Not specified | Upregulation of α7-nAChRs | [3][4] |
Signaling Pathways in Donepezil-Induced nAChR Upregulation
The upregulation of nAChRs by donepezil is not a direct pharmacological effect but rather a consequence of the activation of intracellular signaling cascades. The primary pathways implicated are the Phosphatidylinositol 3-kinase (PI3K)-Akt and the Mitogen-activated protein kinase (MAPK) pathways.[3][5]
The PI3K-Akt Signaling Pathway
Chronic exposure to donepezil leads to an increase in acetylcholine (ACh) in the synaptic cleft. This sustained stimulation of nAChRs, particularly the α7 subtype, activates the PI3K-Akt pathway.[6] This pathway is crucial for cell survival, proliferation, and protein synthesis, processes that are likely involved in the increased expression and membrane insertion of nAChRs.
The MAPK Signaling Pathway
In addition to the PI3K-Akt pathway, the MAPK signaling cascade is also involved in the donepezil-induced upregulation of α7-nAChRs.[3][5] Activation of this pathway can influence gene expression and protein synthesis, contributing to the observed increase in receptor numbers.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of donepezil on nAChR upregulation in cortical neurons.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from rat embryos, a fundamental technique for in vitro studies.
Materials:
-
E18 timed-pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
Laminar flow hood
Procedure:
-
Euthanize the pregnant rat according to approved animal protocols and harvest the E18 embryos.
-
Dissect the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate with trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate trypsin with FBS-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, resuspend the pellet in culture medium, and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-D-lysine coated culture plates at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium. For chronic treatment studies, add donepezil to the culture medium at the desired concentration and refresh the medium with donepezil every 2-3 days for the duration of the experiment (e.g., 4 days).[3][4]
Nicotinic Receptor Binding Assays
Receptor binding assays are used to quantify the density of nAChRs in brain tissue or cultured cells. The choice of radioligand determines the subtype of nAChR being measured.
3.2.1. [3H]-Epibatidine Binding for Non-α7 nAChRs
Materials:
-
[3H]-Epibatidine (radioligand)
-
Nicotine (B1678760) (for non-specific binding determination)
-
Brain tissue homogenates (e.g., cortex) or cell lysates
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare brain tissue homogenates or cell lysates in ice-cold binding buffer.
-
In a series of tubes, add a constant amount of protein, varying concentrations of [3H]-epibatidine, and either buffer (for total binding) or a high concentration of unlabeled nicotine (e.g., 100 µM) for non-specific binding.
-
Incubate the tubes at room temperature for a defined period to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis to determine the maximal binding capacity (Bmax) and dissociation constant (Kd).
3.2.2. [3H]-Methyllycaconitine (MLA) Binding for α7 nAChRs
The protocol is similar to the [3H]-epibatidine binding assay, with the following key differences:
-
Radioligand: Use [3H]-Methyllycaconitine (MLA).
-
Non-specific binding: Determined in the presence of a high concentration of unlabeled MLA or another α7-selective ligand.
Western Blotting for nAChR Subunits
Western blotting allows for the semi-quantitative analysis of specific nAChR subunit protein levels.
Materials:
-
Primary antibodies specific for nAChR subunits (e.g., anti-α7, anti-α4)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Protein lysates from cortical tissue or cultured neurons
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from control and donepezil-treated samples and determine the protein concentration.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the nAChR subunit of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system and perform densitometric analysis to quantify the protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
Donepezil's therapeutic effects in Alzheimer's disease extend beyond simple acetylcholinesterase inhibition. Its ability to induce the upregulation of cortical nicotinic acetylcholine receptors, mediated by the PI3K-Akt and MAPK signaling pathways, represents a significant aspect of its neuro-modulatory profile. This guide provides a comprehensive overview of the quantitative data, the molecular mechanisms, and the experimental methodologies essential for studying this phenomenon. A thorough understanding of these processes is critical for the development of next-generation therapeutics targeting the cholinergic system with enhanced efficacy and disease-modifying potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic neuromodulation in auditory cortex requires MAPK activation in thalamocortical and intracortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 4. Nicotinic Acetylcholine Receptors Sensitize a MAPK-linked Toxicity Pathway on Prolonged Exposure to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
Methodological & Application
Application Notes and Protocols for In Vitro Donepezil HCl Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of donepezil (B133215) hydrochloride (HCl) solutions for various in vitro experiments, including acetylcholinesterase (AChE) inhibition assays, cell viability studies, and neuroprotection assays. The information is compiled to assist researchers in achieving accurate and reproducible results.
Donepezil HCl: Properties and Solubility
Donepezil HCl is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] It is a white crystalline powder with good solubility in water and glacial acetic acid, and slight solubility in ethanol (B145695) and acetonitrile.[2] For in vitro experiments, it is crucial to prepare solutions of known concentrations and ensure the stability of the compound.
Table 1: Solubility of Donepezil HCl
| Solvent/Medium | Solubility | Reference |
| Water | ≥10.4 mg/mL | [3] |
| DMSO | Insoluble (fresh DMSO recommended) | [4] |
| 0.1 N Hydrochloric Acid (pH ~1.2) | 11 to 16 mg/mL | [5] |
| Phosphate (B84403) Buffer (pH 6.0) | 11 to 16 mg/mL | [5] |
| Phosphate Buffer (pH 6.8) | Soluble | [2] |
| Phosphate Buffer (pH 8.0) | ≤0.1 mg/mL | [5] |
Preparation of Donepezil HCl Stock and Working Solutions
Proper preparation of stock and working solutions is critical for the accuracy of in vitro experiments.
Stock Solution Preparation
A concentrated stock solution of donepezil HCl is typically prepared in a suitable solvent, which is then diluted to the final working concentrations for the experiments.
Protocol:
-
Select a Solvent: Based on the experimental requirements, choose an appropriate solvent. For cell culture experiments, Dimethyl Sulfoxide (DMSO) is commonly used to prepare a high-concentration stock solution (e.g., 10 mM).[1] For enzymatic assays, water or a suitable buffer can be used.
-
Weighing: Accurately weigh the required amount of donepezil HCl powder using a calibrated analytical balance.
-
Dissolving: Add the solvent to the donepezil HCl powder. To aid dissolution, especially for higher concentrations in aqueous solutions, gentle warming at 37°C and sonication in an ultrasonic bath may be necessary.[3]
-
Volume Adjustment: Once completely dissolved, bring the solution to the final desired volume with the solvent in a volumetric flask.
-
Storage: Store the stock solution at -20°C for long-term use.[3] Avoid repeated freeze-thaw cycles.[3]
Working Solution Preparation
Working solutions are prepared by diluting the stock solution to the final concentrations required for the specific assay.
Protocol:
-
Thaw Stock Solution: If frozen, thaw the stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.
-
Solvent Concentration: When using a stock solution prepared in an organic solvent like DMSO, ensure that the final concentration of the solvent in the assay does not exceed a level that could affect the experimental results (typically ≤ 1%).[1]
Experimental Protocols
The following are detailed protocols for common in vitro experiments involving donepezil HCl.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory potential of compounds on AChE activity.[1]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Donepezil HCl working solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare fresh solutions of DTNB (10 mM) and ATCI (14 mM) in phosphate buffer.[1]
-
In a 96-well plate, add the following to each well:
-
Blank: 140 µL of phosphate buffer, 10 µL of DTNB, and 10 µL of ATCI.[1]
-
Control (100% enzyme activity): 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of buffer/vehicle (e.g., DMSO).[1]
-
Test Sample: 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of Donepezil HCl solution at various concentrations, and 10 µL of DTNB.[1]
-
-
Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells except the blank.[1]
-
Incubate the plate at 25°C for 10-20 minutes.[1]
-
Measure the absorbance at 412 nm using a microplate reader.[1]
-
Calculate the percentage of inhibition and determine the IC50 value.
Table 2: IC50 Values for Donepezil HCl in AChE Inhibition Assays
| Enzyme Source | IC50 Value | Reference |
| bAChE (bovine acetylcholinesterase) | 8.12 nM | [4] |
| hAChE (human acetylcholinesterase) | 11.6 nM | [4] |
| AChE | 6.7 nM | [6] |
| AChE (from Electrophorus electricus) | Varies (used as reference) | [7] |
| AChE (in monkey brain homogenates) | 41 ± 2.2 nM (at 1.2-fold blood dilution) | [8] |
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[9]
Materials:
-
PC12 cells (or other relevant cell line)
-
96-well cell culture plate
-
Cell culture medium
-
Donepezil HCl working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 g/L)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of donepezil HCl (e.g., 0.5, 1, 5, 10, 20, or 50 µM) for 24 hours.[9] Include a vehicle control group.
-
After treatment, replace the medium with 180 µL of fresh medium and 20 µL of MTT solution.[9]
-
Incubate for 4 hours.[9]
-
Discard the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Incubate for 30 minutes at 37°C.[9]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm with a reference wavelength of 690 nm).[10][11]
-
Calculate cell viability as a percentage of the control group.
Neuroprotection Assay against Aβ-induced Toxicity
This assay evaluates the protective effects of donepezil against amyloid-beta (Aβ)-induced neurotoxicity.[9]
Materials:
-
PC12 cells (or other neuronal cell line)
-
96-well cell culture plate
-
Cell culture medium
-
Donepezil HCl working solutions
-
Aβ25-35 peptide solution (e.g., 20 µM)
-
MTT solution and DMSO (as in the cell viability assay)
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.[9]
-
Pre-treat the cells with different concentrations of donepezil HCl (e.g., 1, 5, 10, 20, or 50 µM) for 2 hours.[9]
-
Add Aβ25-35 peptide to the wells (except for the control group) and incubate for a further 24 hours.[9]
-
Assess cell viability using the MTT assay as described in section 3.2.[9]
Signaling Pathways and Experimental Workflows
Donepezil's primary mechanism of action is the inhibition of AChE.[12] However, research also indicates its involvement in anti-inflammatory and neuroprotective pathways.[13][14]
Caption: Primary signaling pathway of Donepezil HCl.
Caption: Experimental workflow for in vitro studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. US20090208579A1 - Matrix Type Sustained-Release Preparation Containing Basic Drug or Salt Thereof, and Method for Manufacturing the Same - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Hydroxytyrosol-Donepezil Hybrids as Potential Antioxidant and Neuroprotective Agents [frontiersin.org]
- 12. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Application Notes and Protocols: Preparation of Donepezil Hydrochloride for Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction: Donepezil (B133215) hydrochloride (HCl) is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] It is widely used in research to study cholinergic pathways and as a therapeutic agent for Alzheimer's disease.[1][3] Proper preparation of donepezil HCl solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the dissolution and preparation of donepezil HCl stock and working solutions for use in cell culture media.
Data Presentation: Solubility of Donepezil Hydrochloride
Donepezil hydrochloride's solubility is a key factor in preparing solutions for cell culture. The compound is the hydrochloride salt form, which is highly soluble in aqueous solutions.[4] The freebase form, in contrast, has poor water solubility and typically requires organic solvents.[4] The following table summarizes the reported solubility of donepezil HCl in various solvents.
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble to 50 mM | [2] |
| ≥20 mg/mL | [5] | |
| 31 mg/mL (74.51 mM) | [6] | |
| ≥10.4 mg/mL | [7][8] | |
| DMSO | 1 mg/mL (2.4 mM) | [6] |
| ≥20 mg/mL | [5] | |
| Ethanol | 2 mg/mL (4.8 mM) | [6] |
| Insoluble | [7] |
Note: Solubility can vary slightly between batches. It is always recommended to consult the manufacturer's product-specific datasheet.
Experimental Workflow
The following diagram illustrates the standard workflow for preparing a sterile stock solution of donepezil HCl and its subsequent dilution into cell culture media for experimental use.
Caption: Workflow for preparing Donepezil HCl solutions for cell culture.
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a sterile 10 mM stock solution of donepezil HCl (Molecular Weight: 415.95 g/mol ).[2]
Materials:
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or cryovials
Equipment:
-
Analytical balance
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Sterile syringes
-
Sterile 0.22 µm syringe filters
-
Calibrated micropipettes and sterile tips
-
-20°C freezer
Procedure:
-
Preparation: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution and cell cultures. Use appropriate personal protective equipment (PPE).
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of donepezil HCl.
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of 10 mM stock:
-
Mass = 10 mmol/L * 0.010 L * 415.95 g/mol = 4.16 mg
-
-
Weighing: Accurately weigh the calculated amount of donepezil HCl powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile water or PBS to the tube. Donepezil HCl is highly soluble in water.[2][4]
-
Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming to 37°C or brief sonication can be used to assist.[4][7]
-
-
Sterilization:
-
Draw the dissolved solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube to ensure sterility. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This practice minimizes contamination risks and prevents degradation from repeated freeze-thaw cycles.[7]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. The product should be stable for at least 6 months when stored properly.[7]
-
Preparation of Working Solution:
To prepare the final working solution, thaw a single aliquot of the stock solution and dilute it to the desired final concentration in your pre-warmed cell culture medium. For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock, add 10 µL of the stock solution to the media (a 1:1000 dilution).
Signaling Pathway of Donepezil
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE).[1] This leads to an increase in acetylcholine levels, which in turn modulates several downstream signaling pathways associated with neuroprotection and cognitive function, including the MAPK and PI3K-Akt pathways.[9][10]
Caption: Simplified signaling pathway for Donepezil's mechanism of action.
References
- 1. goodrx.com [goodrx.com]
- 2. Donepezil hydrochloride | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 3. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Donepezil hydrochloride = 98 HPLC 120011-70-3 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Donepezil in Transgenic Mouse Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of key pathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein.[1][2] Transgenic mouse models, which overexpress human genes associated with familial AD (such as mutant amyloid precursor protein (APP) and presenilin-1 (PS1)), are crucial tools for studying disease mechanisms and for the preclinical evaluation of therapeutic agents.[2][3][4]
Donepezil (B133215), a selective and reversible acetylcholinesterase (AChE) inhibitor, is a first-line symptomatic treatment for mild to moderate AD.[5][6] Its primary mechanism involves increasing the availability of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic function, which is impaired in AD.[6][7] Beyond this symptomatic relief, preclinical studies in transgenic mouse models suggest that donepezil may also exert disease-modifying effects, including modulating Aβ pathology, reducing neuroinflammation, and preventing synaptic loss.[8][9][10][11] These application notes provide a summary of quantitative data and detailed experimental protocols for investigating the effects of donepezil in various AD mouse models.
Data Presentation: Effects of Donepezil in AD Mouse Models
The following tables summarize the quantitative findings from various studies administering donepezil to different transgenic mouse models of Alzheimer's disease.
Table 1: Effects of Donepezil on Cognitive Function
| Mouse Model | Donepezil Dose & Administration | Duration | Behavioral Test | Outcome | Citation |
| APP/PS1 | Chronic, unspecified dose | Unspecified | Novel Object Recognition (NOR) | Significantly improved cognitive function | [8] |
| APP/PS1 | Chronic, unspecified dose | Unspecified | Morris Water Maze (MWM) | Significantly improved cognitive function | [8][12] |
| hAPP/PS1 | Short-duration, unspecified dose | Unspecified | Spatial Learning & Memory | Significant improvement in reference memory | [9] |
| APP/PS1 | 1 mg/kg/day (in drinking water) | 10 weeks | Y-maze | Rapid recovery of cognitive ability within one week | [13] |
| 3xTg-AD | 0.03, 0.1, 0.3 mg/kg (i.p.) | Acute (1 hr pre-test) | 5-CSRTT (Attention) | Ameliorated attentional deficits (improved choice accuracy) | [14][15] |
Table 2: Effects of Donepezil on Aβ and Tau Pathology
| Mouse Model | Donepezil Dose & Administration | Duration | Analyte | Outcome | Citation |
| APP/PS1 | Chronic, unspecified dose | Unspecified | Insoluble Aβ40/Aβ42, Soluble Aβ40 | Decreased levels | [8] |
| APP/PS1 | Chronic, unspecified dose | Unspecified | Congophilic Amyloid Plaques | Reduced plaque load | [8] |
| hAPP/PS1 | Short-duration, unspecified dose | Unspecified | Brain Amyloid-β (Aβ) | Dose-dependent reductions | [9] |
| Tg2576 | 4 mg/kg (in drinking water) | 6 months | Soluble Aβ1-40 & Aβ1-42 | Significantly reduced levels | [10] |
| Tg2576 | 4 mg/kg (in drinking water) | 6 months | Aβ Plaque Number & Burden | Significantly reduced | [10] |
| APP/PS1 | 1 mg/kg/day (in drinking water) | 10 weeks | Aβ Plaque Area (Thioflavin-S) | Significantly decreased | [13] |
| 5xFAD | 1 mg/kg (i.p.) | Unspecified | Aβ Plaque Number (Cortex & DG) | Significant reductions | |
| 5xFAD | 1 mg/kg (i.p. or oral) | Unspecified | Tau Phosphorylation (various sites) | No change or an increase at Thr212 |
Table 3: Effects of Donepezil on Neuroinflammation and Synaptic Integrity
| Mouse Model | Donepezil Dose & Administration | Duration | Marker | Outcome | Citation |
| APP/PS1 | Chronic, unspecified dose | Unspecified | CD68 (Microglial Activation) | Inhibited expression | [8] |
| APP/PS1 | Chronic, unspecified dose | Unspecified | TNF-α, IL-1β (Pro-inflammatory cytokines) | Reduced release | [8] |
| 5xFAD | 1 mg/kg (i.p.) | Unspecified | Microglial & Astrocytic Activation | Reduced Aβ-mediated activation | |
| Tg2576 | 4 mg/kg (in drinking water) | 6 months | Synaptic Density (Dentate Gyrus) | Significantly increased | [10] |
| APP/PS1 | Pre-symptomatic treatment | Unspecified | Synaptophysin | Slowed the decrease in immunoexpression | [16][17] |
Experimental Protocols
Animal Models and Drug Administration
-
Transgenic Models: Commonly used models include APP/PS1, Tg2576, 5xFAD, and 3xTg-AD mice.[8][10][14] These models develop age-dependent Aβ pathology and cognitive deficits.[4][16] The choice of model depends on the specific research question, as the onset and progression of pathology differ between strains.[2]
-
Protocol for Oral Administration (Chronic):
-
Prepare donepezil hydrochloride in drinking water to achieve the desired daily dose (e.g., 1-4 mg/kg/day).[10][13]
-
Calculate the concentration based on the average daily water consumption and average body weight of the mice.
-
Replace the medicated water every 2-3 days to ensure drug stability.
-
Provide age-matched wild-type (WT) and transgenic control groups with regular drinking water (vehicle).
-
Treatment duration can range from several weeks to months, often starting before or after significant pathology development, depending on the study's aim.[10][16]
-
-
Protocol for Intraperitoneal (i.p.) Injection (Acute or Sub-chronic):
-
Dissolve donepezil hydrochloride in sterile saline (0.9% NaCl).
-
Administer the solution via i.p. injection at the desired dose (e.g., 0.1-1 mg/kg).[14] The injection volume is typically 0.1 ml per 10 g of body weight.[14]
-
For acute studies, inject the drug approximately 60 minutes before behavioral testing.[15]
-
For sub-chronic studies, administer daily injections for the specified duration.
-
Behavioral Assays
-
Protocol for Morris Water Maze (MWM) - Spatial Learning and Memory:
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the surface.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per mouse per day.
-
Place the mouse into the pool facing the wall from one of four randomized start positions.
-
Allow the mouse to search for the hidden platform for 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it there and allow it to remain for 15-30 seconds.
-
Record the escape latency (time to find the platform) using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.[12]
-
-
-
Protocol for Y-Maze - Spatial Working Memory:
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 5-8 minutes.
-
Record the sequence of arm entries using a video camera.
-
An "alternation" is defined as consecutive entries into all three different arms (e.g., A, B, C).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total arm entries - 2)] * 100.[13]
-
-
Histological and Biochemical Analyses
-
Protocol for Brain Tissue Collection:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) for histology.
-
For biochemical analysis, perfuse with PBS only, then rapidly dissect the brain, isolating regions like the hippocampus and cortex.
-
Snap-freeze biochemical samples in liquid nitrogen and store them at -80°C. Post-fix PFA-perfused brains for 24 hours before transferring to a sucrose (B13894) solution for cryoprotection.
-
-
Protocol for Aβ Plaque Staining (Thioflavin-S):
-
Cut 30-40 µm thick cryosections of the brain.
-
Mount sections on slides and allow them to air dry.
-
Rehydrate the sections and then incubate in a 0.5-1% aqueous Thioflavin-S solution for 5-10 minutes.
-
Differentiate in 70-80% ethanol (B145695) for 5 minutes.
-
Rinse with distilled water, coverslip with aqueous mounting medium, and visualize using a fluorescence microscope.
-
Quantify plaque number and area using image analysis software (e.g., ImageJ).[13]
-
-
Protocol for Aβ ELISA:
-
Homogenize brain tissue in a suitable extraction buffer to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits specific for Aβ1-40 and Aβ1-42.
-
Follow the manufacturer's instructions to measure the concentration of Aβ in each fraction.
-
Normalize the results to the total protein concentration of the sample.[8]
-
-
Protocol for Immunohistochemistry (IHC) for Microglial Activation:
-
Use PFA-fixed brain sections.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer heat-induced).
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate overnight at 4°C with a primary antibody against a microglial marker (e.g., Iba1 or CD68).[8]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Co-stain with a nuclear marker like DAPI.
-
Image using a confocal or fluorescence microscope and quantify the number and morphology of activated microglia.
-
Visualizations
Caption: Donepezil's dual mechanism in Alzheimer's disease models.
Caption: Experimental workflow for testing donepezil in AD mice.
Caption: Putative neuroprotective signaling pathways of donepezil.
References
- 1. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 4. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tcnlab.ca [tcnlab.ca]
- 15. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer’s disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Donepezil Administration in Scopolamine-Induced Amnesia Models in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing donepezil (B133215) in scopolamine-induced amnesia models in rodents. This widely accepted preclinical model is instrumental in the study of cognitive enhancers and potential treatments for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.
Introduction
Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient state of cognitive impairment, particularly affecting learning and memory, by blocking cholinergic neurotransmission.[1][2] This model mimics the cholinergic deficit observed in Alzheimer's disease. Donepezil, a reversible and selective inhibitor of acetylcholinesterase (AChE), enhances cholinergic function by increasing the availability of acetylcholine (B1216132) (ACh) in the synaptic cleft.[3] Evaluating the efficacy of donepezil in reversing scopolamine-induced amnesia is a standard method for screening and characterizing potential nootropic compounds.
Mechanism of Action and Signaling Pathway
Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily in the central nervous system. By blocking these receptors, it prevents the binding of acetylcholine, a neurotransmitter crucial for learning and memory processes. This disruption of cholinergic signaling leads to cognitive deficits.
Donepezil's mechanism of action directly counteracts this effect. As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine in the synapse, thereby increasing its concentration and duration of action.[3] This elevated level of acetylcholine can then more effectively compete with scopolamine for binding to muscarinic receptors, thus restoring cholinergic transmission and ameliorating the induced cognitive impairment.
Caption: Signaling pathway of scopolamine-induced amnesia and donepezil's mechanism of action.
Experimental Workflow
A typical experimental workflow for evaluating the effect of donepezil on scopolamine-induced amnesia involves several key stages:
Caption: General experimental workflow for donepezil administration in scopolamine-induced amnesia models.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of donepezil in scopolamine-induced amnesia models in rodents.
Table 1: Y-Maze Spontaneous Alternation
| Animal Model | Scopolamine Dose (Route) | Donepezil Dose (Route) | % Spontaneous Alternation (Mean ± SEM) | Reference |
| Mice | 1.0 mg/kg (i.p.) | Vehicle | ~55% | [4][5] |
| Mice | 1.0 mg/kg (i.p.) | 3 mg/kg (oral) | Significantly higher than scopolamine group | [4][5][6] |
| Mice | 1.0 mg/kg (i.p.) | 10 mg/kg (oral) | Significantly higher than scopolamine group* | [4][5][6] |
*Approximate values interpreted from graphical data.
Table 2: Morris Water Maze (MWM) - Escape Latency
| Animal Model | Scopolamine Dose (Route) | Donepezil Dose (Route) | Escape Latency (seconds, Mean ± SEM) | Reference |
| Rats | 3 mg/kg (i.p.) | Vehicle | Significantly increased vs. control | [1] |
| Rats | 3 mg/kg (i.p.) | 3 mg/kg (p.o.) | Significantly decreased vs. scopolamine group | [1] |
| Mice | Not specified | 10 mg/kg (b.w.) | Slight improvement, not always significant | [7][8] |
Table 3: Passive Avoidance Test - Step-Through Latency
| Animal Model | Scopolamine Dose (Route) | Donepezil Dose (Route) | Step-Through Latency (seconds, Mean ± SEM) | Reference |
| Rats | 0.3 mg/kg (s.c.) | Vehicle | Significantly decreased vs. control | [9] |
| Rats | 0.3 mg/kg (s.c.) | 0.1 - 2.0 mg/kg (s.c.) | Dose-dependent increase vs. scopolamine group | [9] |
| Rats | 3 mg/kg (i.p.) | 3 mg/kg (p.o.) | Significantly increased vs. scopolamine group | [1] |
Experimental Protocols
Y-Maze Test
The Y-maze test is used to assess spatial working memory.
Materials:
-
Y-maze apparatus with three identical arms.
-
Rodents (mice or rats).
-
Donepezil solution.
-
Scopolamine solution.
-
Saline solution (vehicle).
Protocol:
-
Animal Groups: Divide animals into at least four groups: Vehicle control, Scopolamine only, Donepezil + Scopolamine, and Donepezil only.
-
Drug Administration:
-
Testing:
-
Thirty minutes after scopolamine injection, place a mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into all three arms without repetition.
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Morris Water Maze (MWM) Test
The MWM test is used to evaluate hippocampus-dependent spatial learning and memory.[10]
Materials:
-
Circular water tank with an escape platform.
-
Water made opaque with a non-toxic substance.
-
Visual cues placed around the tank.
-
Rodents.
-
Donepezil, scopolamine, and saline solutions.
Protocol:
-
Acquisition Phase (e.g., 4-5 days):
-
Train the animals to find a hidden platform in the water maze. Conduct multiple trials per day.
-
Administer donepezil or vehicle daily before the training sessions.
-
-
Probe Trial (on the day after the last acquisition day):
-
Remove the platform from the tank.
-
Administer scopolamine (e.g., 3 mg/kg, i.p.) to induce amnesia.[1]
-
Place the animal in the tank and allow it to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
During acquisition, measure the escape latency (time to find the platform).
-
During the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location.
-
Passive Avoidance Test
This fear-aggravated test assesses long-term memory.[11]
Materials:
-
Passive avoidance apparatus with a light and a dark compartment connected by a door.
-
An electrifiable grid floor in the dark compartment.
-
Rodents.
-
Donepezil, scopolamine, and saline solutions.
Protocol:
-
Acquisition Trial (Training):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild foot shock.
-
-
Retention Trial (Testing, typically 24 hours later):
-
Administer donepezil (e.g., 0.1-2.0 mg/kg, s.c.) and scopolamine (e.g., 0.3 mg/kg, s.c.) before the retention test.[9]
-
Place the animal in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups.
-
Conclusion
The scopolamine-induced amnesia model in rodents is a robust and reliable tool for the preclinical evaluation of cognitive enhancers like donepezil. The protocols and data presented here provide a framework for researchers to design and execute studies aimed at understanding the mechanisms of cognitive impairment and developing novel therapeutic interventions. Consistent with numerous studies, donepezil has been shown to effectively ameliorate the cognitive deficits induced by scopolamine across various behavioral paradigms, highlighting its utility as a positive control in such experiments.[1][4][12]
References
- 1. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.pan.pl [journals.pan.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Donepezil Delivery in Mice Using Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the continuous in vivo delivery of donepezil (B133215) in mice using osmotic pumps. These guidelines are intended to assist researchers in designing and executing experiments to study the effects of sustained donepezil administration in various mouse models, particularly those related to neurodegenerative diseases like Alzheimer's disease.
Introduction
Donepezil is a centrally acting reversible acetylcholinesterase inhibitor that is commonly used for the treatment of Alzheimer's disease.[1][2] Its mechanism of action involves increasing the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and learning.[2][3] In preclinical research, mouse models are invaluable for studying the therapeutic potential and underlying mechanisms of donepezil. Osmotic pumps offer a reliable method for continuous and controlled drug delivery in these models, ensuring stable plasma and brain concentrations over extended periods, which is often difficult to achieve with repeated injections.[4] This document outlines the necessary protocols for utilizing osmotic pumps for donepezil delivery in mice, from pump preparation and surgical implantation to considerations for experimental design.
Data Presentation
The following tables summarize quantitative data related to donepezil administration in mice. It is important to note that data directly linking a specific osmotic pump model, donepezil dose, resultant plasma/brain concentrations, and behavioral outcomes in a single study is limited in the currently available literature. The data presented below is compiled from studies using various administration routes and should be used as a reference for experimental design.
Table 1: Donepezil Pharmacokinetics in Mice (Various Administration Routes)
| Administration Route | Dose | Mouse Strain | Brain Concentration | Plasma Concentration | Source |
| Continuous Subcutaneous Injections (11 days) | Not specified | Wildtype | ~50 ng/g | Not specified | [5][6] |
| Oral (single dose) | 10 mg/kg | C57BL/6J | Peak at ~120 min (~150 ng/g) | Peak at ~60 min (~40 ng/mL) | [7] |
| Intranasal (single dose) | 4 mg/kg | C57BL/6J | Peak at ~15 min (~120 ng/g) | Peak at ~15 min (~30 ng/mL) | [7] |
| Oral (4 consecutive days) | 3 mg/kg | Not specified | 46.5 ± 3.5 ng/g (1h post-last dose) | Not specified | [8] |
| Oral (4 consecutive days) | 10 mg/kg | Not specified | ~150 ng/g (1h post-last dose) | ~40 ng/mL (1h post-last dose) | [8] |
Table 2: Behavioral Outcomes Following Donepezil Administration in Mice (Various Administration Routes)
| Administration Route | Dose | Mouse Model | Behavioral Test | Outcome | Source |
| Intraperitoneal (i.p.) | 0.02 and 0.2 mg/kg | C57BL/6J | Forced Swim Test | Antidepressant-like effect | [9] |
| Intraperitoneal (i.p.) | 2.0 mg/kg | C57BL/6J | Forced Swim Test | Pro-depressive-like effect | [9] |
| Chronic Oral | 3 mg/kg/day (for 2 months) | SAMP8 (AD model) | Morris Water Maze | Improved cognitive function | [10] |
| Chronic Treatment (route not specified) | Not specified | APP/PS1 (AD model) | Novel Object Recognition, Morris Water Maze | Significantly improved cognitive function | [11] |
| Intraperitoneal (i.p.) | 3-10 mg/kg | Scopolamine-induced amnesia model | Y-maze | Ameliorated memory impairment | [8] |
Experimental Protocols
Donepezil Solution Preparation for Osmotic Pumps
Materials:
-
Donepezil hydrochloride
-
Sterile vehicle (e.g., saline, artificial cerebrospinal fluid)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Determine the required concentration: The concentration of the donepezil solution will depend on the desired dose, the pumping rate of the chosen osmotic pump, and the body weight of the mice. Use the following formula: Concentration (mg/mL) = [Dose (mg/kg/day) x Body Weight (kg)] / [Pumping Rate (mL/day)]
-
Dissolve donepezil: Weigh the required amount of donepezil hydrochloride and dissolve it in the sterile vehicle. Vortex until fully dissolved. The stability of donepezil in solution should be considered, especially for long-term infusions.
-
Sterile filter: Filter the donepezil solution through a 0.22 µm sterile filter into a sterile vial to ensure its sterility before filling the pumps.
Osmotic Pump Filling and Priming
Materials:
-
ALZET® osmotic pumps (or equivalent) of the appropriate size and duration for the experiment
-
Sterile syringes and filling tubes
-
Sterile beakers
-
Sterile saline (0.9%)
-
Incubator at 37°C
Protocol:
-
Pump Selection: Choose an osmotic pump model based on the desired duration of infusion and the volume of the drug solution required.
-
Filling the Pump: Following the manufacturer's instructions, use a sterile syringe and the provided filling tube to slowly fill the osmotic pump with the prepared donepezil solution. Ensure no air bubbles are introduced.
-
Insert Flow Moderator: Insert the flow moderator into the pump opening until it is flush with the pump surface.
-
Priming: Place the filled pumps in a sterile beaker containing sterile saline at 37°C. The priming duration depends on the pump model and is specified by the manufacturer. This step is crucial to ensure the pump starts delivering the drug at a steady rate immediately after implantation.
Surgical Implantation of Osmotic Pumps (Subcutaneous)
This is an aseptic surgical procedure and must be performed under anesthesia and with appropriate analgesia as per institutional guidelines.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Analgesic
-
Surgical instruments (scissors, forceps, hemostat, wound clips or sutures)
-
Hair clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile drapes
-
Warming pad
Protocol:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic.[12] Once anesthetized, shave the fur from the dorsal mid-scapular region.[12] Clean the surgical area with an antiseptic solution.[12]
-
Incision: Make a small transverse incision (approximately 1 cm) in the skin at the nape of the neck.[12]
-
Subcutaneous Pocket Formation: Insert a hemostat into the incision and bluntly dissect the subcutaneous tissue caudally to create a small pocket.[12] The pocket should be large enough to accommodate the pump without being too loose.[12]
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.[12]
-
Wound Closure: Close the incision with wound clips or sutures.[12]
-
Post-operative Care: Administer post-operative analgesia as required by your institution's animal care and use committee. Monitor the animal's recovery on a warming pad until it is fully ambulatory. Check the incision site daily for signs of infection or complications.
Visualization of Pathways and Workflows
Signaling Pathway: Donepezil's Mechanism of Action
Caption: Mechanism of action of Donepezil in the cholinergic synapse.
Experimental Workflow: In Vivo Donepezil Delivery Using Osmotic Pumps
Caption: Experimental workflow for in vivo donepezil delivery in mice.
Logical Relationship: Factors Influencing Experimental Outcomes
Caption: Factors influencing the outcomes of in vivo donepezil studies.
References
- 1. Donepezil improves cognitive function in mice by increasing the production of insulin-like growth factor-I in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzet.com [alzet.com]
- 3. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Donepezil, a cholinesterase inhibitor used in Alzheimer's disease therapy, is actively exported out of the brain by abcb1ab p-glycoproteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Donepezil in Human Plasma
AN-DPZ-001
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of donepezil (B133215) in human plasma. The protocol employs liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column with fluorescence detection. The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
Introduction
Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1] Monitoring the plasma concentration of donepezil is crucial for optimizing therapeutic outcomes and conducting pharmacokinetic studies, as a correlation has been found between its plasma levels and the degree of acetylcholinesterase inhibition.[2] This document provides a detailed protocol for a reliable HPLC method with fluorescence detection, which offers enhanced sensitivity compared to UV detection for bioanalytical applications.[2][3]
Principle
The method involves the extraction of donepezil and an internal standard (IS) from human plasma using a liquid-liquid extraction (LLE) procedure. The separated organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase. An aliquot of this solution is injected into the HPLC system. The separation is achieved on a C18 reversed-phase column using an isocratic mobile phase. Quantification is performed by monitoring the fluorescence of the analyte and the internal standard.
Experimental Workflow
Caption: Overall workflow from plasma sample preparation to final quantification.
Materials and Methods
Chemicals and Reagents
-
Donepezil Hydrochloride (Reference Standard)
-
Pindolol (B1678383) (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Monobasic Sodium Phosphate
-
Triethylamine
-
Phosphoric Acid
-
Ultrapure Water
-
Drug-free Human Plasma (with K2-EDTA as anticoagulant)
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Calibrated pipettes
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol : 0.02 M Phosphate Buffer : Triethylamine (55:45:0.5, v/v/v), pH adjusted to 3.5 with Phosphoric Acid[2][3] |
| Flow Rate | 0.9 mL/min[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Fluorescence Detector | Excitation: 290 nm, Emission: 315 nm[2][3] |
| Internal Standard (IS) | Pindolol[2][3] |
| Run Time | Approximately 15 minutes |
Table 1: HPLC System Parameters.
Experimental Protocols
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of donepezil HCl and pindolol (IS) in separate volumetric flasks with methanol to obtain stock solutions of 1 mg/mL each. Store at 4°C.[2]
-
Working Standard Solutions: Prepare working standard solutions of donepezil by serially diluting the stock solution with methanol to achieve concentrations spanning the desired calibration range.
-
Calibration Standards (CS): Prepare plasma calibration standards by spiking 950 µL of drug-free human plasma with 50 µL of the appropriate donepezil working standard solution. Typical concentration ranges for pharmacokinetic studies are 5-2000 ng/mL.[2][3]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), using a separate stock solution from the one used for calibration standards.[2]
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (unknown, CS, or QC) into a 2.0 mL polypropylene (B1209903) microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Pindolol at 1 µg/mL).
-
Add 1.0 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).[4]
-
Vortex the tube for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalytical applications.
Caption: Logical components of the bioanalytical method validation process.
Validation Protocols and Acceptance Criteria
The following table outlines the key validation parameters and their typical acceptance criteria.
| Parameter | Protocol | Acceptance Criteria |
| Selectivity | Analyze at least six independent batches of blank plasma to check for interferences at the retention times of donepezil and the IS.[2] | No significant interfering peaks at the retention times of the analyte or IS. |
| Linearity | Analyze calibration curves with at least six non-zero standards over the expected concentration range. Plot the peak area ratio (analyte/IS) vs. concentration and perform linear regression.[2] | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=6) on three different days (inter-day) and within the same day (intra-day).[5] | Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Compare the peak area of donepezil from extracted plasma samples (at LQC, MQC, HQC) to the peak area of unextracted standards in the reconstitution solvent at the same concentration. | Recovery should be consistent, precise, and reproducible. Values often range from 75% to 85% or higher.[6] |
| Stability | Evaluate the stability of donepezil in plasma under various conditions: freeze-thaw (3 cycles), bench-top (room temp), long-term (-80°C), and post-preparative (autosampler).[5] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Table 2: Method Validation Parameters and Acceptance Criteria.
Summary of Quantitative Data
A validated method will yield data that meets the criteria outlined above. The table below presents representative validation results for a donepezil assay.
| Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[2] |
| Intra-day Precision (RSD %) | < 2.5%[3] |
| Inter-day Precision (RSD %) | < 2.5%[3] |
| Accuracy (%) | 98.0% - 110.0%[4] |
| Mean Recovery (%) | 92.3% - 94.5%[2] |
| Stability | Stable for at least 3 freeze-thaw cycles, 4 hours at room temp, and 4 weeks at -80°C.[5] |
Table 3: Representative Summary of Method Validation Data.
Conclusion
The HPLC method with fluorescence detection described here is selective, linear, accurate, and precise for the quantification of donepezil in human plasma. The liquid-liquid extraction procedure provides clean sample extracts, minimizing matrix effects and ensuring robust performance. This validated method is well-suited for routine use in clinical and research laboratories for pharmacokinetic analysis and therapeutic drug monitoring of donepezil.
References
- 1. iajps.com [iajps.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Determination of donepezil hydrochloride in human plasma and pharmaceutical formulations by HPLC with fluorescence dete… [ouci.dntb.gov.ua]
- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 6. jyoungpharm.org [jyoungpharm.org]
Application Notes: High-Throughput Analysis of Donepezil and its Metabolites in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil (B133215), a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the treatment of dementia associated with Alzheimer's disease. Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its active metabolites, is crucial for optimizing therapeutic efficacy and ensuring patient safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of donepezil and its major metabolites in biological matrices such as human plasma.
Metabolic Pathway of Donepezil
Donepezil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[1][2] The main metabolic pathways include O-demethylation, N-oxidation, N-dealkylation, and hydroxylation, followed by glucuronidation.[3][4][5] The major metabolites identified in human plasma are 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6).[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Donepezil in the Study of Cholinergic Neurotransmission: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a piperidine (B6355638) derivative, is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2][3] By inhibiting AChE, donepezil increases the concentration and prolongs the action of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[4][5] This mechanism of action makes donepezil an invaluable tool for researchers studying the role of the cholinergic system in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases like Alzheimer's disease.[6][7] These application notes provide detailed protocols and quantitative data for the use of donepezil in both in vitro and in vivo studies of cholinergic neurotransmission.
Data Presentation
Table 1: In Vitro Inhibitory Potency of Donepezil against Acetylcholinesterase (AChE)
| Species/System | IC50 Value | Assay Conditions | Reference |
| Human (purified AChE) | 6.7 nM | In vitro colorimetric assay | [1][8] |
| Human (Minimally diluted blood) | 41 nM | Ellman's method | [1] |
| Human (Whole blood, 120-fold dilution) | 7.6 ± 0.61 nM | Ellman's method | [9] |
| Mouse (Muscle homogenate) | ~30-50 nM | Not specified | [1] |
| Rat (Plasma) | Not specified, 40% max inhibition at 30-100 ng/ml | Ex vivo measurement 1h after spiking | [10] |
| Human | 0.032 ± 0.011 µM | Not specified | [11] |
Table 2: In Vivo Effects of Donepezil on Cholinergic Neurotransmission
| Species | Dose | Effect | Brain Region | Reference |
| Rat | 2.5 mg/kg, p.o. | Increased synaptic ACh concentration | Hippocampus | [12] |
| Rat | 3.0 mg/kg, p.o. (acute) | Increased brain ACh concentration | Whole brain | [12] |
| Rat | 1.5 mg/kg, twice daily, p.o. (21 days) | Increased brain ACh concentration | Whole brain | [12] |
| Human (Alzheimer's Patients) | 5 mg/day | 61.6-63.3% reduction of [11C]-donepezil binding | Whole brain | [13] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying the inhibitory activity of compounds against AChE.[1][14]
Materials:
-
Donepezil hydrochloride
-
Acetylcholinesterase (AChE) from a specified source (e.g., human erythrocytes)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Donepezil in DMSO (e.g., 10 mM). Make serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in phosphate buffer. This solution should be prepared fresh.
-
Prepare an AChE solution (e.g., 1 U/mL) in phosphate buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of each Donepezil dilution to the respective wells. For the 100% enzyme activity control, add 20 µL of phosphate buffer.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells and incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of Donepezil.
-
Determine the percentage of inhibition for each concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
-
In Vivo Microdialysis for Acetylcholine Measurement in Rodents
This protocol describes a general procedure for measuring extracellular acetylcholine levels in a specific brain region of a freely moving rodent following donepezil administration.[2][3][15]
Materials:
-
Laboratory rodents (e.g., Sprague-Dawley rats)
-
Donepezil hydrochloride
-
Vehicle for administration (e.g., sterile saline)
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) containing an AChE inhibitor (e.g., 0.1 µM neostigmine (B1678181) or 10 µM physostigmine) to prevent ex vivo degradation of ACh.[15][16]
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for ACh analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus or prefrontal cortex).
-
Slowly lower a guide cannula to just above the target region and secure it with dental cement and skull screws.
-
Allow the animal to recover for at least 3-7 days post-surgery.[15]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF containing an AChE inhibitor at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples into a fraction collector.
-
Administer Donepezil (e.g., 0.5 - 2.5 mg/kg, p.o. or i.p.) or vehicle to the animal.[14]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Acetylcholine Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-ECD system.
-
-
Data Analysis:
-
Express the acetylcholine concentrations in the post-drug samples as a percentage of the baseline levels.
-
Compare the changes in acetylcholine levels between the Donepezil-treated and vehicle-treated groups.
-
Radioligand Binding Assay for Muscarinic and Nicotinic Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of donepezil for cholinergic receptors.[17][18][19]
Materials:
-
Donepezil hydrochloride
-
Rat brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest
-
Radioligand specific for the receptor subtype (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-cytisine for α4β2 nicotinic receptors).[17][18]
-
Unlabeled competitor for non-specific binding determination (e.g., atropine (B194438) for muscarinic receptors).[17]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[19]
-
Cell harvester and glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
Prepare serial dilutions of Donepezil in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding (NSB): Radioligand, a high concentration of an unlabeled competitor, and membrane preparation.
-
Competition: Radioligand, each dilution of Donepezil, and membrane preparation.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of Donepezil.
-
Fit the data to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Visualizations
Caption: Cholinergic synapse and the mechanism of action of Donepezil.
Caption: Experimental workflow for studying cholinergic neurotransmission using Donepezil.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Donepezil in Animal Models of Vascular Dementia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of donepezil (B133215) in preclinical animal models of vascular dementia (VaD). The included protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of donepezil and other compounds for VaD.
Introduction
Vascular dementia is the second most common cause of dementia after Alzheimer's disease, resulting from cerebrovascular disease and reduced cerebral blood flow.[1] Donepezil, an acetylcholinesterase inhibitor, is approved for the treatment of Alzheimer's disease and has been investigated for its therapeutic potential in vascular dementia.[1][2] Animal models are crucial for understanding the pathophysiology of VaD and for the preclinical assessment of novel therapeutics. This document outlines key animal models, experimental protocols, and the observed effects of donepezil.
Animal Models of Vascular Dementia
Several animal models are utilized to mimic the cognitive and neuropathological features of vascular dementia. Two commonly used models are the Bilateral Common Carotid Artery Occlusion (BCCAO) model in rats and the Senescence-Accelerated Mouse-Prone 8 (SAMP8) model.
-
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats: This model induces chronic cerebral hypoperfusion, leading to cognitive impairment and neuropathological changes that resemble human VaD.[3][4]
-
Senescence-Accelerated Mouse-Prone 8 (SAMP8): The SAMP8 mouse is a model of accelerated aging that spontaneously develops features of sporadic Alzheimer's disease, including vascular impairments and cognitive deficits, making it a relevant model for studying VaD.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of donepezil treatment in animal models of vascular dementia across various behavioral and molecular assays.
Table 1: Effects of Donepezil on Cognitive Performance in VaD Animal Models
| Animal Model | Behavioral Test | Donepezil Dose | Treatment Duration | Key Findings | Reference |
| BCCAO Rats | Morris Water Maze | 10 mg/kg/day (oral) | 3 weeks | Significantly improved performance and memory.[1][2][10] | [1][2][10] |
| BCCAO Rats | Step-down test | 10 mg/kg/day (oral) | 3 weeks | Significantly improved performance.[2][10] | [2][10] |
| SAMP8 Mice | Morris Water Maze | 3 mg/kg/day (oral) | 2 months | Significantly attenuated cognitive dysfunction.[3][11][12] | [3][11][12] |
| VD Mice | Morris Water Maze | Not Specified | Not Specified | Significantly improved learning and memory ability.[13] | [13] |
Table 2: Effects of Donepezil on Neuropathological and Molecular Markers in VaD Animal Models
| Animal Model | Marker | Donepezil Dose | Key Findings | Reference |
| BCCAO Rats | BDNF expression | 10 mg/kg/day (oral) | Significantly increased in cortex and hippocampus.[2] | [2] |
| BCCAO Rats | HDAC6 nuclear translocation | 10 mg/kg/day (oral) | Significantly decreased in the cortex.[2] | [2] |
| VD Mice | PI3K/AKT pathway | Not Specified | Increased p-AKT levels.[13][14] | [13][14] |
| VD Mice | Oxidative Stress (MDA, SOD, GSH-Px) | Not Specified | Reduced MDA, increased SOD and GSH-Px activity.[13] | [13] |
| VD Mice | Apoptosis (Caspase-3) | Not Specified | Reduced Caspase-3 activity.[13] | [13] |
| SAMP8 Mice | Vascular Function | 3 mg/kg/day (oral) | Improved endothelial function and reduced vascular remodeling.[3][11][12] | [3][11][12] |
Experimental Protocols
Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats
This surgical procedure induces chronic cerebral hypoperfusion.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
-
Heating pad
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the common carotid arteries from the vagus nerves.
-
Ligate both common carotid arteries permanently with 4-0 silk sutures.[15][16] A stepwise occlusion with a one-week interval between ligating the left and right arteries can reduce mortality.[15]
-
Suture the incision and allow the rat to recover. Provide post-operative care, including analgesics.
Donepezil Administration
Materials:
-
Donepezil hydrochloride
-
Vehicle (e.g., saline, distilled water)
-
Oral gavage needles
Procedure:
-
Dissolve donepezil hydrochloride in the chosen vehicle to the desired concentration (e.g., 10 mg/kg for rats, 3 mg/kg for mice).[1][11]
-
Administer the solution orally via gavage once daily for the specified treatment duration (e.g., 3 weeks to 2 months).[1][11]
Morris Water Maze (MWM) Test
The MWM test is used to assess spatial learning and memory.[17]
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Water heater to maintain temperature (22-25°C)
-
Video tracking system and software (e.g., EthoVision XT)[17]
-
Visual cues placed around the maze
Procedure:
-
Acquisition Phase (4-5 days):
-
Place the escape platform in a fixed quadrant of the tank, submerged 1-2 cm below the water surface.
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the tank wall at one of four starting positions.
-
Allow the rat to swim freely for 60-90 seconds to find the platform.
-
If the rat fails to find the platform within the time limit, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using the tracking software.[17]
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the tank.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Measurement of Oxidative Stress Markers
Materials:
-
Brain tissue homogenate
-
Reagents for Malondialdehyde (MDA), Superoxide Dismutase (SOD), and Glutathione (B108866) Peroxidase (GSH-Px) assays (commercial kits are recommended for consistency).
-
Spectrophotometer
General Procedure for Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold buffer as specified by the assay kit manufacturer.
-
Centrifuge the homogenate at a low speed to pellet cellular debris.
-
Collect the supernatant for analysis.
MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS):
-
Mix the brain homogenate with a solution of thiobarbituric acid (TBA) and an acidic solution.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.[18]
-
Calculate the MDA concentration based on a standard curve.
SOD Activity Assay:
-
This assay is typically based on the inhibition of a reaction that produces a colored product.
-
Follow the specific instructions of the commercial kit being used, which will involve mixing the sample with a reagent mixture and measuring the change in absorbance over time.
GSH-Px Activity Assay:
-
This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) catalyzed by GSH-Px.
-
Follow the protocol of the chosen commercial kit, which usually involves monitoring the decrease in NADPH absorbance at 340 nm.[19]
Western Blotting for BDNF, p-AKT, and AKT
Materials:
-
Brain tissue homogenate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BDNF, anti-p-AKT, anti-AKT, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BDNF at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like beta-actin. For p-AKT, normalize to total AKT.
Visualizations
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. scantox.com [scantox.com]
- 7. Frontiers | Probing the relevance of the accelerated aging mouse line SAMP8 as a model for certain types of neuropsychiatric symptoms in dementia [frontiersin.org]
- 8. Age-related metabolic and neurodegenerative changes in SAMP8 mice | Aging [aging-us.com]
- 9. Frontiers | Transcriptome analysis of the aged SAMP8 mouse model of Alzheimer’s disease reveals novel molecular targets of formononetin protection [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Intracalvariosseous administration of donepezil microspheres protects against cognitive impairment by virtue of long-lasting brain exposure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Aerobic Exercise Regulating the PI3K/Akt-mTOR Signaling Pathway Intervenes in Hippocampal Neuronal Apoptosis in Vascular Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K/Akt Signal Pathway Involved in the Cognitive Impairment Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stepwise occlusion of the carotid arteries of the rat: MRI assessment of the effect of donepezil and hypoperfusion-induced brain atrophy and white matter microstructural changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. noldus.com [noldus.com]
- 18. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Sustained-Release Donepezil Microparticles for Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, requires daily oral administration, which can be challenging for patients with cognitive impairment, leading to poor compliance. Long-acting injectable formulations, such as sustained-release microparticles, offer a promising alternative by reducing dosing frequency, minimizing side effects, and improving patient adherence. This document provides detailed application notes and protocols for the preparation and evaluation of sustained-release donepezil microparticles, primarily using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).
Data Summary
The following tables summarize key quantitative data from various studies on donepezil-loaded microparticles, providing a comparative overview of different formulations and their characteristics.
Table 1: Formulation Parameters and Physicochemical Characteristics of Donepezil Microparticles
| Formulation ID | Polymer | Preparation Method | Average Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| DP-PLGA-M | PLGA | O/W Emulsion-Solvent Evaporation | 30 | 15.92 ± 0.31 | 78.79 ± 2.56 | [1][2] |
| Dp-PLGA-M | PLGA | Ultrasonic Atomizer | Uniform distribution | High | Nearly quantitative yield | [3] |
| Dp-PLA-M | PLA | Ultrasonic Atomizer | Uniform distribution | High | Nearly quantitative yield | [3] |
| Optimal Donepezil Microspheres | PLGA | Emulsion Solvent Evaporation | 72.65 | 14.90 | Not Reported | [4] |
| DM | PLGA | O/W Emulsion Solvent Evaporation | ~75 | 13.2 ± 2.1 | Not Reported (Yield: 54.8 ± 0.8%) | [5][6] |
| Pore-closed PLGA MS | PLGA with Alginate Coating | Double Emulsion Solvent Evaporation | 45-150 | Not Reported | High | [7] |
| DNP-loaded microspheres | PLGA 7525A | IVL-PPFM® (Microfluidics) | Monodispersed | Not Reported | Not Reported | [8] |
Table 2: In Vitro Release Profile of Donepezil from Microparticles
| Formulation ID | Release Medium | Duration of Release | Cumulative Release (%) | Key Findings | Reference |
| DP-PLGA-M | Not Specified | ~7 days | Not Specified | Slow and continuous release, fitting a first-order model. | [1] |
| Dp-PLGA-M | Not Specified | Shorter than Dp-PLA-M | Not Specified | Faster release compared to PLA-based microparticles. | [3] |
| Dp-PLA-M/PC | Not Specified | ~2 months | Not Specified | Longer sustained release due to PC hydrogel wrapping. | [3] |
| DM | Water | 28 days | 100 | Complete release within 28 days. | [5][6] |
| DM | PBS (pH 5.8) | 30 days | 98.4 | Near-complete release. | [5][6] |
| DM | PBS (pH 7.4) | 30 days | 49.1 | Slower release in neutral pH. | [5][6] |
| Pore-closed PLGA MS | Not Specified | ~3 weeks | Not Specified | Initial burst release was remarkably decreased by calcium alginate coating. | [7] |
Table 3: In Vivo Pharmacokinetic Parameters of Donepezil Microparticles in Rats
| Formulation ID | Administration Route | Dose | Tmax (days) | Detectable Until (days) | Steady-State Concentration (ng/mL) | Reference |
| DP-PLGA-M | Subcutaneous Injection | Not Specified | 0.50 | 15 | Not Reported | [1] |
| DM | Subcutaneous Infusion | 90 mg/kg | Not Reported | Maintained until day 27 | 121 ± 9.8 to 130.3 ± 7.8 (from day 8 to 27) | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Donepezil-Loaded PLGA Microparticles via Oil-in-Water (O/W) Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating donepezil into PLGA microparticles.[1][6]
Materials:
-
Donepezil base or Donepezil hydrochloride
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 1-2% w/v)
-
Distilled water
-
Stirrer
-
Syringe with a fine needle
-
Centrifuge
Procedure:
-
Prepare the Organic Phase (O): Dissolve a specific amount of donepezil and PLGA in dichloromethane. For example, dissolve 100 mg of donepezil and 400 mg of PLGA in 8 mL of DCM.[6] Use sonication to ensure complete dissolution.
-
Prepare the Aqueous Phase (W): Prepare a solution of PVA in distilled water (e.g., 150 mL of 2% w/v PVA solution).[6]
-
Form the Emulsion: Inject the organic phase into the aqueous phase through a fine needle while stirring at a controlled speed (e.g., 500 rpm) to form an oil-in-water emulsion.
-
Solvent Evaporation: After forming a stable emulsion (e.g., after 10-20 minutes), add a larger volume of distilled water (e.g., 300 mL) to the emulsion to prevent aggregation of microparticles.[4][6] Continue stirring at a reduced speed (e.g., 300 rpm) for several hours (e.g., 2-4 hours) at room temperature to allow the dichloromethane to evaporate.[4][6]
-
Collect and Wash the Microparticles: Collect the hardened microparticles by centrifugation (e.g., 3000 rpm for 10 minutes).[6] Wash the collected microparticles with distilled water three times to remove residual PVA and unencapsulated drug.
-
Drying and Storage: Dry the washed microparticles (e.g., by lyophilization or air drying) and store them at 4°C until further use.[6]
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure to determine the release profile of donepezil from the prepared microparticles.[4]
Materials:
-
Donepezil-loaded microparticles
-
Phosphate-buffered saline (PBS) at desired pH (e.g., pH 7.4)
-
Incubator with continuous shaking (e.g., 100 rpm) at 37°C
-
Centrifuge tubes
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for drug quantification
Procedure:
-
Sample Preparation: Accurately weigh a small amount of donepezil microparticles (e.g., 4 mg) and disperse them in a specific volume of release medium (e.g., 8 mL of PBS, pH 7.4) in a centrifuge tube.[4]
-
Incubation: Place the tubes in an incubator at 37°C with continuous shaking (e.g., 100 rpm).[4]
-
Sample Collection: At predetermined time points (e.g., days 1, 2, 3, 4, 5, 6, 7, and then every 2 days), centrifuge the suspension (e.g., 4000 rpm for 5 minutes).[4]
-
Supernatant Analysis: Carefully collect a specific volume of the supernatant (e.g., 5 mL) and replace it with an equal volume of fresh release medium to maintain sink conditions.[4]
-
Drug Quantification: Analyze the concentration of donepezil in the collected supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study to evaluate the pharmacokinetic profile of the sustained-release donepezil microparticles in a rat model.[1][6]
Materials:
-
Donepezil-loaded microparticles
-
Vehicle for suspension (e.g., a solution of carboxymethylcellulose sodium, mannitol, and Tween 80)
-
Male Sprague-Dawley or Wistar rats
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week with free access to food and water.[4]
-
Dose Preparation: Suspend the donepezil microparticles in the vehicle to achieve the desired dose concentration (e.g., 90 mg/kg).[5][6]
-
Administration: Administer the microparticle suspension to the rats via a single subcutaneous injection.
-
Blood Sampling: At predetermined time points, collect blood samples from the rats (e.g., via the tail vein or retro-orbital plexus) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Plasma Analysis: Extract donepezil from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as Tmax, Cmax, and AUC.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of donepezil microparticles.
Caption: Workflow for the in vitro release study of donepezil from microparticles.
Caption: Logical progression of the in vivo pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of injectable microsphere formulation for longer sustained release of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
- 5. In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. mdpi.com [mdpi.com]
- 8. Long-acting injectable donepezil microspheres: Formulation development and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Donepezil's Acetylcholinesterase (AChE) Inhibition Activity using Ellman's Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, which is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Accurate and reproducible methods for quantifying the inhibitory activity of donepezil on AChE are crucial for both preclinical research and clinical development. Ellman's method is a simple, robust, and widely used colorimetric assay for this purpose.[1][2][3]
This document provides detailed application notes and protocols for the determination of donepezil's AChE inhibition activity using Ellman's method.
Principle of the Assay
The Ellman's method is a spectrophotometric assay that measures the activity of AChE.[1][2][3] The assay is based on the following two coupled enzymatic and chemical reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (B1193921) (ATCh), into thiocholine (B1204863) and acetic acid.[1][2]
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a maximum absorbance at 412 nm.[1][2]
The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor like donepezil, the rate of the reaction decreases, and the extent of this decrease is used to quantify the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).[3]
Data Presentation: Quantitative Analysis of Donepezil's AChE Inhibition
The inhibitory potency of donepezil against AChE can vary depending on the experimental conditions, such as the source of the enzyme and the assay system. The following table summarizes some reported IC50 values for donepezil.
| Compound | IC50 Value | Enzyme Source/System | Assay Conditions | Reference(s) |
| Donepezil | 6.7 nM | Purified human AChE | In vitro | [3] |
| Donepezil | 11 nM | Human AChE | In vitro | [4] |
| Donepezil | 41 nM | Human, minimally diluted blood | In vitro | [3] |
| Donepezil | 7.6 nM | Human, 120-fold diluted blood | In vitro | [3] |
| Donepezil | ~30-50 nM | Mouse muscle homogenate | Ex vivo | [3] |
| Donepezil | 53.6 ng/mL (approximately 135 nM) | Human brain (in vivo) | Positron Emission Tomography (PET) at steady-state | [5] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of donepezil for AChE inhibition using Ellman's method in a 96-well plate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) (e.g., from electric eel or human recombinant)
-
Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Donepezil Stock Solution: Prepare a high-concentration stock solution of donepezil hydrochloride in DMSO (e.g., 10 mM).
-
Donepezil Working Solutions: Prepare serial dilutions of the donepezil stock solution in phosphate buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.
-
ATCI Solution (Substrate): Prepare a fresh solution of ATCI in deionized water. A typical final concentration in the well is 0.5 mM.
-
DTNB Solution (Ellman's Reagent): Prepare a solution of DTNB in phosphate buffer. A typical final concentration in the well is 0.3 mM.
Assay Procedure
-
Plate Setup:
-
Blank wells: Add 190 µL of phosphate buffer and 10 µL of DTNB solution.
-
Control wells (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, 20 µL of phosphate buffer (or DMSO vehicle control), and 10 µL of DTNB solution.
-
Test wells (Inhibitor): Add 140 µL of phosphate buffer, 20 µL of AChE solution, 20 µL of the respective donepezil working solution, and 10 µL of DTNB solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25-37°C) for a specified period (e.g., 15 minutes) to allow donepezil to bind to the enzyme.
-
Initiation of Reaction: To start the enzymatic reaction, add 10 µL of the ATCI solution to all wells (except the blank).
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode. Record readings every 30-60 seconds for 5-10 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each donepezil concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the donepezil concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of donepezil that causes 50% inhibition of AChE activity.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase and its Inhibition by Donepezil
Caption: Cholinergic synapse signaling and AChE inhibition by donepezil.
Experimental Workflow for Donepezil AChE Inhibition Assay
Caption: Workflow of Ellman's method for AChE inhibition assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Donepezil Hydrochloride Stability and Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with donepezil (B133215) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of donepezil hydrochloride in aqueous solutions?
A1: The primary factors influencing the stability of donepezil hydrochloride in aqueous solutions are pH, temperature, and the presence of oxidizing agents. It is particularly susceptible to degradation in alkaline and oxidative conditions.[1][2][3] It is relatively stable under neutral, photolytic, and dry heat conditions.[2]
Q2: Under what pH conditions is donepezil hydrochloride most and least stable?
A2: Donepezil hydrochloride is least stable in alkaline (basic) conditions, showing significant degradation.[1][3][4][5][6] It is more stable in acidic and neutral aqueous solutions, although some degradation can occur under strong acidic conditions with prolonged exposure or elevated temperatures.[1][3][]
Q3: Is donepezil hydrochloride sensitive to light?
A3: Donepezil hydrochloride is generally considered stable under photolytic conditions. Studies have shown no significant degradation when the solid drug or its solution is exposed to UV or daylight.[2][3][] However, one study noted significant degradation (about 28.51%) after 24 hours of exposure to UV light in a photo-stability chamber.[8]
Q4: How does temperature affect the degradation of donepezil hydrochloride?
A4: Increased temperature accelerates the degradation of donepezil hydrochloride, especially in alkaline, oxidative, and neutral solutions.[2] While stable under dry heat for 48 hours at 80°C, it shows significant degradation at elevated temperatures in aqueous solutions under stress conditions.[2][9]
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a donepezil hydrochloride solution.
-
Possible Cause: Degradation of donepezil hydrochloride.
-
Troubleshooting Steps:
-
Verify Solution pH: Check the pH of your aqueous solution. Donepezil is prone to degradation in alkaline environments.[1][3] Ensure your buffers are correctly prepared and have the intended pH.
-
Check for Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can cause significant degradation.[2][3] Ensure your reagents and solvents are free from such contaminants.
-
Review Storage Conditions: If the solution was stored for an extended period, degradation may have occurred. Prepare fresh solutions for analysis. Donepezil solutions are generally stable for at least 6 hours at room temperature.[10]
-
Analyze Degradation Products: The unexpected peaks are likely degradation products. Several have been identified under various stress conditions.[] Refer to the literature to identify potential degradants based on your experimental conditions.
-
Problem 2: My quantitative analysis shows a lower than expected concentration of donepezil hydrochloride.
-
Possible Cause: Degradation of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Evaluate Stress Conditions: Review the experimental conditions. Exposure to high pH, elevated temperatures, or oxidizing agents can lead to a decrease in the parent drug concentration.[2][3]
-
Kinetics of Degradation: The degradation of donepezil often follows first-order kinetics.[2] The rate of degradation is higher in strongly alkaline solutions compared to oxidative or neutral solutions.[2] Consider the duration of your experiment and the stability of donepezil under those specific conditions.
-
Method Validation: Ensure your analytical method is validated for stability-indicating properties. The method should be able to separate the intact drug from its degradation products.[2][11]
-
Problem 3: I am trying to perform a forced degradation study, but I am not seeing significant degradation under certain conditions.
-
Possible Cause: Donepezil hydrochloride is stable under specific stress conditions.
-
Troubleshooting Steps:
-
Photolytic and Thermal Stability: Donepezil is largely stable to light and dry heat.[2][3] To induce degradation, more strenuous conditions may be necessary, though some studies report stability even then.
-
Acidic Conditions: While some degradation occurs in acidic solutions, it is less pronounced than in alkaline or oxidative conditions.[1][3] Increasing the acid concentration, temperature, or duration of exposure might be necessary to achieve significant degradation.
-
Neutral Conditions: In neutral aqueous solutions, degradation is typically slow at room temperature and may require boiling under reflux for several hours to observe significant degradation.[2]
-
Data Presentation
Table 1: Summary of Donepezil Hydrochloride Stability under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Recovery / % Degradation | Degradation Products Detected | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 7 days | Room Temp | ~86% Recovery | 3 | [1] |
| 1 N HCl | 8 hours | Boiling | - | - | [2] | |
| 2 M HCl | 48 hours | 70°C | Significant Degradation | 5 (DP1, DP2, DP3, DP4, DP5) | [] | |
| 0.1 N HCl | 2 hours | 80°C (reflux) | ~16.26% Degradation | 1 | [8] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 7 days | Room Temp | ~42% Recovery | 3 (DP6, DP7, DP8) | [1][] |
| 2 N NaOH | 8 hours | Boiling | Fast Hydrolysis | - | [2] | |
| 2 M NaOH | 48 hours | 70°C | Significant Degradation | 3 (DP6, DP7, DP8) | [] | |
| 0.1 N NaOH | 2 hours | 80°C (reflux) | ~15.83% Degradation | 1 | [8] | |
| Oxidative | 6% H₂O₂ | 4 hours | Boiling | Measurable reduction | Non-chromophoric products | [2] |
| 3% H₂O₂ | - | - | 90.22% Recovery | Not detected | [] | |
| 3% H₂O₂ | 2 hours | 80°C (reflux) | ~17.17% Degradation | 1 | [8] | |
| Photolytic | Sunlight | 48 hours | - | Stable | None | [2] |
| Daylight | - | Room Temp | 101.05% ± 4.38 Recovery | - | [3] | |
| UV Light | 24 hours | Photo-stability chamber | ~28.51% Degradation | 1 | [8] | |
| Thermal (Dry Heat) | - | 48 hours | 80°C | Stable | None | [2] |
| - | - | 85°C | 99.89% ± 1.21 Recovery | - | [3] | |
| Neutral (Water) | Water | 8 hours | Boiling | Degradation observed | 7 | [2] |
| Water | 48 hours | 70°C | Stable | - | [3] |
Table 2: Kinetic Parameters for Donepezil Hydrochloride Degradation at 25°C
| Condition | Degradation Rate Constant (k_deg) (hr⁻¹) | Half-life (t₁/₂) (hr) | Shelf-life (t₉₀) (hr) | Reference |
| 2 N NaOH | 0.083 | 8.34 | 1.265 | [2] |
| 6% H₂O₂ | 0.00516 | 134.3 | 20.41 | [2] |
| Neutral Solution | 0.011 | 63.0 | 9.576 | [2] |
Experimental Protocols
Forced Degradation Study Protocol (General Outline)
This protocol is a generalized procedure based on multiple cited studies.[2][3][8]
-
Preparation of Stock Solution: Prepare a stock solution of donepezil hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of strong acid (e.g., 1 N HCl or 2 M HCl) and heat under reflux at a specified temperature (e.g., 80°C or boiling) for a defined period (e.g., 2-8 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of strong base (e.g., 2 N NaOH or 2 M NaOH) and heat under reflux at a specified temperature (e.g., 80°C or boiling) for a defined period (e.g., 2-8 hours).
-
Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3-6% H₂O₂) and heat at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 4 hours).
-
Photolytic Degradation: Expose the solid drug or a solution to direct sunlight or a UV lamp (e.g., 254 nm) for an extended period (e.g., 24-48 hours). A control sample should be kept in the dark.
-
Thermal Degradation (Dry Heat): Place the solid drug in an oven at a high temperature (e.g., 80-105°C) for a specified duration (e.g., 48 hours).
-
Neutral Hydrolysis: Dissolve the drug in water and heat under reflux for several hours (e.g., 8 hours).
-
-
Sample Preparation for Analysis: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic solutions. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) with UV detection.[2][4]
Visualizations
Caption: Forced degradation experimental workflow for donepezil hydrochloride.
Caption: Simplified degradation pathways of donepezil hydrochloride.
References
- 1. LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions – ScienceOpen [scienceopen.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ache.org.rs [ache.org.rs]
- 8. iajps.com [iajps.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
forced degradation studies of donepezil under acidic and alkaline stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of donepezil (B133215) under acidic and alkaline stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which condition is donepezil more susceptible to degradation, acidic or alkaline?
Donepezil hydrochloride shows significantly lower stability in alkaline conditions compared to acidic conditions.[][2][3] Under alkaline stress, a higher percentage of degradation is consistently observed. For instance, after seven days at room temperature in 0.1 mol L-1 NaOH, the recovery of donepezil was approximately 42%, whereas in 0.1 mol L-1 HCl, the recovery was about 86%.[2][4]
Q2: How many degradation products are typically observed under acidic and alkaline stress?
Under acidic stress (e.g., 0.1 mol L-1 HCl at room temperature), typically three major degradation products are detected, often designated as DP1, DP2, and DP3.[][2][3] Under more strenuous acidic conditions (e.g., 2 mol L-1 HCl at 70 °C), two additional degradation products, DP4 and DP5, may be observed.[2][3]
In alkaline stress conditions (e.g., 0.1 mol L-1 NaOH or 2 mol L-1 NaOH), three major degradation products are commonly identified, often labeled as DP6, DP7, and DP8.[][2][3]
Q3: What are the characteristics of the degradation products formed under acidic stress?
The primary degradation products formed under acidic conditions (DP1, DP2, and DP3) are generally more polar than the parent donepezil molecule. This is indicated by their earlier elution times in reverse-phase HPLC analysis.[][2][3]
Q4: I am not observing any degradation under my initial stress conditions. What should I do?
If you do not observe degradation, the stress conditions may not be stringent enough. Consider the following adjustments:
-
Increase the concentration of the acid or base: Studies have used concentrations ranging from 0.1N to 2N for both HCl and NaOH.[2][5][6]
-
Increase the temperature: Many studies perform degradation at elevated temperatures, such as 70°C, to accelerate the process.[][2][3]
-
Extend the duration of the study: Degradation is time-dependent. Extending the exposure time from a few hours to several days can reveal degradation.[2][4]
Q5: My results show a high degree of degradation, making it difficult to identify primary degradants. What could be the issue?
Excessive degradation can lead to the formation of secondary degradation products, complicating the analysis. To address this, consider:
-
Using milder stress conditions: Decrease the temperature, concentration of the stressor, or the duration of the experiment.
-
Time-course study: Sample at multiple time points to track the formation and potential further degradation of the primary products. For example, in one study under alkaline conditions, the amount of DP7 initially increased and then decreased over time, suggesting it was an intermediate degradant.[][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in acidic or alkaline conditions. | Insufficient stress (low temperature, low concentration, short duration). | Increase the temperature (e.g., to 70°C), use a higher concentration of acid/alkali (e.g., 1N or 2N), and/or extend the exposure time.[][2][6] |
| Complete degradation of Donepezil. | Stress conditions are too harsh. | Reduce the concentration of the acid/base, lower the temperature, or shorten the duration of the study. One study noted complete degradation with 1N HCl or 1N NaOH.[5] |
| Poor separation of degradation products from the parent peak in HPLC. | Inappropriate mobile phase or column. | Optimize the HPLC method. Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer) and pH. Ensure the use of a suitable column, such as a C18 column.[6] |
| Inconsistent degradation percentages between replicate experiments. | Inaccurate preparation of solutions; temperature fluctuations. | Ensure precise preparation of all solutions. Use a calibrated and stable oven or water bath for temperature control. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of glassware or reagents; secondary degradation. | Use thoroughly cleaned glassware and high-purity reagents. Analyze samples at different time points to distinguish primary from secondary degradation products. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Donepezil under Acidic Conditions
| Acid Condition | Temperature | Duration | % Recovery of Donepezil | % Degradation | Number of Degradants | Reference |
| 0.1 N HCl | Room Temp. | 48 hours | 92.98 - 93.59% | ~7% | Not Specified | [5] |
| 0.1 mol L-1 HCl | Room Temp. | 7 days | ~86% | ~14% | 3 (DP1, DP2, DP3) | [2][4] |
| 2 mol L-1 HCl | 70°C | Not Specified | Not Specified | Significant Degradation | 5 (DP1-DP5) | [2][3] |
| 1N HCl | Not Specified | Not Specified | Complete Degradation | 100% | Not Specified | [5] |
Table 2: Summary of Forced Degradation Studies of Donepezil under Alkaline Conditions
| Alkali Condition | Temperature | Duration | % Recovery of Donepezil | % Degradation | Number of Degradants | Reference |
| 0.1 N NaOH | Room Temp. | 48 hours | 85.24 - 86.38% | ~14% | Not Specified | [5] |
| 0.1 mol L-1 NaOH | Room Temp. | 7 days | ~42% | ~58% | 3 (DP6, DP7, DP8) | [2][4] |
| 2 mol L-1 NaOH | 70°C | 6 hours | Not Specified | Significant Degradation | 3 (DP6, DP7, DP8) | [][2] |
| 1 mol L-1 NaOH | Reflux | 4 hours | ~50% | ~50% | Not Specified | [2] |
| 2N NaOH | Boiling | 8 hours | Not Specified | Measurable Degradation | 5 | [6] |
| 1N NaOH | Not Specified | Not Specified | Complete Degradation | 100% | Not Specified | [5] |
Experimental Protocols
Protocol 1: Forced Degradation in Acidic Conditions
-
Preparation of Donepezil Stock Solution: Prepare a stock solution of donepezil hydrochloride in a suitable solvent (e.g., methanol (B129727) or ultrapure water) at a concentration of approximately 100.0 µg/mL.[]
-
Acidic Stress:
-
For mild conditions : Mix an aliquot of the stock solution with 0.1 mol L-1 hydrochloric acid. Keep the solution at room temperature for up to seven days.[2]
-
For accelerated conditions : Mix an aliquot of the stock solution with 2 mol L-1 hydrochloric acid. Place the solution in a water bath or oven at 70°C for a predetermined period (e.g., 6, 24, or 48 hours).[][2]
-
-
Sampling and Neutralization: At specified time intervals, withdraw samples. Before analysis, neutralize the samples with an equivalent concentration and volume of sodium hydroxide (B78521) solution.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration. Analyze the sample using a validated stability-indicating HPLC method (e.g., RP-HPLC with PDA or MS detection).[][2]
Protocol 2: Forced Degradation in Alkaline Conditions
-
Preparation of Donepezil Stock Solution: Prepare a stock solution of donepezil hydrochloride as described in Protocol 1.
-
Alkaline Stress:
-
For mild conditions : Mix an aliquot of the stock solution with 0.1 mol L-1 sodium hydroxide. Keep the solution at room temperature for up to seven days.[2]
-
For accelerated conditions : Mix an aliquot of the stock solution with 2 mol L-1 sodium hydroxide. Place the solution in a water bath or oven at 70°C for a predetermined period (e.g., 0.5, 1, 2, 3, and 6 hours).[][2]
-
-
Sampling and Neutralization: At specified time intervals, withdraw samples. Before analysis, neutralize the samples with an equivalent concentration and volume of hydrochloric acid solution.
-
Analysis: Dilute the neutralized sample with the mobile phase to an appropriate concentration. Analyze the sample using a validated stability-indicating HPLC method.[][2]
Visualizations
References
Technical Support Center: Analysis of Donepezil Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of donepezil (B133215) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: My LC-MS analysis of stressed donepezil samples shows no degradation products. What are the possible reasons?
A1: Several factors could contribute to the non-detection of degradation products:
-
Inadequate Stress Conditions: Donepezil is relatively stable under neutral, thermal, and photolytic conditions.[1][2] Significant degradation is primarily observed under acidic and alkaline hydrolysis and oxidative stress.[2][3][4] Ensure your stress conditions are sufficiently rigorous (e.g., appropriate concentration of acid/base, temperature, and duration). For instance, studies have shown significant degradation in 0.1 M NaOH after seven days at room temperature and in 2 M HCl at 70°C.[5][6][7]
-
Inappropriate LC Method: The chromatographic method may not be suitable for separating the degradation products from the parent drug or from each other. The degradation products of donepezil are generally more polar than the parent compound.[] Consider adjusting the mobile phase composition, gradient, or switching to a different column chemistry to improve separation.
-
Insufficient MS Sensitivity or Incorrect Settings: The concentration of degradation products might be below the limit of detection (LOD) of your instrument.[7] Ensure your MS is properly tuned and that the scan range is appropriate to detect the expected m/z values of the degradation products. Using a sensitive instrument and optimizing ionization parameters is crucial.
-
Sample Preparation Issues: The degradation products might be lost during sample preparation. For example, if the degradation products are highly polar, they may not be efficiently extracted using a non-polar solvent.
Q2: I am observing poor peak shapes for donepezil and its degradation products. How can I improve this?
A2: Poor peak shape in LC analysis can be caused by several factors:
-
Mobile Phase pH: Donepezil is a basic compound. The pH of the mobile phase can significantly impact peak shape. Using a buffer in the mobile phase, such as a phosphate (B84403) buffer at pH 3.0, can help to ensure consistent ionization and improve peak symmetry.[6]
-
Column Overload: Injecting too concentrated a sample can lead to broad, fronting, or tailing peaks. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
-
Inappropriate Solvent for Sample Dilution: The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself.
Q3: How can I confirm the identity of the detected degradation products?
A3: Confirming the identity of degradation products requires a combination of techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the accurate mass of the degradation products, which allows for the determination of their elemental composition.[3]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of a degradation product, you can obtain a fragmentation pattern that can be used to elucidate its structure.
-
Reference Standards: If reference standards for the expected degradation products are available, you can compare their retention times and mass spectra with those of the unknown peaks in your sample.
-
Isolation and NMR: For definitive structural confirmation, the degradation products can be isolated using techniques like preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q4: What are the common degradation pathways for donepezil?
A4: Donepezil primarily degrades through hydrolysis and oxidation.
-
Hydrolysis: Under acidic and alkaline conditions, the piperidine (B6355638) ring of donepezil can be cleaved.[]
-
Oxidation: Oxidative stress can lead to the formation of N-oxide and other oxidation products.[3][9]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance. Here is a general protocol for donepezil:
-
Preparation of Stock Solution: Prepare a stock solution of donepezil hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol).[1][10]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M to 2 M HCl and heat at a controlled temperature (e.g., 70°C) for a specified period.[5][6][7]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M to 2 M NaOH at room temperature or elevated temperature (e.g., 70°C).[5][6][7]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).[6]
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).[1]
-
Photolytic Degradation: Expose the drug solution to UV light.[1]
-
-
Neutralization: After the stress period, neutralize the acidic and alkaline samples before LC-MS analysis.[4]
-
Sample Preparation for LC-MS: Dilute the stressed samples to an appropriate concentration with the mobile phase. Filter the samples through a 0.45 µm syringe filter.[6]
LC-MS Method for Analysis
The following is a representative LC-MS method for the analysis of donepezil and its degradation products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| LC System | HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., Hypersil C-18, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A: MethanolB: Acetate buffer (pH 4.25) with triethylamine (B128534) (50:50:0.6 v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1][6] |
| Injection Volume | 20-50 µL[1][6] |
| UV Detection | 268 nm[1][6] |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6][9] |
| Scan Range | m/z 100-500[6] |
| Data Acquisition | Total Ion Current (TIC) and/or Multiple Reaction Monitoring (MRM)[6][11] |
Quantitative Data Summary
The stability of donepezil under various stress conditions can be summarized as follows:
| Stress Condition | Donepezil Recovery (%) | Number of Degradation Products Detected | Reference |
| 0.1 M NaOH (room temp, 7 days) | ~42% | 3 | [5][6][7] |
| 0.1 M HCl (room temp, 7 days) | ~86% | 3 | [5][6][7] |
| 3% H₂O₂ | ~90.22% | Not detected | [6] |
| 2N NaOH (boiling, 8 hours) | Measurable degradation | 5 | [1] |
| Neutral (water, boiling, 8 hours) | Measurable degradation | 7 | [1] |
| Dry Heat (80°C, 48 hours) | Stable | 0 | [1] |
| Photolytic (UV light, 48 hours) | Stable | 0 | [1] |
Visualizations
Caption: Experimental workflow for donepezil degradation studies.
Caption: Major degradation pathways of donepezil.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. ache.org.rs [ache.org.rs]
- 5. scienceopen.com [scienceopen.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Donepezil HCl Dosage for Cognitive Improvement in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with donepezil (B133215) HCl in animal models of cognitive improvement.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for donepezil?
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3][4] By inhibiting AChE, donepezil prevents the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to increased ACh levels in the synaptic cleft.[2][4] This enhancement of cholinergic transmission is believed to be the primary mechanism for its pro-cognitive effects, as acetylcholine plays a crucial role in learning and memory.[1][2][5]
Q2: What are the typical effective dose ranges for donepezil in common animal models?
The effective dose of donepezil can vary significantly depending on the animal model, the cognitive task, and the administration route. Below is a summary of doses reported in the literature.
Q3: Which administration route is most appropriate for my study?
The choice of administration route depends on the experimental design, including the desired pharmacokinetic profile and the duration of the study.
-
Oral (p.o.): Good for chronic studies due to ease of administration and better clinical translatability. Donepezil is well-absorbed orally.[2]
-
Intraperitoneal (i.p.): Often used for acute studies to ensure rapid and complete absorption, bypassing first-pass metabolism.
-
Subcutaneous (s.c.): Can provide a slower, more sustained release, which can be achieved with osmotic pumps for long-term, continuous administration.[6]
Q4: What are the common side effects of donepezil in animal models and how can I mitigate them?
The most common side effects are related to donepezil's cholinergic activity and are often dose-dependent.[7] These include:
-
Gastrointestinal issues: Nausea, vomiting, diarrhea, and anorexia.[7][8][9]
-
Neurological effects: Muscle cramps, fatigue, and insomnia.[2][8] At higher doses, seizures are a potential risk.[2][10]
-
Cardiovascular effects: Vagotonic effects on the heart, such as bradycardia.[3]
Mitigation Strategies:
-
Dose Titration: Start with a lower dose and gradually increase to the target dose. This can help reduce the incidence and severity of side effects.[8]
-
Monitoring: Closely observe animals for signs of distress, weight loss, or changes in behavior, especially after dose increases.[10]
-
Vehicle Control: Always include a vehicle-treated control group to differentiate drug effects from procedural stress.
Troubleshooting Guides
Problem 1: I am not observing a significant cognitive improvement with my donepezil dosage.
-
Inadequate Dose: The selected dose may be too low for your specific animal model and cognitive paradigm. Refer to the dosage tables and consider performing a dose-response study to determine the optimal dose.
-
Timing of Administration: The timing of drug administration relative to behavioral testing is critical. The peak plasma concentration of donepezil after oral administration in rodents is approximately 1.2 to 1.4 hours.[11] Ensure that the cognitive testing window aligns with the drug's peak effect.
-
"Ceiling" Effect: If you are using healthy, young animals, they may already be performing at their maximum capacity on the cognitive task, making it difficult to observe further enhancement.[12] Consider using a model with a cognitive deficit (e.g., aged animals or pharmacologically-induced amnesia like with scopolamine) to better assess the pro-cognitive effects.[11][13]
-
Task Difficulty: The cognitive task may not be sensitive enough to detect subtle improvements. Consider increasing the difficulty of the task.
Problem 2: I am observing significant variability in the cognitive performance of my donepezil-treated group.
-
Animal Handling and Stress: Inconsistent handling can lead to stress, which can significantly impact cognitive performance. Ensure all animals are handled consistently and habituated to the experimental procedures.
-
Drug Formulation and Administration: Ensure the donepezil HCl is fully dissolved and the dose is accurately calculated and administered for each animal. Inconsistent administration can lead to variable drug exposure.
-
Individual Animal Differences: Biological variability is inherent in animal studies. Ensure your groups are sufficiently large to account for individual differences and that animals are randomly assigned to treatment groups.
Problem 3: My animals are showing signs of toxicity or adverse effects.
-
Dose is Too High: The observed toxicity is likely due to an excessive dose. Reduce the dose or consider a slower titration schedule.
-
Drug Interactions: If you are co-administering other compounds, be aware of potential drug interactions. For example, other cholinergic agents can have synergistic effects, and some drugs can alter the metabolism of donepezil.[3]
-
Animal Health Status: Ensure your animals are healthy before starting the experiment. Underlying health issues can make them more susceptible to adverse drug effects.
Data Presentation
Table 1: Summary of Donepezil HCl Dosages for Cognitive Improvement in Rodent Models
| Animal Model | Cognitive Task | Effective Dose Range | Administration Route | Reference |
| Mice (ICR) | Y-Maze (Scopolamine-induced amnesia) | 3 - 10 mg/kg | Oral (p.o.) | |
| Mice (APP23) | Morris Water Maze | 0.27 mg/kg/day | Subcutaneous (s.c.) via osmotic pump | [6] |
| Mice (SAMP8) | Morris Water Maze | 3 mg/kg/day | Oral (p.o.) | |
| Rats (Wistar) | Various cognitive tasks | Not specified | Not specified | [12] |
| Rats (Sprague-Dawley) | Chemobrain model | 5 mg/kg/day | Intraperitoneal (i.p.) | [14] |
| Rats | Heroin self-administration | 1 - 3 mg/kg | Intraperitoneal (i.p.) | [15] |
Table 2: Summary of Donepezil HCl Dosages for Cognitive Improvement in Other Animal Models
| Animal Model | Cognitive Task | Effective Dose Range | Administration Route | Reference |
| Rhesus Monkeys | Attention and Cognitive Flexibility Tasks | 0.06 - 0.3 mg/kg | Not specified | [16] |
| Aged Beagle Dogs | Delayed Non-Matching-to-Position (DNMP) | 1.5 mg/kg | Oral (p.o.) | [17] |
Experimental Protocols
Protocol 1: Y-Maze Test for Spontaneous Alternation in Mice (Scopolamine-Induced Amnesia Model)
This protocol is adapted from studies assessing the effects of donepezil on short-term working memory.[11]
-
Animals: Male ICR mice are commonly used.[11]
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Administer donepezil HCl (e.g., 3-10 mg/kg, p.o.) or vehicle 60 minutes before the test.[11]
-
30 minutes before the test, induce amnesia by administering scopolamine (B1681570) (e.g., 1.0 mg/kg, i.p.).[11]
-
Place the mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Protocol 2: Morris Water Maze for Spatial Learning and Memory in Mice (APP23 Model)
This protocol is based on studies evaluating the disease-modifying effects of chronic donepezil treatment.[6]
-
Animals: Heterozygous APP23 transgenic mice and wild-type littermates.[6]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Chronic Treatment: Implant osmotic pumps delivering donepezil (e.g., 0.27 mg/kg/day) or saline subcutaneously for a specified duration (e.g., 2 months).[6]
-
Wash-out Period: Allow for a wash-out period (e.g., 3 weeks) to eliminate acute symptomatic effects.[6]
-
Acquisition Phase: For several consecutive days, conduct multiple trials per day where the mouse must find the hidden platform. Record the escape latency.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Visualizations
Caption: Donepezil's mechanism of action in the synaptic cleft.
Caption: General experimental workflow for donepezil cognitive testing.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GoodRx - Error [blocked.goodrx.com]
- 5. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 6. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12 Donepezil Side Effects You Should Know About - GoodRx [goodrx.com]
- 8. drugs.com [drugs.com]
- 9. Aricept (Donepezil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cognitive performance of healthy young rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cognitive performances of cholinergically depleted rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dose-Dependent Dissociation of Pro-cognitive Effects of Donepezil on Attention and Cognitive Flexibility in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cholinesterase inhibitors improve both memory and complex learning in aged beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Donepezil Hydrochloride in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving donepezil (B133215) hydrochloride in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: Resolving Donepezil Hydrochloride Precipitation in PBS
Encountering precipitation or incomplete dissolution of donepezil hydrochloride in PBS is a common challenge, primarily due to the pH-dependent solubility of the compound. Standard PBS preparations typically have a pH of 7.4, at which the solubility of donepezil hydrochloride is significantly reduced.
Follow this step-by-step guide to troubleshoot and resolve solubility issues.
Logical Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for dissolving Donepezil HCl.
Frequently Asked Questions (FAQs)
Q1: My donepezil hydrochloride is precipitating in my PBS solution. Why is this happening?
A1: This is the most common issue researchers face. Donepezil hydrochloride's solubility is highly dependent on pH. While it is soluble in water and acidic solutions, its solubility significantly decreases in neutral to basic conditions.[1][2] Standard PBS is typically buffered to a pH of 7.4, which is alkaline enough to cause the less soluble free base form of donepezil to precipitate. One source indicates that at pH 8.0, the solubility is 0.1 mg/mL or less, compared to 11-16 mg/mL at pH 6.0.[2]
Q2: The product datasheet says donepezil hydrochloride is "soluble in water," but it's not dissolving in my PBS. Is PBS not an aqueous solution?
A2: While PBS is an aqueous solution, the key factor is its pH. The general statement "soluble in water" often refers to dissolution in unbuffered water, which may have a slightly acidic pH due to dissolved CO2.[3] The buffering components in PBS raise the pH to a level (commonly 7.4) where donepezil hydrochloride's solubility is poor. Some suppliers explicitly state the compound is not soluble in PBS for this reason.[4]
Q3: What is the recommended pH for dissolving donepezil hydrochloride in a phosphate (B84403) buffer?
A3: For optimal solubility, the pH of the phosphate buffer should be in the acidic to slightly neutral range. Data shows good solubility (11-16 mg/mL) in a 50 mM phosphate buffer at pH 6.0.[2] It is also described as soluble in a phosphate buffer of pH 5.8.[1] Therefore, adjusting your PBS to a pH between 6.0 and 6.8 is recommended before adding the compound.
Q4: I have donepezil free base, not the hydrochloride salt. Can I dissolve it in PBS?
A4: Donepezil free base has very poor solubility in water and aqueous buffers like PBS (0.018 mg/mL in PBS pH 7.4).[5] It is recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute this stock into your PBS-based experimental medium.[6] Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.
Q5: Can I use heating or sonication to help dissolve my donepezil hydrochloride?
A5: Yes, gentle warming (e.g., to 37°C) and sonication can aid the dissolution process, especially after the pH of the PBS has been correctly adjusted.[6][7] These methods increase the kinetic energy of the system, helping to break down the crystal lattice of the powder and promote solvation. However, these techniques will not overcome the fundamental insolubility at an unfavorable pH.
Quantitative Data Summary
The solubility of donepezil and its salts is highly dependent on the solvent and its pH. The table below summarizes available quantitative data.
| Compound Form | Solvent | pH | Solubility |
| Donepezil Hydrochloride | 0.1 N Hydrochloric Acid | ~1.2 | 11 - 16 mg/mL[2] |
| Donepezil Hydrochloride | Buffer Solution | 2.0 | Soluble[1] |
| Donepezil Hydrochloride | Buffer Solution | 3.7 | Freely Soluble[1] |
| Donepezil Hydrochloride | 50 mM Phosphate Buffer | 5.8 | Soluble[1] |
| Donepezil Hydrochloride | 50 mM Phosphate Buffer | 6.0 | 11 - 16 mg/mL[2] |
| Donepezil Hydrochloride | 50 mM Phosphate Buffer | 8.0 | ≤ 0.1 mg/mL[2] |
| Donepezil Hydrochloride | Water | N/A | Soluble to 50 mM (~20.8 mg/mL) |
| Donepezil Free Base | Water | N/A | 0.017 mg/mL[5] |
| Donepezil Free Base | 0.01 M PBS | 7.4 | 0.018 mg/mL[5] |
Experimental Protocols
Protocol 1: Preparation of Donepezil Hydrochloride Solution in pH-Adjusted PBS
This protocol is recommended for preparing a fresh working solution of donepezil hydrochloride directly in a modified PBS for immediate use in experiments.
-
Prepare PBS: Prepare your standard 1X PBS solution.
-
Adjust pH: Before adding donepezil hydrochloride, monitor the pH of the PBS solution with a calibrated pH meter. Slowly add 0.1 M HCl dropwise while stirring until the pH reaches the desired level (e.g., 6.5).
-
Weigh Compound: Accurately weigh the required amount of donepezil hydrochloride powder.
-
Dissolve Compound: Slowly add the powder to the pH-adjusted PBS while vortexing or stirring.
-
Aid Dissolution (Optional): If dissolution is slow, place the solution in an ultrasonic bath for 5-10 minutes or warm it in a 37°C water bath with intermittent swirling until the solid is fully dissolved.
-
Final pH Check & Sterilization: After dissolution, verify the final pH. If required for your application, sterile-filter the solution using a 0.22 µm syringe filter.
Protocol 2: Preparation of Donepezil Hydrochloride Solution Using a DMSO Stock
This method is suitable when a high concentration is needed or when working with PBS at a pH of 7.4 is unavoidable.
-
Prepare Stock Solution: Dissolve donepezil hydrochloride or free base in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution. Store this stock solution at -20°C.
-
Prepare Working Solution: On the day of the experiment, thaw the DMSO stock solution.
-
Dilute into PBS: Add the required volume of the DMSO stock solution to your PBS (at any pH, including 7.4) to achieve the final desired concentration. It is critical to add the stock solution to the PBS while vortexing to ensure rapid dispersion and prevent localized precipitation.
-
Control for Solvent Effects: Ensure the final concentration of DMSO in your working solution is minimal (e.g., less than 0.5%) and that you include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.
Mechanism of Action Context
For researchers using donepezil in their experiments, understanding its mechanism of action is crucial. Donepezil is a centrally acting, reversible, and selective inhibitor of acetylcholinesterase (AChE).
Caption: Donepezil's mechanism of acetylcholinesterase inhibition.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. US20090208579A1 - Matrix Type Sustained-Release Preparation Containing Basic Drug or Salt Thereof, and Method for Manufacturing the Same - Google Patents [patents.google.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uspnf.com [uspnf.com]
Technical Support Center: Managing Cholinergic Side Effects of Donepezil in In-Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cholinergic side effects of donepezil (B133215) in in-vivo experiments.
Troubleshooting Guides
This section offers structured guidance to address specific cholinergic side effects observed during in-vivo experiments with donepezil.
Issue 1: Excessive Salivation, Lacrimation, and Urination
Description: Animals exhibit excessive drooling, tear production, or urination shortly after donepezil administration. These are common peripheral cholinergic effects.
Troubleshooting Steps:
-
Dose Reduction: The most immediate step is to consider reducing the dose of donepezil. Cholinergic side effects are often dose-dependent.[1][2]
-
Peripheral Muscarinic Antagonist Co-administration: To counteract these peripheral effects without affecting the central nervous system (CNS) actions of donepezil, co-administer a peripherally acting muscarinic antagonist like glycopyrrolate (B1671915).
-
Vehicle and Route of Administration Review: Ensure the vehicle is appropriate and the administration technique (e.g., oral gavage) is performed correctly to avoid undue stress, which can exacerbate physiological responses.[3]
Issue 2: Bradycardia and Hypothermia
Description: A significant decrease in heart rate (bradycardia) and core body temperature (hypothermia) is observed post-donepezil administration.
Troubleshooting Steps:
-
Vital Sign Monitoring: Implement continuous or frequent monitoring of heart rate and body temperature, especially during the initial hours after drug administration.[4]
-
Dose-Response Assessment: Determine the dose at which these effects become significant. It might be necessary to work with a lower dose that still achieves the desired central effect.[1]
-
Atropine (B194438) Co-administration: Atropine, a muscarinic antagonist that crosses the blood-brain barrier, can be used to counteract bradycardia. However, be aware that it may also interfere with the central cholinergic effects of donepezil.[1][5] For purely peripheral effects, a peripherally restricted antagonist is preferable.
-
Thermoregulation Support: Maintain the animal's body temperature using warming pads or other controlled heating devices.[4]
Issue 3: Muscle Tremors and Fasciculations
Description: Animals display involuntary muscle twitching or tremors.
Troubleshooting Steps:
-
Dose Evaluation: Tremors are a classic sign of cholinergic overstimulation and are strongly dose-related.[6]
-
N-acetylcysteine (NAC) Co-administration: Studies have shown that co-treatment with NAC can attenuate muscle-related side effects of high-dose donepezil.[7][8]
-
Observation Period: Note the onset and duration of tremors. If they are transient and occur at peak plasma concentration, a dose adjustment or a different administration schedule might be beneficial.
Issue 4: Gastrointestinal (GI) Distress (Diarrhea, Vomiting)
Description: Animals show signs of GI upset, such as loose stools or vomiting.
Troubleshooting Steps:
-
Dose Titration: A slower dose titration schedule can help reduce the incidence of GI side effects.[9]
-
Dietary Considerations: Ensure the diet is consistent and consider providing easily digestible food.
-
Anticholinergic Co-administration: Peripherally acting anticholinergics can alleviate GI hypermotility.
-
Hydration: Monitor for signs of dehydration resulting from diarrhea and provide supportive care as needed.
Diagrams
Signaling Pathway of Donepezil's Cholinergic Effects
Caption: Donepezil inhibits AChE, increasing ACh levels and receptor activation.
Experimental Workflow for Managing Side Effects
Caption: A logical workflow for observing and managing donepezil side effects.
Troubleshooting Logic for Cholinergic Side Effects
Caption: Decision tree for troubleshooting donepezil-induced side effects.
Data Summary Tables
Table 1: Dose-Dependent Cholinergic Side Effects of Donepezil in Rodents
| Species | Dose (mg/kg, route) | Observed Side Effects | Reference(s) |
| Mouse | 2.5 (s.c.) | 36% decrease in heart rate, 13% decrease in temperature. | [1] |
| Mouse | 5.0 (s.c.) | 44% decrease in heart rate, 22% decrease in temperature. | [1] |
| Rat | 18.0 (oral) | ED50 for tremors. | [6] |
| Rat | 20.0 (oral) | Prolonged tremors (>6 hours) and hypothermia. | [6] |
| Dog | 6.0 (oral) | Tremors, vomiting, hypersalivation. | [10] |
Table 2: Pharmacokinetic Parameters of Donepezil in Rodents
| Species | Dose (mg/kg, route) | Cmax (ng/mL) | Tmax (hours) | Reference(s) |
| Rat (Hairless) | 3.0 (oral) | Not specified | ~1.2 ± 0.4 | [11] |
| Rat (Hairless) | 10.0 (oral) | Not specified | ~1.4 ± 0.5 | [11] |
| Rat (Hairless) | ~17.9 (oral) | 97.3 ± 24.4 | ~2.5 ± 0.5 | [11] |
Experimental Protocols
Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Muscle-Related Side Effects in Rats
This protocol is adapted from a study demonstrating the efficacy of NAC in reducing donepezil-induced adverse effects.[7][8]
1. Materials:
-
Donepezil hydrochloride
-
N-acetylcysteine (NAC)
-
Vehicle for dissolution (e.g., saline or 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles appropriate for the animal's size
2. Dosing and Administration:
-
Donepezil: A high dose of 20 mg/kg was used in the cited study to induce side effects.[12] The dose should be adjusted based on the specific experimental needs. Administer orally once daily.
-
NAC: A dose of 2400 mg/kg was shown to be effective.[12] Administer orally once daily, typically at the same time as donepezil.
-
Control Groups: Include a vehicle control group, a donepezil-only group, and a NAC-only group to isolate the effects of each substance.
3. Procedure:
-
Prepare fresh solutions of donepezil and NAC in the chosen vehicle on each day of the experiment.
-
Administer the solutions via oral gavage.
-
Observe the animals daily for general symptoms and specifically for muscle-related side effects such as shivering, tremors, and toe curling.[7][8]
-
Record the incidence and severity of these symptoms over the course of the study (e.g., for four weeks as in the reference study).
Protocol 2: Co-administration of a Muscarinic Antagonist to Mitigate Peripheral Cholinergic Side Effects
This protocol provides a general framework for using atropine or glycopyrrolate to counteract peripheral side effects.
1. Materials:
-
Donepezil hydrochloride
-
Atropine sulfate (B86663) or Glycopyrrolate
-
Sterile saline for injection
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection
2. Dosing and Administration:
-
Donepezil: Administer at the desired experimental dose and route (e.g., 2.5-5.0 mg/kg, s.c., for mice).[1]
-
Atropine Sulfate: A dose of 5 mg/kg (i.p. or s.c.) has been used to inhibit donepezil-induced bradycardia in mice.[1][5] Administer shortly before or at the same time as donepezil. Note that atropine crosses the blood-brain barrier and may affect central cholinergic activity.
-
Glycopyrrolate: As a peripherally restricted alternative, a common dose for reversing neuromuscular blockade in conjunction with neostigmine (B1678181) is 0.2 mg for every 1.0 mg of neostigmine, which can be adapted.[13] A starting dose of 0.1-0.2 mg/kg (s.c. or i.p.) can be tested.
3. Procedure:
-
Prepare fresh solutions of donepezil and the anticholinergic agent in sterile saline.
-
Administer the anticholinergic agent at the appropriate time relative to the donepezil administration.
-
Monitor physiological parameters such as heart rate, body temperature, salivation, and lacrimation.
-
Compare the outcomes to a group receiving donepezil alone to quantify the mitigating effect of the anticholinergic agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common cholinergic side effects of donepezil in in-vivo experiments?
A1: The most frequently observed cholinergic side effects include gastrointestinal issues (nausea, vomiting, diarrhea), bradycardia (slowed heart rate), hypothermia, salivation, lacrimation, and muscle tremors or fasciculations.[1][2][6][10][14] The incidence and severity of these effects are typically dose-dependent.[1][2]
Q2: How can I minimize peripheral side effects without affecting the central cognitive-enhancing effects of donepezil?
A2: The most effective strategy is to co-administer a peripherally acting muscarinic antagonist, such as glycopyrrolate.[15] Unlike atropine, glycopyrrolate does not readily cross the blood-brain barrier, so it can counteract side effects like salivation, bradycardia, and gastrointestinal distress without interfering with the central cholinergic activity of donepezil.
Q3: At what dose should I start to see cholinergic side effects in rats or mice?
A3: This is highly dependent on the specific animal strain and the route of administration. However, studies in mice have shown significant bradycardia and hypothermia at subcutaneous doses of 2.5 mg/kg and higher.[1] In rats, oral doses around 18 mg/kg have been identified as the ED50 for inducing tremors.[6] It is always recommended to perform a pilot dose-response study to determine the therapeutic window and the threshold for adverse effects in your specific experimental model.
Q4: Can I reduce side effects by changing the route of administration?
A4: While the oral route is common, fluctuations in plasma concentration can contribute to side effects.[11] Alternative routes, such as subcutaneous or intraperitoneal injection, may provide a different pharmacokinetic profile. Continuous infusion via an osmotic minipump is another option to maintain steady-state concentrations and potentially reduce peak-dose-related side effects.
Q5: Are there any long-term consequences of managing side effects with anticholinergic drugs in chronic studies?
A5: Chronic administration of anticholinergic drugs can lead to tolerance and may have its own set of side effects, such as dry mouth and constipation.[13] It is crucial to include appropriate control groups that receive only the anticholinergic agent to account for its long-term effects on the parameters being studied. The lowest effective dose of the mitigating agent should be used.
Q6: What is the mechanism behind N-acetylcysteine (NAC) mitigating donepezil's side effects?
A6: High-dose donepezil has been shown to increase reactive oxygen species (ROS) and intracellular calcium levels in muscle cells. NAC, an antioxidant, is thought to diminish these adverse effects by regulating ROS and intracellular calcium, thereby reducing muscle-related symptoms like tremors and shivering.[7][8]
References
- 1. Autonomic and cholinergic mechanisms mediating cardiovascular and temperature effects of donepezil in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kentscientific.com [kentscientific.com]
- 5. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of donepezil-, tacrine-, rivastigmine- and metrifonate-induced central and peripheral cholinergically mediated responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing Donepezil-Induced Adverse Effects Through N-acetylcysteine Co-Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. The Impact of Dextran Sodium Sulfate-Induced Gastrointestinal Injury on the Pharmacokinetic Parameters of Donepezil and Its Active Metabolite 6-O-desmethyldonepezil, and Gastric Myoelectric Activity in Experimental Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Donepezil Bioavailability in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on strategies to improve the bioavailability of donepezil (B133215) in preclinical settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high bioavailability of donepezil in preclinical models?
A1: The main obstacles include:
-
First-Pass Metabolism: Donepezil undergoes significant metabolism in the liver, which can reduce the amount of active drug reaching systemic circulation after oral administration.[1]
-
Blood-Brain Barrier (BBB) Permeability: As a treatment for Alzheimer's disease, donepezil must effectively cross the BBB to reach its target in the central nervous system.[2][3] Current oral formulations may have limited brain permeability.[2]
-
Gastrointestinal Side Effects: High oral doses required to overcome bioavailability issues can lead to adverse effects like nausea and vomiting.[1]
-
Low Aqueous Solubility: While not the primary barrier, the physicochemical properties of donepezil can influence formulation development.
Q2: What are the most promising strategies to improve the bioavailability of donepezil?
A2: Current research focuses on several key areas:
-
Nanoparticle-Based Delivery Systems: Encapsulating donepezil in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA-b-PEG), can protect it from first-pass metabolism, enhance its absorption, and improve its ability to cross the BBB.[4][5][6]
-
Intranasal (Nose-to-Brain) Delivery: Administering donepezil via the nasal route can bypass the BBB and avoid first-pass metabolism, leading to direct delivery to the brain.[2] Formulations like nanoemulsions and mucoadhesive gels are being explored for this purpose.[7][8]
-
Prodrugs: Modifying the chemical structure of donepezil to create a prodrug can improve its pharmacokinetic profile.
Q3: How do nanoparticle characteristics influence the bioavailability of donepezil?
A3: Key nanoparticle parameters include:
-
Particle Size: Smaller nanoparticles (generally under 200 nm) are often better able to cross biological barriers, including the BBB.[4]
-
Surface Charge (Zeta Potential): The surface charge can influence the stability of the nanoparticle formulation and its interaction with biological membranes.
-
Encapsulation Efficiency: A high encapsulation efficiency ensures that a sufficient amount of the drug is loaded into the nanoparticles for effective delivery.[4]
Troubleshooting Guides
Nanoparticle Formulation
Issue: Low encapsulation efficiency of donepezil in solid lipid nanoparticles (SLNs).
-
Possible Cause 1: Suboptimal lipid concentration.
-
Troubleshooting: An increase in lipid concentration can sometimes lead to a higher encapsulation efficiency. However, it may also increase particle size.[4] Experiment with different lipid-to-drug ratios to find the optimal balance.
-
-
Possible Cause 2: Inefficient homogenization or sonication.
-
Troubleshooting: Increasing the homogenization speed and sonication time can improve the encapsulation of the drug within the lipid matrix.[4] Ensure your equipment is properly calibrated and functioning.
-
-
Possible Cause 3: Poor drug solubility in the lipid matrix.
-
Troubleshooting: Select a lipid in which donepezil has higher solubility. Pre-dissolving the drug in a small amount of a suitable solvent before adding it to the molten lipid can also improve encapsulation.
-
Issue: Large and inconsistent particle size of PLGA nanoparticles.
-
Possible Cause 1: Inappropriate PVA concentration.
-
Troubleshooting: The concentration of polyvinyl alcohol (PVA) as a stabilizer is critical. Increasing the PVA concentration can lead to a reduction in nanoparticle size.[9]
-
-
Possible Cause 2: Insufficient sonication time.
-
Troubleshooting: Longer sonication times generally result in smaller and more uniform nanoparticles.[9]
-
-
Possible Cause 3: Aggregation of nanoparticles.
-
Troubleshooting: Ensure adequate stirring during the solvent evaporation step to prevent aggregation. The addition of cryoprotectants like trehalose (B1683222) can improve stability, especially after lyophilization.[9]
-
In Vitro Permeability Studies (Caco-2 Assays)
Issue: High variability in Caco-2 permeability results for donepezil formulations.
-
Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.
-
Troubleshooting: Always verify the integrity of the Caco-2 monolayer before each experiment by measuring the transepithelial electrical resistance (TEER). TEER values should be within the optimal range for your specific cell line and passage number.[10] You can also use a marker of paracellular transport, such as Lucifer Yellow, to confirm monolayer integrity.[10]
-
-
Possible Cause 2: Efflux by P-glycoprotein (P-gp) transporters.
-
Troubleshooting: Donepezil is a known substrate of P-gp. To determine if active efflux is affecting your results, perform the permeability assay in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests the involvement of active transport. You can also co-administer a P-gp inhibitor, like verapamil, to confirm this.[11][12]
-
-
Possible Cause 3: Low aqueous solubility of the formulation.
-
Troubleshooting: Ensure that the concentration of your donepezil formulation in the donor compartment does not exceed its aqueous solubility to avoid precipitation, which can lead to inaccurate permeability measurements.[13]
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Donepezil Formulations in Preclinical Studies.
| Formulation | Animal Model | Route of Administration | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Donepezil Solution | Hairless Rats | Oral (3 mg/kg) | 17.9 ± 2.4 | 70.7 ± 11.2 | 3.6 | [14] |
| Donepezil Solution | Hairless Rats | Intravenous (3 mg/kg) | - | 1963.9 ± 288.5 | 100 | [14] |
| Donepezil-Loaded SLNs | Albino Wistar Rats | Intranasal | - | 2.61 times higher than IV solution (in brain) | - | [5] |
| Donepezil-Loaded Nanoemulsion | Sprague Dawley Rats | Intranasal | - | Higher brain uptake compared to oral and IV | - | [15] |
| Donepezil-Loaded DMN Patch | Rats | Transdermal (1 week) | ~20 | Sustained release up to 120h | - | [16] |
Note: Direct comparison of absolute values should be done with caution due to differences in experimental conditions, animal models, and analytical methods across studies.
Experimental Protocols
Preparation of Donepezil-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the homogenization and ultrasonication method.
-
Preparation of Lipid and Aqueous Phases:
-
Heat the lipid (e.g., tristearin, glyceryl monostearate) to 5-10°C above its melting point.[17]
-
Dissolve donepezil and a lipophilic surfactant (e.g., soy lecithin) in the molten lipid.[17]
-
Heat the aqueous phase, containing a hydrophilic surfactant (e.g., poloxamer 188), to the same temperature as the lipid phase.[17]
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.[4]
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe ultrasonication for a specific duration (e.g., 10-15 minutes) to reduce the particle size to the nanometer range.[17]
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Purification and Storage:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
For long-term storage, the SLNs can be lyophilized with a cryoprotectant.
-
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a novel donepezil formulation.
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
For oral administration, dissolve or suspend the donepezil formulation in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose) and administer via oral gavage at the desired dose (e.g., 3-10 mg/kg).[14]
-
For intravenous administration, dissolve the formulation in sterile saline and inject as a bolus into the tail vein.[14]
-
For intranasal administration, lightly anesthetize the animal and instill a small volume (e.g., 10-20 µL) of the formulation into each nostril using a micropipette.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[14]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of donepezil in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for developing and evaluating donepezil nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Donepezil Delivery Systems via the Nose-to-Brain Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Donepezil-loaded PLGA-b-PEG Nanoparticles Enhance the Learning and Memory Function of Beta-Amyloid Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of Donepezil-Loaded Formulations for the Treatment of Alzheimer’s Disease by Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer’s disease treatment | AVESİS [avesis.anadolu.edu.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Evaluation of a Novel Donepezil-Loaded Dissolving Microneedle Patch in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jidps.com [jidps.com]
Technical Support Center: Troubleshooting Variability in Donepezil Efficacy Studies with Transgenic Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of donepezil (B133215) efficacy studies using transgenic mouse models of Alzheimer's Disease (AD).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of donepezil?
Donepezil is a selective and reversible acetylcholinesterase (AChE) inhibitor.[1][2] By blocking the AChE enzyme, donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for learning and memory.[1][2] Deficits in cholinergic neurotransmission are a key pathological feature of Alzheimer's disease.[2] Some studies also suggest that donepezil may have other neuroprotective effects, including reducing the accumulation of amyloid-beta (Aβ) and modulating inflammatory processes.[3]
Q2: Why is there so much variability in the results of donepezil studies using transgenic mice?
Variability in donepezil efficacy studies with transgenic mice is a significant challenge and can be attributed to several factors:
-
Choice of Transgenic Mouse Model: Different mouse models of AD exhibit varying pathologies.[4][5] For instance, some models primarily develop amyloid plaques (e.g., Tg2576, APP/PS1), while others may also show signs of tauopathy or significant neurodegeneration.[4][5] The specific genetic mutations and their expression levels in each model influence the disease progression and, consequently, the response to treatment.[4]
-
Genetic Background of Mice: The genetic background of the mice can significantly impact phenotypes, including immune responses to amyloid plaques and cognitive abilities.[6]
-
Age and Disease Stage at Treatment Initiation: The timing of donepezil administration is critical. Studies suggest that treatment initiated in the pre-symptomatic stages of the disease may have a disease-modifying effect, while its efficacy is reduced in advanced stages of AD pathology.[7][8]
-
Dosage and Route of Administration: The dose and how the drug is administered (e.g., in drinking water, intraperitoneal injection) can affect its bioavailability and efficacy.[9][10]
-
Behavioral Assay Selection and Execution: The choice of behavioral test and the specific protocol can influence the outcome. Factors such as stress levels, lighting, and water temperature in maze-based tasks can impact mouse performance.[11]
Q3: Which transgenic mouse models are commonly used for donepezil studies?
Several transgenic mouse models are used to study Alzheimer's disease and the effects of potential treatments like donepezil. Some of the commonly used models include:
-
APP/PS1: These mice co-express mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to early and robust amyloid plaque deposition.[4]
-
5xFAD: This model expresses five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in rapid and aggressive amyloid pathology.[12]
-
Tg2576: These mice overexpress a mutant form of human APP with the "Swedish" mutation, leading to age-dependent development of amyloid plaques.[5][13]
-
APP23: This model expresses human APP with the Swedish double mutation, showing amyloid plaque formation and subsequent cognitive deficits.[14][15]
-
3xTg-AD: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both amyloid plaques and tau pathology.[16]
Troubleshooting Guide
Problem 1: Lack of cognitive improvement in donepezil-treated transgenic mice.
-
Possible Cause 1: Advanced Disease Stage.
-
Possible Cause 2: Inappropriate Dosage.
-
Troubleshooting: Optimize the donepezil dose. A study in Tg2576 mice found that a higher dose (4 mg/kg) was more effective at reducing Aβ pathology and preventing synapse loss compared to a lower dose (2 mg/kg).[9] However, other studies have shown antidepressant-like effects at lower doses (0.2 mg/kg) in different behavioral tests.[17]
-
-
Possible Cause 3: Choice of Mouse Model.
-
Troubleshooting: Select a mouse model that is appropriate for the specific research question. Some models may be more responsive to cholinergic therapies than others. The cognitive deficits in some models may not be primarily driven by cholinergic dysfunction.
-
Problem 2: Inconsistent results in behavioral assays.
-
Possible Cause 1: Environmental Stressors.
-
Troubleshooting: Acclimate mice to the testing room and handle them gently to minimize stress. Ensure consistent lighting, noise levels, and other environmental conditions during testing.[11]
-
-
Possible Cause 2: Inappropriate Behavioral Task.
-
Possible Cause 3: Lack of a Wash-out Period.
Problem 3: No significant effect of donepezil on amyloid-beta (Aβ) pathology.
-
Possible Cause 1: Insufficient Treatment Duration or Dose.
-
Troubleshooting: Increase the duration of treatment and/or the dose of donepezil. Long-term administration of a higher dose (4 mg/kg) for 6 months was shown to reduce soluble Aβ and plaque deposition in Tg2576 mice.[9]
-
-
Possible Cause 2: Route of Administration.
-
Troubleshooting: Consider the route of administration. One study found that intraperitoneal injection of donepezil reduced Aβ plaques, whereas oral administration at a higher dose did not show the same effect in 5xFAD mice.[10]
-
-
Possible Cause 3: Mouse Model Characteristics.
-
Troubleshooting: The impact of donepezil on Aβ can be model-dependent. While some studies report a reduction in Aβ, others may not observe this effect, particularly if the model has very aggressive plaque deposition.
-
Data Summary Tables
Table 1: Summary of Donepezil Efficacy Studies in Transgenic Mice
| Transgenic Model | Donepezil Dose | Treatment Duration | Key Findings |
| APP23 | 0.27 mg/kg/day | 2 months | Improved cognitive performance in the Morris water maze.[14][15] |
| Tg2576 | 4 mg/kg (in drinking water) | 6 months | Reduced soluble Aβ levels, decreased plaque number, and increased synaptic density.[9] |
| 3xTg-AD | 1.3 mg/kg | 4 months | Improved cognitive capabilities and reduced soluble and insoluble Aβ levels.[16] |
| APP/PS1 | Not specified | Pre-symptomatic vs. Advanced Stage | Disease-modifying effect when started in the pre-symptomatic stage, but not in the advanced stage.[7][8] |
| 5xFAD | 1 mg/kg (i.p.) | Not specified | Reduced Aβ plaque number and microglial activation.[10] |
Experimental Protocols
Morris Water Maze (as described in the APP23 mouse study) [14][15]
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance. A hidden platform is submerged just below the water surface.
-
Acquisition Phase:
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
Each mouse undergoes a set number of trials per day.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (Retention):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for a set duration (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.
-
Visualizations
Caption: Experimental workflow for a donepezil efficacy study in transgenic mice.
Caption: Signaling pathways potentially modulated by donepezil.
References
- 1. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of Five Mouse Models of Alzheimer's Disease: Cell Cycle Events Reveal New Insights into Neurons at Risk for Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing face validity of mouse models of Alzheimer’s disease with natural genetic variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer’s disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unict.it [iris.unict.it]
- 12. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The cholinesterase inhibitor donepezil has antidepressant-like properties in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
potential interference of donepezil hcl with common biochemical assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential for donepezil (B133215) hydrochloride (HCl) to interfere with common biochemical assays. The following information is intended to help you troubleshoot and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected "interference" of donepezil HCl in a biochemical assay?
Donepezil HCl is a potent, reversible inhibitor of acetylcholinesterase (AChE).[1] Therefore, its primary and expected "interference" is the significant inhibition of AChE activity in enzymatic assays designed to measure this specific enzyme. This is the intended pharmacological action of the drug.
Q2: Can donepezil HCl directly interfere with colorimetric or fluorometric assays that are not related to acetylchololinesterase activity?
Based on available data, direct chemical interference by donepezil HCl with common non-AChE colorimetric and fluorometric assays is not widely reported. However, it is crucial to consider the inherent spectroscopic properties of donepezil HCl to mitigate any potential artifacts. Donepezil has a maximum UV absorbance at approximately 314 nm.[2] It also exhibits fluorescence, with an excitation wavelength of around 290 nm and an emission wavelength of about 315 nm.[3][4] When using assays with absorbance or fluorescence readouts in these ranges, it is essential to run appropriate controls.
Q3: My protein concentration measurement using the BCA assay seems off in samples treated with donepezil. Is this a known issue?
While there are no specific reports of donepezil directly interfering with the bicinchoninic acid (BCA) assay reagents, it is good practice to rule out any potential interference. The BCA assay relies on the reduction of Cu2+ to Cu1+ by protein, followed by the chelation of Cu1+ by BCA, which produces a colored product.[5][6][7] Some compounds can interfere with this process. To test for interference, run a control sample containing the same concentration of donepezil HCl as your experimental samples but without any protein. If you observe a significant signal in this control, it indicates interference.
Q4: I am observing changes in lactate (B86563) dehydrogenase (LDH) levels in my cell-based assay after donepezil treatment. Is donepezil inhibiting the LDH enzyme directly?
Changes in LDH levels in the supernatant of cultured cells treated with donepezil are more likely a reflection of a biological response (i.e., changes in cell viability or membrane integrity) rather than direct inhibition of the LDH enzyme. To confirm this, you can perform a cell-free LDH assay by adding donepezil directly to a solution containing a known amount of LDH enzyme and its substrate. If there is no change in enzyme activity compared to a vehicle control, the effects seen in your cell-based assay are likely biological.
Q5: How might donepezil HCl affect my amyloid-beta (Aβ) ELISA results?
Donepezil treatment in cellular or animal models may alter the production or clearance of Aβ, which would be reflected in the ELISA results. This is a biological effect of the drug. There is no evidence to suggest that donepezil directly interferes with the antibody-antigen binding or the enzymatic reaction (e.g., HRP-TMB) in a typical sandwich ELISA.[8] However, as a standard control, you can spike a known concentration of Aβ standard with donepezil and compare the reading to a standard without donepezil to rule out any direct assay interference.
Troubleshooting Guides
Issue 1: Unexpected Results in Acetylcholinesterase (AChE) Assays
Observation: Complete or near-complete inhibition of AChE activity in all samples containing donepezil, even at very low concentrations.
Potential Cause: This is the expected pharmacological effect of donepezil.
Troubleshooting Steps:
-
Confirm Expected Activity: This result validates that the donepezil in your experiment is active.
-
Determine IC50: To characterize the inhibitory potency of your donepezil stock, perform a dose-response curve. This will allow you to determine the half-maximal inhibitory concentration (IC50).
-
Adjust Experimental Design: If you are trying to observe other effects in the presence of donepezil, be aware that AChE will be inhibited. Consider if this inhibition impacts the pathway you are studying.
Issue 2: Potential Spectroscopic Interference in Absorbance or Fluorescence-Based Assays
Observation: Higher than expected background absorbance or fluorescence in samples containing donepezil.
Potential Cause: Donepezil has intrinsic absorbance and fluorescence properties that may overlap with the wavelengths used in your assay.
Troubleshooting Steps:
-
Run a "Donepezil Only" Control: Prepare a control sample with the highest concentration of donepezil used in your experiment, in the assay buffer, without the analyte of interest.
-
Measure the Spectrum: If possible, measure the absorbance or fluorescence spectrum of the "donepezil only" control to identify the peak interference wavelengths.
-
Background Subtraction: Subtract the signal from the "donepezil only" control from your experimental samples.
-
Consider Alternative Wavelengths: If the interference is significant, check if your assay can be performed at a different wavelength where donepezil does not absorb or fluoresce.
Issue 3: Inconsistent Results in Protein Quantification Assays (BCA or Bradford)
Observation: High variability or unexpected protein concentrations in samples containing donepezil.
Potential Cause: While unlikely to be a direct chemical interference, high concentrations of any small molecule could potentially affect the assay.
Troubleshooting Steps:
-
Perform an Interference Control: As described in the FAQs, run a control with donepezil in the assay buffer without any protein.
-
Dilute the Sample: If interference is suspected, diluting your sample may reduce the concentration of donepezil to a level that no longer interferes, while keeping the protein concentration within the detectable range of the assay.
-
Use an Alternative Assay: If interference persists, consider using a different protein quantification method that works on a different principle (e.g., if you are using a BCA assay, try a Bradford assay).
Data Summary
Table 1: Spectroscopic Properties of Donepezil
| Property | Wavelength (nm) | Reference |
| Maximum UV Absorbance | 314 | [2] |
| Fluorescence Excitation | 290 | [3][4] |
| Fluorescence Emission | 315 | [3][4] |
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is based on the principle that acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.[9][10]
Materials:
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
AChE enzyme
-
Donepezil HCl stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DTNB Solution: Dissolve DTNB in phosphate buffer.
-
ATCI Solution: Dissolve ATCI in deionized water. Prepare fresh daily.
-
Enzyme Solution: Prepare a working solution of AChE in phosphate buffer.
-
Donepezil Dilutions: Prepare a serial dilution of donepezil HCl in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL donepezil solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and donepezil/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.[9]
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9]
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples. Determine the percent inhibition for each donepezil concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from damaged cells into the culture supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[11][12]
Materials:
-
Cells cultured in a 96-well plate
-
Donepezil HCl
-
LDH Assay Kit (containing substrate, cofactor, and dye solutions)
-
Lysis Buffer (for positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of donepezil HCl for the desired time. Include untreated cells as a negative control and cells treated with lysis buffer as a positive control.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
Reaction Setup: Add the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).
BCA Protein Assay
This assay is used to quantify total protein concentration.[5][6][7]
Materials:
-
Protein samples (with and without donepezil)
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a series of BSA standards with known concentrations.
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit manufacturer's instructions (typically a 50:1 ratio).[6]
-
Assay Setup: Pipette a small volume (e.g., 10-25 µL) of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add Working Reagent: Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.
-
Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the standard curve to determine the protein concentration of the unknown samples.
Visualizations
Caption: A typical experimental workflow for assessing the effects of donepezil HCl.
Caption: A troubleshooting flowchart for unexpected results in the presence of donepezil.
Caption: The inhibitory action of donepezil on the acetylcholinesterase signaling pathway.
References
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Managing Potential Donepezil Hepatotoxicity in Long-Term Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and managing potential donepezil-induced hepatotoxicity in long-term animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term animal studies with donepezil (B133215).
1. Issue: Unexpected Elevation in Liver Enzymes (ALT/AST)
-
Question: We observed a statistically significant increase in serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in our rodent cohort receiving high-dose donepezil for 90 days. How should we proceed?
-
Answer:
-
Immediate Steps:
-
Confirm the findings: Re-run the serum samples to rule out analytical errors. It is also advisable to confirm the results with a fresh blood draw from the affected animals.[1]
-
Clinical Assessment: Perform a thorough clinical examination of the animals to check for any visible signs of distress, jaundice, or changes in behavior.
-
Review Dosing and Administration: Double-check all dosing calculations, preparation of the donepezil solution, and administration records to ensure accuracy.
-
-
Investigative Workflow:
-
Pattern of Enzyme Elevation: Determine the pattern of liver injury. A disproportionately high ALT elevation suggests hepatocellular injury, which is a common pattern in drug-induced liver injury (DILI).[2][3] An AST/ALT ratio greater than 2 might suggest more severe liver damage.
-
Dose-Response Relationship: Analyze if the enzyme elevations are dose-dependent by comparing with lower-dose and control groups.
-
Time-Course Analysis: Review interim blood analysis data to understand the onset and progression of the enzyme elevation.
-
Histopathology: Prioritize histopathological examination of the liver from a subset of animals. Look for signs of hepatocellular necrosis, inflammation, and cholestasis.[4]
-
-
Management Strategies:
-
Dose Reduction: Consider a dose reduction in a satellite group of animals to observe if the enzyme levels return to baseline.
-
Hepatoprotective Co-administration: For mechanistic studies, you could explore the co-administration of a hepatoprotective agent like N-acetylcysteine (NAC), which is a precursor to the antioxidant glutathione (B108866).[5][6][7] This can help elucidate the role of oxidative stress in the observed toxicity.
-
-
2. Issue: Signs of Cholestasis (Elevated ALP and Bilirubin)
-
Question: In our long-term mouse study, we are observing elevated Alkaline Phosphatase (ALP) and total bilirubin (B190676), with only mild increases in ALT and AST. What does this suggest and how should we investigate?
-
Answer:
-
Interpretation: This pattern is indicative of cholestatic or mixed cholestatic-hepatocellular injury.[8] It suggests that donepezil or its metabolites may be interfering with bile flow. While less common than hepatocellular injury for many drugs, cholestatic injury has been reported in rare cases of donepezil-induced hepatotoxicity.[8]
-
Investigative Workflow:
-
Fractionate Bilirubin: If possible, measure both direct (conjugated) and indirect (unconjugated) bilirubin. A rise in conjugated bilirubin is more specific for cholestatic injury.
-
Bile Acid Measurement: Consider measuring serum total bile acids, which are sensitive markers of cholestasis.
-
Histopathology: Liver histology is crucial. Examine for evidence of bile duct proliferation, portal inflammation, and bile plugs within canaliculi.[9] Special stains like Masson's trichrome can help visualize any developing fibrosis around the bile ducts.[10][11]
-
-
Management Strategies:
-
Investigate Biliary Transporters: In mechanistic studies, you could investigate the effect of donepezil on the expression and function of key bile salt export pumps (BSEP) in the liver.[9]
-
Supportive Care: Ensure animals have adequate hydration and nutrition.
-
Review of Other Cholestatic Agents: Ensure that no other substances being administered to the animals are known to cause cholestasis.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected patterns of liver enzyme elevations with long-term donepezil administration in animal models?
A1: Based on clinical case reports and the known metabolism of donepezil, both hepatocellular (predominant ALT/AST elevation) and cholestatic (predominant ALP/bilirubin elevation) or mixed patterns of liver injury are possible, though rare.[8] In preclinical models, you might observe a dose-dependent, mild to moderate increase in ALT and AST as the primary finding.
Q2: What is a standard protocol for monitoring liver function during a long-term donepezil toxicity study in rats?
A2: A comprehensive monitoring protocol, based on FDA guidelines for chronic toxicity studies, would include:
-
Baseline Screening: Collect blood samples from all animals before the start of the study to establish baseline liver enzyme levels.[12]
-
Interim Monitoring: Collect blood at regular intervals (e.g., 30, 60, 90 days, and then every 3 months for longer studies) for clinical chemistry analysis.[12]
-
Terminal Analysis: At the end of the study, perform a complete hematological and clinical chemistry panel.
-
Organ Weights and Histopathology: At necropsy, weigh the liver and collect tissue samples for histopathological examination.
Q3: What are the key histological findings to look for in suspected donepezil-induced hepatotoxicity?
A3: Key histological findings may include:
-
Hepatocellular Injury: Centrilobular necrosis, hepatocyte ballooning, and inflammatory cell infiltration.
-
Cholestatic Injury: Bile duct proliferation, portal inflammation with eosinophils, and the presence of bile plugs in the canaliculi.[8]
-
Fibrosis: For long-term studies, special stains like Sirius Red or Masson's trichrome can be used to assess collagen deposition and the development of fibrosis.[13][14]
Q4: Can N-acetylcysteine (NAC) be used to manage or mitigate donepezil-induced liver injury in animal models?
A4: Yes, NAC can be used as a tool to investigate the role of oxidative stress in donepezil-induced hepatotoxicity.[5][6] By replenishing glutathione stores, NAC can help detoxify reactive metabolites.[7] If co-administration of NAC ameliorates the liver injury, it provides evidence that oxidative stress is a key mechanism.
Q5: How do I differentiate between an adaptive response and true hepatotoxicity?
A5: Mild, transient elevations in liver enzymes that return to baseline despite continued drug administration may represent an adaptive response. In contrast, progressively increasing enzyme levels, especially when accompanied by histological changes and clinical signs, are indicative of true hepatotoxicity.[4]
Data Presentation
Table 1: Hypothetical Quantitative Data from a 90-Day Oral Donepezil Toxicity Study in Sprague-Dawley Rats
| Parameter | Control (Vehicle) | Donepezil (Low Dose - 5 mg/kg/day) | Donepezil (Mid Dose - 10 mg/kg/day) | Donepezil (High Dose - 20 mg/kg/day) |
| ALT (U/L) | 35 ± 8 | 45 ± 10 | 78 ± 15 | 150 ± 35** |
| AST (U/L) | 80 ± 12 | 95 ± 18 | 140 ± 25 | 280 ± 50** |
| ALP (U/L) | 250 ± 40 | 260 ± 45 | 280 ± 50 | 320 ± 60 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.22 ± 0.06 | 0.25 ± 0.08 | 0.3 ± 0.1 |
| Liver Weight (g) | 10.5 ± 1.5 | 10.8 ± 1.6 | 11.5 ± 1.8 | 12.8 ± 2.0* |
Values are presented as Mean ± SD. * p < 0.05, ** p < 0.01 compared to the control group. This data is representative and intended for illustrative purposes.
Experimental Protocols
1. Protocol: 90-Day Repeated Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Objective: To evaluate the potential toxicity of donepezil following repeated oral administration to Sprague-Dawley rats for 90 days.
-
Animals: Young adult male and female Sprague-Dawley rats (e.g., 6-8 weeks old at the start of the study).
-
Groups (n=10/sex/group):
-
Group 1: Control (Vehicle, e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: Low Dose Donepezil (e.g., 5 mg/kg/day)
-
Group 3: Mid Dose Donepezil (e.g., 10 mg/kg/day)
-
Group 4: High Dose Donepezil (e.g., 20 mg/kg/day)
-
-
Administration: Once daily by oral gavage for 90 consecutive days.
-
Monitoring:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At Day 30, 60, and 90: Blood collection for hematology and clinical chemistry (including ALT, AST, ALP, GGT, total bilirubin, and albumin).
-
-
Terminal Procedures (Day 91):
-
Euthanasia and gross necropsy.
-
Organ weight measurement (liver, kidneys, etc.).
-
Collection of liver tissue for histopathological examination (fixed in 10% neutral buffered formalin).
-
-
Histopathology:
-
Paraffin-embedded liver sections stained with Hematoxylin (B73222) and Eosin (B541160) (H&E).[11]
-
Consider special stains like Masson's trichrome for collagen deposition if fibrosis is suspected.[10][11]
-
2. Protocol: Histopathological Examination of Liver Tissue
-
Tissue Fixation: Immediately fix liver samples in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: Deparaffinize sections, rehydrate, stain with hematoxylin (for nuclei) and eosin (for cytoplasm and extracellular matrix), dehydrate, and mount.[15]
-
Masson's Trichrome Staining (for fibrosis): Use a standard Masson's trichrome staining kit to differentiate collagen (blue/green) from muscle and cytoplasm (red).
-
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of hepatocellular injury, cholestasis, inflammation, and fibrosis.
Mandatory Visualizations
References
- 1. Mild Cognitive Impairment and Donepezil Impact Mitochondrial Respiratory Capacity in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. southsudanmedicaljournal.com [southsudanmedicaljournal.com]
- 3. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative hepatic toxicity: prechronic/chronic liver toxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Donepezil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biased Quantification of Rat Liver Fibrosis—Meta-Analysis with Practical Recommendations and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Refining Donepezil Administration Protocols to Minimize Animal Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with donepezil (B133215) in animal models. The focus is on refining administration protocols to ensure experimental validity and minimize animal stress.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of donepezil to animal subjects.
| Problem | Possible Cause | Solution |
| Animal exhibits signs of distress during oral gavage (e.g., struggling, vocalization, increased heart rate). | The procedure is inherently stressful. | - Refine Gavage Technique: Pre-coat the gavage needle with sucrose (B13894) to pacify the animal and reduce procedural time and stress-related behaviors.[1][2][3] - Alternative Oral Routes: Consider voluntary consumption methods. Incorporate donepezil into a palatable pill, food pellet (e.g., peanut butter), or a sweet liquid (e.g., diluted condensed milk) that the animal will willingly consume.[4][5][6][7] - Training: Habituate the animals to the procedure to reduce anxiety.[3] |
| Inconsistent or unexpected behavioral or physiological results following donepezil administration. | Stress from the administration procedure may be a confounding variable. | - Switch to a Less Stressful Route: Oral gavage can significantly increase plasma corticosterone (B1669441) levels, which may interfere with experimental outcomes.[1][4] Voluntary oral administration methods are demonstrably less stressful.[4] - Consider Alternative Routes: Intraperitoneal (IP) or subcutaneous (SC) injections are common alternatives. However, be aware that IP injections can also induce a stress response.[8] Long-acting subcutaneous formulations are being developed to reduce handling frequency.[9][10] |
| Observed adverse effects such as nausea, vomiting, or diarrhea. | These are known cholinergic side effects of donepezil.[11][12] | - Dose Adjustment: Re-evaluate the dosage. The incidence of these adverse events is dose-dependent.[11] - Route of Administration: Oral administration can lead to large plasma fluctuations, increasing the incidence of adverse effects.[11] Alternative routes like transdermal or long-acting subcutaneous injections may provide more stable plasma concentrations.[9] |
| Difficulty in achieving consistent dosing with voluntary consumption methods. | Animals may not consume the entire dose. | - Palatability: Ensure the vehicle for the drug is highly palatable to the specific animal strain.[13][14] - Training and Monitoring: Train the animals to consume the mixture and closely monitor intake to ensure the full dose is administered. Micropipette-guided administration allows for precise delivery of a palatable liquid.[6] |
| High variability in pharmacokinetic (PK) data. | The route of administration significantly impacts drug absorption and bioavailability. | - Oral Gavage vs. Syringe Feeding: One study in rats showed that syringe-feeding of donepezil resulted in a 5.4-fold increase in blood and brain concentrations compared to gavage.[13] - Intranasal Administration: This route can bypass first-pass metabolism, potentially leading to different PK profiles compared to oral routes.[15][16] - Standardize Administration Protocol: Ensure consistent timing, volume, and technique for all animals within a study group. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common routes of donepezil administration in animal models?
A1: The most common routes include oral gavage, intraperitoneal (IP) injection, and subcutaneous (SC) injection.[11][17][18] Newer, less stressful methods such as voluntary oral consumption (in food, pills, or liquids) and intranasal administration are also being explored.[4][15]
Q2: What are the typical signs of stress to monitor for during drug administration?
A2: Physiological signs of stress include increased heart rate, blood pressure, and plasma corticosterone levels.[4][19][20] Behavioral indicators can include struggling, vocalization, rearing, face wiping, and jumping.[1][19]
Q3: How can the stress of oral gavage be minimized?
A3: Research shows that precoating the gavage needle with sucrose can significantly reduce the time to passage and decrease observable stress-related reactions, keeping plasma corticosterone levels similar to those of ungavaged control mice.[1][2] Using flexible gavage needles and properly training both the animals and the technicians can also help.[7]
Questions on Alternative Administration Routes
Q4: What are some less stressful alternatives to oral gavage?
A4: Several alternatives aim to reduce restraint and stress:
-
Voluntary Consumption in Food/Pills: Incorporating donepezil into a palatable treat that the animal will eat voluntarily has been shown to be significantly less stressful than gavage.[4][7]
-
Micropipette-Guided Drug Administration (MDA): This technique involves training mice to drink a drug-laced solution (e.g., diluted condensed milk) from a micropipette tip, which they do willingly.[5][6]
-
Syringe-Feeding: Rats can be trained to voluntarily drink a drug solution from a syringe.[13][14]
Q5: Are there long-acting formulations of donepezil available for animal research?
A5: Yes, long-acting injectable formulations for subcutaneous administration are being developed. These aim to maintain steady plasma concentrations over an extended period (e.g., one month), which can improve compliance and reduce the stress associated with frequent handling and dosing.[9][10][21]
Q6: What are the considerations for choosing between intraperitoneal (IP) and subcutaneous (SC) injections?
A6: Both are common parenteral routes. IP injections can cause a stress response and may have a higher risk of injuring internal organs if performed incorrectly.[8] SC injections are generally considered less invasive. The choice may depend on the required absorption rate and the specific experimental protocol.
Pharmacokinetics and Dosing
Q7: How does the route of administration affect the pharmacokinetics of donepezil?
A7: The administration route significantly influences pharmacokinetic parameters. For example, after oral administration in rats, the maximum plasma concentration (Cmax) is typically reached in about 1.2 to 2.5 hours.[11][22] Intranasal administration is being explored as a method to achieve more direct brain delivery, potentially altering the brain-to-plasma concentration ratio.[15][16] A study comparing syringe-feeding to oral gavage in rats found that syringe-feeding led to significantly higher blood and brain concentrations of donepezil.[13]
Q8: What are typical dosages of donepezil used in rodent models?
A8: Dosages can vary widely depending on the study's objective and the animal model. Common oral doses in mice and rats range from 0.3 mg/kg to 10 mg/kg.[11][23] IP injections have been reported at doses of 0.03 mg/kg to 15 mg/kg.[17][24][25] It is crucial to consult relevant literature for the specific model being used.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Donepezil in Rodents via Different Administration Routes
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Reference |
| Rat (Hairless) | Oral | 3 | 17.9 ± 2.4 | 1.2 ± 0.4 | [11] |
| Rat (Hairless) | Oral | 10 | 44.1 ± 7.9 | 1.4 ± 0.5 | [11] |
| Rat | Oral Gavage | Not Specified | - | ~2.5 | [22] |
| Mouse | Oral Gavage | 10 | - | - | [15] |
| Rat | Subcutaneous (Hydrogel) | 10 | ~100 (initial peak) | ~2 | [21] |
Table 2: Effect of Administration Method on Stress Markers in Mice
| Administration Method | Parameter | Result | Reference |
| Oral Gavage (Water) | Fecal Corticosterone Metabolites | Significantly increased 6-10 hours post-dosing | [4] |
| Voluntary Pill Consumption | Fecal Corticosterone Metabolites | No significant increase | [4] |
| Oral Gavage (Water) | Mean Arterial Pressure (MAP) | No significant change in the first hour | [4] |
| Voluntary Pill Consumption | Mean Arterial Pressure (MAP) | Increased in the first hour | [4] |
| Oral Gavage (Sucrose-coated needle) | Plasma Corticosterone | Maintained at levels similar to ungavaged controls | [1] |
Experimental Protocols
Protocol 1: Micropipette-Guided Drug Administration (MDA) for Mice
-
Objective: To administer donepezil orally in a voluntary and minimally stressful manner.
-
Materials: Donepezil solution, sweetened condensed milk, water, micropipette.
-
Methodology:
-
Prepare a palatable solution by mixing sweetened condensed milk with water.
-
Dissolve the required dose of donepezil into the sweetened milk solution.
-
Habituate the mice to the procedure by offering the sweetened milk solution without the drug from a micropipette tip for a few days.
-
For drug administration, draw the donepezil-containing solution into the micropipette.
-
Gently introduce the micropipette tip to the mouse's mouth and allow it to lick the solution voluntarily.
-
Ensure the entire volume is consumed for accurate dosing.
-
Protocol 2: Refined Oral Gavage Using Sucrose Coating
-
Objective: To reduce the stress associated with standard oral gavage.
-
Materials: Donepezil solution, 32% sucrose solution, standard oral gavage needle.
-
Methodology:
-
Prepare the donepezil solution at the desired concentration.
-
Just prior to administration, dip the gavage needle into a 32% sucrose solution to coat it.
-
Gently restrain the mouse in a manner that minimizes distress.
-
Introduce the sucrose-coated gavage needle smoothly into the esophagus. The sweet taste helps to pacify the animal and may induce swallowing.
-
Administer the donepezil solution.
-
Monitor the animal for any signs of distress post-procedure.
-
Visualizations
Caption: Workflow for selecting a donepezil administration route to minimize animal stress.
Caption: Donepezil inhibits AChE, increasing acetylcholine levels in the synaptic cleft.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aalas [aalas.kglmeridian.com]
- 3. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 4. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models [jove.com]
- 6. eara.eu [eara.eu]
- 7. nal.usda.gov [nal.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alzheimer's Association International Conference [alz.confex.com]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aricept (Donepezil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative method of oral dosing for rats. | Semantic Scholar [semanticscholar.org]
- 15. Donepezil Brain and Blood Pharmacokinetic Modeling after Nasal Film and Oral Solution Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Subcutaneously Injectable Hyaluronic Acid Hydrogel for Sustained Release of Donepezil with Reduced Initial Burst Release: Effect of Hybridization of Microstructured Lipid Carriers and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biomolther.org [biomolther.org]
- 23. Donepezil attenuates vascular dementia in rats through increasing BDNF induced by reducing HDAC6 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Donepezil and Rivastigmine on Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used acetylcholinesterase (AChE) inhibitors, donepezil (B133215) and rivastigmine (B141). The focus is on their half-maximal inhibitory concentration (IC50) against acetylcholinesterase, supported by experimental data and detailed methodologies. This document is intended to assist researchers in making informed decisions for their studies in neurodegenerative diseases.
Quantitative Analysis of Inhibitory Potency
The inhibitory efficacy of donepezil and rivastigmine against acetylcholinesterase is quantified by their IC50 values. The following table summarizes these values obtained from various in vitro and in vivo studies. It is important to note that variations in experimental conditions, such as the source of the enzyme and the assay methodology, can influence the observed IC50 values.
| Compound | IC50 Value | Species/System | Assay Conditions | Reference |
| Donepezil | 6.7 nM | Purified human AChE | In vitro | [1] |
| ~30-50 nM | Mouse muscle homogenate | In vitro | N/A | |
| 8 nM | Human recombinant AChE | In vitro | N/A | |
| 53.6 ± 4.0 ng/mL | Human (in vivo) | PET imaging | N/A | |
| Rivastigmine | 4.3 nM | Rat brain AChE | In vitro | [1] |
| 4.15 µM | Acetylcholinesterase | In vitro | N/A | |
| 32.1 µM | Acetylcholinesterase | In vitro | [2] |
Note: The significant variation in rivastigmine's IC50 values highlights its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase (BuChE), with some studies suggesting a higher potency for BuChE.[1] Donepezil, in contrast, is a more selective inhibitor of AChE.[3][4]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of enzyme inhibitors. Below are detailed methodologies for commonly employed in vitro and in vivo assays for assessing AChE inhibition.
In Vitro IC50 Determination: Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity.[5]
Principle: This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATC) by AChE. The resulting yellow-colored TNB can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Donepezil or Rivastigmine (test compounds)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compounds (donepezil and rivastigmine) in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.[6]
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[6]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
In Vivo Assessment of AChE Inhibition
Principle: To understand the efficacy of AChE inhibitors in a physiological context, in vivo studies are essential. These can be performed using methods such as ex vivo brain tissue analysis or in vivo microdialysis.[4]
1. Ex Vivo Brain Tissue Analysis:
-
Animal Dosing: Administer donepezil or rivastigmine to laboratory animals (e.g., mice or rats) at various doses.
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and collect brain tissue.
-
Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
AChE Activity Assay: Measure the AChE activity in the brain homogenates using the Ellman's assay as described above.
-
Data Analysis: Compare the AChE activity in the brains of treated animals to that of a control group (vehicle-treated) to determine the percentage of inhibition.
2. In Vivo Microdialysis:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Collect dialysate samples at regular intervals before and after the administration of the AChE inhibitor.
-
Neurotransmitter Analysis: Analyze the concentration of acetylcholine (B1216132) in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: An increase in the extracellular acetylcholine concentration following drug administration indicates AChE inhibition.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
Caption: Acetylcholinesterase signaling pathway.
Caption: In vitro IC50 determination workflow.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Donepezil's Selectivity for Acetylcholinesterase over Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selective inhibition of acetylcholinesterase by donepezil (B133215) in comparison to other prominent cholinesterase inhibitors, supported by quantitative data and detailed experimental methodologies.
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, exhibits a notable pharmacological characteristic: its high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE).[1] This selectivity is a key factor in its therapeutic profile, potentially minimizing side effects that may arise from the inhibition of BuChE, an enzyme with a broader substrate specificity.[1] This guide provides an objective comparison of donepezil's selectivity with that of other cholinesterase inhibitors, presenting supporting experimental data in a clear, structured format for ease of comparison.
Quantitative Comparison of Inhibitor Selectivity
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] A lower IC50 value signifies greater potency. The selectivity index, calculated as the ratio of the IC50 for BuChE to the IC50 for AChE, provides a quantitative measure of an inhibitor's preference for AChE. A higher selectivity index indicates greater selectivity for AChE.
The following table summarizes the in vitro inhibitory activities of donepezil and other selected cholinesterase inhibitors against AChE and BuChE.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil | 6.7[3][4] | 7400[4] | ~1104 |
| Rivastigmine (B141) | 4.3[3][5] | 31[5] | ~7.2[4] |
| Galantamine | 5130[6] | N.D. | N.D. |
| Tacrine (B349632) | 77[3][5] | 69[4] | ~0.9[4] |
| Physostigmine (B191203) | 0.67[3] | 16[4] | ~24[4] |
| TAK-147 | 12[3] | 21600[4] | ~1800[4] |
| Ipidacrine (B1672102) | 270[3] | 220[4] | ~0.81[4] |
N.D. - Not Determined in the cited study. Note: IC50 values can vary between studies depending on the specific experimental conditions.
As the data indicates, donepezil and TAK-147, both benzylpiperidine derivatives, demonstrate high selectivity for AChE over BuChE.[3][4] In contrast, carbamate (B1207046) derivatives like physostigmine and rivastigmine show moderate selectivity, while the 4-aminopyridine (B3432731) derivative tacrine and ipidacrine exhibit no selectivity.[3][4]
Experimental Protocols
The determination of AChE and BuChE inhibition is most commonly performed using the spectrophotometric method developed by Ellman and colleagues.[1] This assay is based on the hydrolysis of a thiocholine (B1204863) ester substrate by the cholinesterase, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[1]
A generalized protocol for this assay is as follows:
-
Enzyme and Inhibitor Preparation : Solutions of purified AChE (e.g., from electric eel) and BuChE (e.g., from equine serum) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). Serial dilutions of the inhibitor compounds are also prepared.
-
Pre-incubation : The enzyme solution is pre-incubated with various concentrations of the inhibitor for a specific period (e.g., 15-20 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. It is important to note that some inhibitors, such as the carbamate derivatives physostigmine and rivastigmine, require a preincubation period to exhibit their maximal inhibitory effect.[3]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BuChE) and the chromogenic reagent, DTNB.
-
Data Acquisition : The change in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
IC50 Determination : The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Signaling Pathway and Inhibition Logic
The following diagram illustrates the central role of acetylcholine (B1216132) (ACh) in cholinergic neurotransmission and the mechanism by which cholinesterase inhibitors exert their effects. ACh released into the synaptic cleft is normally hydrolyzed by AChE, terminating the signal. Inhibitors block this hydrolysis, thereby increasing the concentration and duration of action of ACh in the synapse. The diagram also depicts the differential selectivity of various inhibitors for AChE versus BuChE.
Caption: Cholinesterase inhibitors' mechanism and selectivity.
This guide provides a foundational understanding of the selectivity of donepezil for AChE over BuChE in comparison to other inhibitors. For researchers and drug development professionals, this information is crucial for the design and evaluation of novel therapeutic agents for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
In Vitro Potency of Cholinesterase Inhibitors: A Comparative Analysis of Donepezil, Galantamine, and Tacrine
This guide provides a detailed comparison of the in vitro potency of three common acetylcholinesterase inhibitors: donepezil (B133215), galantamine, and tacrine (B349632). These agents are central to the symptomatic treatment of Alzheimer's disease, primarily acting by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Potency: IC50 Values
The inhibitory potency of these compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies higher potency. The data presented below is a synthesis of values reported in the scientific literature for the inhibition of the two major cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | Target Enzyme | Reported IC50 Values (nM) | Selectivity |
| Donepezil | Acetylcholinesterase (AChE) | 6.7, 81 | High for AChE over BChE.[1] |
| Butyrylcholinesterase (BChE) | ~679 - 1186 | ||
| Galantamine | Acetylcholinesterase (AChE) | 2280, 7009 | Specific for AChE.[2][3] |
| Butyrylcholinesterase (BChE) | ~4960 | ||
| Tacrine | Acetylcholinesterase (AChE) | 77, 1019 | Non-selective; inhibits both AChE and BChE.[1][3][4] |
| Butyrylcholinesterase (BChE) | - |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme (e.g., human, electric eel) and the specific assay methodology used.
Based on the available data, the general order of potency for AChE inhibition is Donepezil > Tacrine > Galantamine.[1][4][5] Donepezil and galantamine exhibit selectivity for AChE, whereas tacrine is a non-selective inhibitor of both AChE and BChE.[1][3]
Mechanism of Action
Donepezil, galantamine, and tacrine exert their primary effect by inhibiting cholinesterase enzymes. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] Galantamine is characterized as a competitive and reversible inhibitor. Furthermore, galantamine possesses a dual mechanism of action, as it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors.[3][7]
Experimental Protocols: Cholinesterase Inhibition Assay
The in vitro potency of cholinesterase inhibitors is most commonly determined using the spectrophotometric Ellman's method.[7]
Principle: This assay quantifies the activity of AChE or BChE by measuring the rate of production of thiocholine (B1204863). The enzyme hydrolyzes a thiocholine-based substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE). The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is directly proportional to the enzyme's activity and can be measured by monitoring the absorbance at 412 nm. The reduction in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency (IC50).[6]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (Donepezil, Galantamine, Tacrine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are typically prepared in a phosphate buffer (pH 8.0).[8] Serial dilutions of the test inhibitors are made to determine the IC50 value.
-
Reaction Mixture Setup: In a 96-well plate, the following are added in order: phosphate buffer, the inhibitor solution (or buffer for the control), and the AChE or BChE enzyme solution.[8]
-
Pre-incubation: The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[8][7]
-
Initiation of Reaction: The DTNB solution is added, followed by the substrate (ATCI or BTCI) to start the enzymatic reaction.[7]
-
Measurement: The absorbance at 412 nm is measured immediately and at regular intervals (e.g., every minute) for a set duration using a microplate reader.[8]
-
Calculation: The rate of the reaction is determined by calculating the change in absorbance per minute. The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Disease-Modifying Potential of Donepezil in APP23 Mouse Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of donepezil's disease-modifying efficacy in the APP23 mouse model of Alzheimer's disease. We delve into its performance against other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual pathways to illuminate its mechanism of action.
Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, has shown promise beyond its established role as a cognitive enhancer. Studies utilizing the APP23 transgenic mouse model, which recapitulates key aspects of amyloid pathology, have explored its potential to alter the course of the disease. This guide synthesizes findings on donepezil's impact on cognitive function, amyloid-beta (Aβ) pathology, and neuroinflammation, offering a comparative perspective with other approved Alzheimer's therapies.
Cognitive Enhancement: A Quantitative Look
The Morris water maze (MWM) is a standard behavioral test to assess spatial learning and memory in mouse models of Alzheimer's disease. Chronic treatment with donepezil has demonstrated a significant improvement in the cognitive performance of APP23 mice.
A study by Van Dam et al. (2008) revealed that chronic administration of donepezil (0.27 mg/kg/day) to APP23 mice resulted in performance levels comparable to their wild-type counterparts.[1] This suggests a potential disease-modifying effect, as the cognitive benefits were observed even after a washout period.[1]
| Treatment Group | Mean Escape Latency (seconds) | Probe Trial - Time in Target Quadrant (%) | Reference |
| APP23 + Vehicle | ~40 | ~25 | [1] |
| APP23 + Donepezil (0.27 mg/kg/day) | ~20 | ~45 | [1] |
| Wild-type + Vehicle | ~20 | ~45 | [1] |
Table 1: Effect of Chronic Donepezil Treatment on Spatial Memory in APP23 Mice in the Morris Water Maze. Data are approximated from graphical representations in the cited study.
In a direct comparison with other Alzheimer's drugs in the APP23 model, all tested cholinesterase inhibitors demonstrated an ability to reduce cognitive deficits. The optimal daily doses were identified as 0.3 mg/kg for donepezil, 0.5 mg/kg for rivastigmine, and 1.25 mg/kg for galantamine.[2] Memantine (B1676192) showed a milder, yet significant, improvement in the probe trial.[2]
Impact on Amyloid-Beta Pathology
A key hallmark of Alzheimer's disease is the accumulation of Aβ plaques in the brain. Research indicates that donepezil may influence this pathological cascade.
A long-term study by Dong et al. (2009) in the Tg2576 mouse model, which also overexpresses mutant human amyloid precursor protein, showed that a higher dose of donepezil (4 mg/kg) significantly reduced both soluble Aβ levels and amyloid plaque burden.
| Treatment Group | Soluble Aβ40 Levels (pg/mg protein) | Soluble Aβ42 Levels (pg/mg protein) | Plaque Burden (%) | Reference |
| Tg2576 + Vehicle | ~300 | ~150 | ~1.5 | Dong et al. (2009) |
| Tg2576 + Donepezil (4 mg/kg) | ~200 | ~100 | ~0.8 | Dong et al. (2009) |
Table 2: Effect of Long-Term Donepezil Treatment on Amyloid-Beta Pathology in Tg2576 Mice. Data are approximated from graphical representations in the cited study.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of Alzheimer's disease pathology. Donepezil has been shown to modulate these inflammatory responses.
In a 5xFAD mouse model, another relevant model of amyloid pathology, donepezil treatment (1 mg/kg, i.p.) for two weeks significantly reduced the number of Aβ plaques and attenuated the associated microglial and astrocytic activation. Studies in APP/PS1 mice have also demonstrated that donepezil can inhibit the expression of the microglial activation marker CD68 and reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[3]
| Treatment Group | Iba-1 Positive Cells (cells/mm²) | GFAP Positive Cells (cells/mm²) | TNF-α Levels (pg/mg protein) | IL-1β Levels (pg/mg protein) | Reference |
| AD Model + Vehicle | High | High | Elevated | Elevated | [3] |
| AD Model + Donepezil | Reduced | Reduced | Reduced | Reduced | [3] |
Table 3: Qualitative Effects of Donepezil on Neuroinflammation Markers in Alzheimer's Disease Mouse Models.
Experimental Protocols
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged about 1 cm below the water surface in a specific quadrant.
-
Acquisition Phase: Mice are trained over several days (typically 5-7) with multiple trials per day. In each trial, the mouse is released from a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[4]
Immunohistochemistry for Aβ Plaques, Iba-1, and GFAP
Objective: To visualize and quantify amyloid plaques and glial activation.
Protocol:
-
Tissue Preparation: Mice are euthanized, and their brains are collected. The brains are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and then sectioned using a cryostat.
-
Staining: Brain sections are incubated with primary antibodies specific for Aβ (e.g., 6E10), Iba-1 (microglia marker), or GFAP (astrocyte marker).
-
Detection: A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Imaging and Quantification: The stained sections are imaged using a fluorescence microscope. The number and area of Aβ plaques, as well as the number and morphology of Iba-1 and GFAP positive cells, are quantified using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Objective: To measure the levels of pro-inflammatory cytokines.
Protocol:
-
Tissue Homogenization: Brain tissue (e.g., cortex or hippocampus) is homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β) are used. The brain homogenates are added to wells pre-coated with capture antibodies.
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The intensity of the color is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.[3]
Visualizing the Pathways
To better understand the mechanisms underlying donepezil's effects, the following diagrams illustrate the key signaling pathways involved.
Donepezil's primary mechanism of action.
References
- 1. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of donepezil and memantine in PS1/APP mouse models
A Comparative Guide to Donepezil (B133215) and Memantine (B1676192) in PS1/APP Mouse Models of Alzheimer's Disease
This guide offers a comparative analysis of two prominent Alzheimer's disease (AD) medications, donepezil and memantine, within the context of the widely used PS1/APP transgenic mouse model. This model recapitulates key features of AD pathology, including the formation of amyloid-beta (Aβ) plaques and associated cognitive decline. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative findings from preclinical studies investigating the effects of donepezil and memantine on cognition, Aβ pathology, and synaptic markers in PS1/APP mice. It is important to consider that these data are compiled from various studies and may reflect different experimental conditions.
Table 1: Effects on Cognitive Function
| Drug | Behavioral Test | Mouse Age | Dosage and Duration | Key Findings |
| Donepezil | Morris Water Maze | Not Specified | Not Specified | Chronic treatment significantly improved cognitive function.[1] |
| Y-Maze | 50 weeks | 0.1 and 1 mg/kg/day for 10 weeks | Showed rapid cognitive enhancement, though the effects were not sustained over the full treatment period.[2][3] | |
| Memantine | Morris Water Maze | 8 months | 30 mg/kg/day for 2-3 weeks | Significantly improved the acquisition of the spatial learning task.[4] |
| Spatial Learning | 8 months | Not Specified | Demonstrated improvements in hippocampus-based spatial learning.[5] |
Table 2: Effects on Amyloid-Beta (Aβ) Pathology
| Drug | Aβ Species | Brain Region | Mouse Age | Dosage and Duration | Key Findings |
| Donepezil | Insoluble Aβ40/Aβ42, Soluble Aβ40 | Hippocampus | Not Specified | Not Specified | Led to a decrease in the levels of both insoluble and soluble Aβ species.[1] |
| Aβ plaques | Brain | 50 weeks | 1 mg/kg/day for 10 weeks | Reduced the total area occupied by Aβ plaques, but not the overall number of plaques.[2][3] | |
| Memantine | Soluble Aβ1-42 | Cortex | 15 weeks | 20 mg/kg/day for 8 days | Significantly reduced the cortical levels of soluble Aβ1-42.[6][7] |
Table 3: Effects on Neuroinflammation and Synaptic Markers
| Drug | Marker | Brain Region | Mouse Age | Dosage and Duration | Key Findings |
| Donepezil | Microglial Activation (CD68) | Hippocampus | Not Specified | Not Specified | Inhibited the expression of the microglial activation marker CD68.[1] |
| Proinflammatory Cytokines (TNF-α, IL-1β) | Hippocampus | Not Specified | Not Specified | Reduced the release of key proinflammatory cytokines.[1] | |
| Memantine | Synaptic Plasticity | Hippocampus | Not Specified | Not Specified | Showed the ability to prevent the Aβ-induced inhibition of long-term potentiation, a cellular correlate of learning and memory.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for the key experiments cited in this guide.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the surface. Various visual cues are placed around the room to aid in spatial navigation.
-
Procedure: Mice are trained over several days to find the hidden platform from different starting locations. The time it takes to find the platform (escape latency) is recorded. In a subsequent probe trial, the platform is removed, and the time the mouse spends searching in the correct quadrant is measured to assess memory retention.
Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification
ELISA is a sensitive method for quantifying specific proteins, such as Aβ40 and Aβ42, in brain tissue.
-
Sample Preparation: Brain tissue is homogenized, and soluble and insoluble protein fractions are separated by centrifugation. The insoluble fraction, containing Aβ plaques, is typically solubilized using formic acid.
-
Assay: A multi-well plate is coated with a capture antibody specific for the Aβ isoform of interest. The brain homogenate is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, producing a color change that is proportional to the amount of Aβ present.
Western Blotting for Synaptic Marker Analysis
Western blotting is used to measure the relative levels of specific proteins, such as the synaptic markers PSD95 and synaptophysin.
-
Protein Separation: Proteins are extracted from brain tissue and separated by size using gel electrophoresis.
-
Transfer and Detection: The separated proteins are transferred to a membrane, which is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, linked to a detectable enzyme, is then added. The resulting signal, visualized through chemiluminescence, is proportional to the amount of the target protein.
Visualizing the Mechanisms and Workflow
The following diagrams provide a visual representation of the signaling pathways, experimental workflow, and the logical relationship between the drugs' mechanisms and their observed effects.
Figure 1: Proposed signaling pathways of donepezil and memantine.
References
- 1. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sustained cognitive recovery in APP/PS1 transgenic mice by co-administration of EPPS and donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine improves spatial learning in a transgenic mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 6. Memantine Lowers Amyloid-beta Peptide Levels in Neuronal Cultures and in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine lowers amyloid-beta peptide levels in neuronal cultures and in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Donepezil and Physostigmine: A Comparative Guide on Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of donepezil (B133215) and physostigmine (B191203), two prominent acetylcholinesterase (AChE) inhibitors. By examining their inhibitory activity, mechanism of action, binding site interactions, and pharmacokinetic profiles, this document aims to equip researchers with the critical information needed for informed decision-making in drug discovery and development.
Executive Summary
Donepezil and physostigmine are both potent inhibitors of acetylcholinesterase, the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). While both drugs ultimately increase cholinergic neurotransmission, they exhibit significant differences in their chemical structure, mechanism of inhibition, selectivity, and pharmacokinetic properties. Physostigmine, a natural carbamate (B1207046) alkaloid, demonstrates higher in vitro potency with a pseudo-irreversible inhibitory action. In contrast, donepezil, a synthetic piperidine (B6355638) derivative, acts as a reversible, mixed competitive and non-competitive inhibitor with remarkable selectivity for AChE over butyrylcholinesterase (BChE) and a significantly longer duration of action. These fundamental distinctions have profound implications for their therapeutic applications and side-effect profiles.
In Vitro Inhibitory Activity: A Quantitative Comparison
The inhibitory potency of donepezil and physostigmine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity (AChE/BChE) | Reference |
| Donepezil | AChE (rat brain) | 6.7 | ~1100-fold | [1][2] |
| BChE (rat plasma) | 7400 | [2] | ||
| Physostigmine | AChE (rat brain) | 0.67 | ~24-fold | [1][2] |
| BChE (rat plasma) | 16 | [2] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used.
As the data indicates, physostigmine is approximately 10 times more potent than donepezil in inhibiting AChE in vitro.[2] However, donepezil exhibits significantly higher selectivity for AChE over BChE, a characteristic that may contribute to a more favorable side-effect profile by minimizing interactions with peripheral cholinesterases.
Mechanism of Action and Binding Site Interactions
The divergent inhibitory profiles of donepezil and physostigmine stem from their distinct mechanisms of action and molecular interactions with the acetylcholinesterase enzyme.
Donepezil: A Reversible Dual-Binding Site Inhibitor
Donepezil is classified as a reversible, mixed competitive and non-competitive inhibitor of AChE.[3] Its unique mechanism involves simultaneous interaction with two key sites within the enzyme's active site gorge:
-
Catalytic Active Site (CAS): The piperidine moiety of donepezil interacts with the anionic subsite of the CAS, specifically with residues such as Trp86 and Tyr337. This interaction is crucial for anchoring the molecule within the active site.
-
Peripheral Anionic Site (PAS): The indanone moiety of donepezil binds to the PAS, located at the entrance of the active site gorge. This interaction is mediated by π-π stacking with aromatic residues like Trp286.
By binding to both sites, donepezil effectively blocks the entry of acetylcholine to the active site and hinders the hydrolysis process.
Below is a diagram illustrating the dual binding mechanism of donepezil.
Caption: Dual binding of donepezil to AChE's CAS and PAS.
Physostigmine: A Pseudo-Irreversible Carbamate Inhibitor
Physostigmine, a carbamate derivative, functions as a "pseudo-irreversible" inhibitor of AChE. Its mechanism involves a two-step process:
-
Formation of a Michaelis Complex: Physostigmine initially binds non-covalently to the active site of AChE.
-
Carbamoylation: The carbamate moiety of physostigmine is then transferred to a serine residue (Ser203) in the catalytic triad (B1167595) of the enzyme. This forms a carbamoylated enzyme that is much more stable and hydrolyzes very slowly (on the order of minutes to hours) compared to the acetylated enzyme formed with acetylcholine (microseconds).
This slow decarbamoylation rate effectively inactivates the enzyme for a significant period. The binding of physostigmine is primarily governed by hydrophobic interactions of its tricyclic eseroline (B613827) moiety within the active site gorge, in close proximity to the acetylcholine binding site.
The following diagram depicts the inhibitory mechanism of physostigmine.
Caption: Pseudo-irreversible inhibition of AChE by physostigmine.
Experimental Protocols
Determination of AChE and BChE Inhibitory Activity (Ellman's Method)
A widely accepted method for determining the in vitro inhibitory activity of compounds against AChE and BChE is the spectrophotometric method developed by Ellman and colleagues.
Principle:
This assay relies on the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (e.g., from electric eel or recombinant human)
-
Butyrylcholinesterase (e.g., from equine serum or recombinant human)
-
Donepezil hydrochloride
-
Physostigmine salicylate
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of donepezil and physostigmine in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.
-
Prepare working solutions of ATCI/BTCI and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add phosphate buffer, the test inhibitor solution (or buffer for control), and the DTNB solution.
-
For carbamate inhibitors like physostigmine, a pre-incubation step (e.g., 15-30 minutes at 37°C) with the enzyme is often necessary to allow for carbamoylation.[1]
-
Add the AChE or BChE enzyme solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI or BTCI substrate solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for the Ellman's method.
Caption: Workflow for AChE/BChE inhibition assay using Ellman's method.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of donepezil and physostigmine are markedly different, significantly influencing their clinical utility.
| Parameter | Donepezil | Physostigmine |
| Administration | Oral | Oral, Intravenous, Transdermal |
| Bioavailability (Oral) | ~100% | Very low (~2%) due to extensive first-pass metabolism |
| Half-life (t½) | ~70 hours | ~15-40 minutes |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | ~1-2 hours |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Rapidly hydrolyzed by esterases |
| Excretion | Renal and fecal | Primarily renal (as metabolites) |
Donepezil's high oral bioavailability and long half-life allow for once-daily dosing, which is a significant advantage in treating patients with cognitive impairment.[4] In contrast, the poor oral bioavailability and short half-life of physostigmine necessitate more frequent administration or alternative delivery systems like transdermal patches to maintain therapeutic concentrations.
In Vivo Efficacy
Despite its lower in vitro potency, donepezil demonstrates robust in vivo activity. In animal models, orally administered donepezil effectively inhibits brain AChE and improves cognitive deficits. In contrast, while physostigmine is potent in vivo, its therapeutic window is narrow, and it is associated with more pronounced peripheral cholinergic side effects due to its lower selectivity and rapid fluctuations in plasma concentrations.
Conclusion
Donepezil and physostigmine represent two distinct classes of acetylcholinesterase inhibitors with unique pharmacological profiles. Physostigmine's high potency and pseudo-irreversible mechanism of action are contrasted by its poor pharmacokinetic properties. Donepezil, on the other hand, offers a favorable pharmacokinetic profile, high selectivity for AChE, and a reversible, dual-binding site mechanism of inhibition, which have established it as a cornerstone in the symptomatic treatment of Alzheimer's disease. This head-to-head analysis underscores the importance of considering not only in vitro potency but also selectivity, mechanism of action, and pharmacokinetics in the design and development of novel cholinesterase inhibitors for neurological disorders.
References
- 1. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and oral bioavailability of pyridostigmine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs-biomolecule interactions: binding study of substrate and inhibitors to acetylcholinesterase using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cognitive Enhancing Effects of Donepezil: A Comparative Guide for Researchers
For researchers and scientists in the field of neuroscience and drug development, understanding the nuanced cognitive benefits of acetylchol-inesterase inhibitors like donepezil (B133215) is paramount. This guide provides a comprehensive cross-validation of donepezil's efficacy across various well-established rodent behavioral tests, offering a comparative analysis of its performance supported by experimental data and detailed protocols.
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functions by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This action leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory. The following sections delve into the experimental evidence of donepezil's cognitive-enhancing effects in preclinical rodent models, presenting quantitative data, detailed methodologies, and visual workflows to aid in experimental design and interpretation.
Cholinergic Signaling and the Mechanism of Action of Donepezil
The cognitive benefits of donepezil are rooted in its modulation of the cholinergic system. Cholinergic neurons, which produce and release acetylcholine, are integral to cognitive processes. In conditions like Alzheimer's disease, the degeneration of these neurons leads to cognitive decline. Donepezil's inhibition of AChE counteracts this deficit by prolonging the availability of acetylcholine at the synapse, thereby amplifying cholinergic signaling.
Comparative Efficacy of Donepezil in Rodent Behavioral Tests
The cognitive-enhancing properties of donepezil have been extensively evaluated in a variety of rodent behavioral paradigms. These tests are designed to assess different aspects of learning and memory, providing a comprehensive profile of a compound's nootropic potential.
Morris Water Maze (MWM)
The Morris Water Maze is a classic test of spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
Experimental Protocol:
-
Apparatus: A circular tank (typically 120-180 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Training: Mice or rats are given multiple trials per day for several consecutive days to find the hidden platform. The starting position is varied for each trial. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
A Head-to-Head Battle of Enzymes: CYP2D6 vs. CYP3A4 in the Metabolism of Donepezil
A detailed comparative analysis of the roles of Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4) in the metabolic transformation of the Alzheimer's drug, donepezil (B133215), reveals distinct contributions and kinetic profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their metabolic activities, supported by experimental data and detailed protocols.
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism in the liver, primarily orchestrated by the CYP2D6 and CYP3A4 enzymes.[1][2] These enzymes convert donepezil into various metabolites through several key pathways, including O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[1][3][4] Understanding the specific roles and efficiencies of CYP2D6 and CYP3A4 in these processes is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic outcomes.
Quantitative Comparison of Metabolic Efficiency
To elucidate the distinct roles of CYP2D6 and CYP3A4 in donepezil metabolism, in vitro studies using human liver microsomes or recombinant CYP enzymes are employed. These studies allow for the determination of key kinetic parameters, providing a quantitative measure of each enzyme's efficiency in metabolizing donepezil. The following table summarizes these critical parameters.
| Enzyme | Metabolic Pathway | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| CYP2D6 | 6-O-demethylation | 8.5 | 125 | 14.7 |
| CYP3A4 | N-debenzylation | 22.0 | 250 | 11.4 |
| CYP3A4 | N-oxidation | 50.0 | 180 | 3.6 |
Note: The values presented are representative and may vary between different studies and experimental conditions.
This data highlights that while CYP3A4 exhibits a higher maximum reaction velocity (Vmax) for certain pathways, CYP2D6 demonstrates a lower Michaelis-Menten constant (Km) for its primary metabolic route, suggesting a higher affinity for donepezil. The intrinsic clearance (CLint), a measure of the enzyme's metabolic efficiency, indicates that CYP2D6 is highly efficient in the 6-O-demethylation of donepezil.
Metabolic Pathways and Experimental Workflow
The metabolic fate of donepezil is multifaceted, with both CYP2D6 and CYP3A4 contributing to the formation of a variety of metabolites. The primary active metabolite, 6-O-desmethyl donepezil, which shows similar potency to the parent drug, is a major product of CYP2D6 activity.[1]
The investigation of donepezil metabolism in vitro typically follows a standardized workflow designed to quantify the formation of metabolites and determine enzyme kinetics.
Experimental Protocols
The following provides a detailed methodology for a key experiment to determine the kinetic parameters of donepezil metabolism by CYP2D6 and CYP3A4.
In Vitro Metabolism of Donepezil using Human Liver Microsomes
1. Materials:
-
Human Liver Microsomes (HLMs)
-
Donepezil hydrochloride
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Preparation of Incubation Mixtures: A series of incubation mixtures are prepared in microcentrifuge tubes. Each tube contains HLMs (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and varying concentrations of donepezil (e.g., 0.5 - 200 µM).[5]
-
Pre-incubation: The mixtures are pre-incubated at 37°C for 5 minutes in a shaking water bath to allow the substrate to interact with the enzymes.[6]
-
Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to each tube.[5]
-
Incubation: The reactions are incubated at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction rate is linear during this period.
-
Termination of Reaction: The reaction is stopped by adding a volume of ice-cold acetonitrile containing an internal standard.[7]
-
Sample Processing: The terminated reaction mixtures are centrifuged to precipitate the proteins. The supernatant is collected for analysis.[5]
3. Analytical Method:
-
LC-MS/MS Analysis: The concentration of donepezil and its metabolites in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: The rate of metabolite formation is calculated for each substrate concentration. These data are then fitted to the Michaelis-Menten equation to determine the Km and Vmax values. Intrinsic clearance (CLint) is calculated as the ratio of Vmax to Km.
Conclusion
The metabolism of donepezil is a complex process with both CYP2D6 and CYP3A4 playing significant, yet distinct, roles. While CYP3A4 is involved in multiple metabolic pathways, CYP2D6 demonstrates high efficiency in the formation of the major active metabolite, 6-O-desmethyl donepezil. The provided data and protocols offer a robust framework for researchers to further investigate the nuances of donepezil metabolism, contributing to a deeper understanding of its pharmacology and the development of personalized therapeutic strategies. The genetic polymorphisms of CYP2D6 can significantly influence the clearance of donepezil, with poor metabolizers showing slower clearance and ultra-rapid metabolizers exhibiting faster clearance compared to extensive metabolizers.[8][9] This highlights the clinical relevance of understanding the specific contributions of these enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics [mdpi.com]
- 8. Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Evaluating Donepezil's Efficacy in Non-Transgenic Alzheimer's Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of donepezil's performance against other alternatives in non-transgenic animal models of Alzheimer's disease. The following sections detail the experimental data, methodologies, and relevant biological pathways.
Donepezil (B133215), a cornerstone in Alzheimer's disease (AD) therapy, primarily functions as an acetylcholinesterase (AChE) inhibitor, aiming to restore cholinergic neurotransmission.[1][2][3][4][5] However, its therapeutic effects are believed to extend beyond this primary mechanism, encompassing anti-inflammatory and neuroprotective actions.[1][3] To elucidate these multifaceted effects and to identify novel therapeutic strategies, non-transgenic animal models that replicate specific pathological aspects of AD are indispensable. This guide evaluates the efficacy of donepezil in several of these models, including those induced by scopolamine, streptozotocin (B1681764) (STZ), lipopolysaccharide (LPS), and amyloid-beta (Aβ) oligomers, and compares its performance with other therapeutic agents.
Comparative Efficacy of Donepezil and Alternatives
The following tables summarize the quantitative data from various studies, showcasing the performance of donepezil and alternative treatments in ameliorating cognitive deficits and modulating biochemical markers in non-transgenic AD models.
Behavioral Outcomes
Table 1: Efficacy in Scopolamine-Induced Amnesia Models
| Treatment Group | Animal Model | Behavioral Test | Key Finding |
| Donepezil | Rat | Morris Water Maze | Significant decrease in escape latency compared to scopolamine-treated group.[6] |
| Mouse | Y-Maze | Ameliorated scopolamine-induced memory impairment.[7] | |
| Donepezil + Quercetin | Rat | Morris Water Maze | Combination showed a more significant increase in escape latency and time in target quadrant compared to donepezil alone. |
| Donepezil + Ginkgo Ketoester | Mouse | Morris Water Maze | Combination group showed a significant decrease in escape latency compared to donepezil alone. |
| Rivastigmine | Rat | Barnes Maze | Reversed ethanol-induced impairment in cognitive flexibility at both 0.5 and 1 mg/kg, whereas donepezil was effective only at the higher dose of 3 mg/kg.[6] |
Table 2: Efficacy in Streptozotocin (STZ)-Induced Dementia Models
| Treatment Group | Animal Model | Behavioral Test | Key Finding |
| Donepezil | Mouse | Passive Avoidance | Significant improvement in STZ-induced memory impairment.[8] |
| Tacrine (B349632) | Mouse | Passive Avoidance | Significant improvement in STZ-induced memory impairment.[8] |
| Donepezil + Lercanidipine | Rat | Passive Avoidance & Elevated Plus Maze | Combination showed a greater improvement in memory and inhibition of cholinesterase activity than either drug alone. |
| Pitavastatin (B1663618) | Mouse | Morris Water Maze | Successfully attenuated STZ-induced dementia.[9] |
Table 3: Efficacy in Other Non-Transgenic Models
| Treatment Group | Animal Model | Induction Agent | Behavioral Test | Key Finding |
| Donepezil | Mouse | Amyloid-β Oligomers | Y-Maze | Significantly ameliorated AβO-induced memory impairment. |
| Donepezil | Mouse | Lipopolysaccharide (LPS) | - | Attenuated LPS-induced microglial activation and proinflammatory cytokine levels.[10] |
Biochemical and Histological Outcomes
Table 4: Effects on Biochemical Markers
| Treatment Group | Animal Model | Induction Agent | Marker | Key Finding |
| Donepezil | Mouse | Streptozotocin (STZ) | Acetylcholinesterase (AChE) | Significant decrease in brain AChE activity.[8] |
| Malondialdehyde (MDA) | No significant change in MDA levels compared to control.[8] | |||
| Glutathione (GSH) | No significant change in GSH levels compared to control.[8] | |||
| Tacrine | Mouse | Streptozotocin (STZ) | Acetylcholinesterase (AChE) | Significant decrease in brain AChE activity.[8] |
| Donepezil | Rat | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Significantly reduced levels of pro-inflammatory cytokines.[11] |
| Rivastigmine | Mouse | Lipopolysaccharide (LPS) | IL-6 mRNA | Significantly diminished LPS-stimulated IL-6 mRNA levels.[10] |
| Donepezil + Quercetin | Rat | Scopolamine | Acetylcholinesterase (AChE) | Combination significantly decreased AChE levels compared to individual therapy. |
| β-amyloid (1-42) | Combination significantly decreased β-amyloid levels compared to individual therapy. | |||
| Lipid Peroxidation (LPO) | Decreased LPO observed. | |||
| Glutathione (GSH) | Elevated GSH observed. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Non-Transgenic Animal Models of Alzheimer's Disease
-
Scopolamine-Induced Amnesia: This model is widely used to induce cognitive deficits by antagonizing muscarinic acetylcholine (B1216132) receptors.[12][13]
-
Intracerebroventricular (ICV) Streptozotocin (STZ)-Induced Dementia: ICV injection of STZ is used to induce a state of brain insulin (B600854) resistance and oxidative stress, mimicking aspects of sporadic AD.[15][16][17][18]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust neuroinflammatory response.
-
Induction: For in vitro studies, primary astrocytes or microglial cells are pretreated with LPS (e.g., 200 ng/mL) for 30 minutes.[10] For in vivo studies, LPS is administered to induce microglial activation and proinflammatory cytokine production.
-
-
Amyloid-Beta (Aβ) Oligomer-Induced Cognitive Impairment: This model focuses on the synaptotoxic effects of soluble Aβ oligomers, which are considered key pathogenic species in AD.[19][20][21][22]
-
Induction: Soluble Aβ oligomers are prepared and administered via intracerebroventricular injection in rodents.
-
Behavioral Assays
-
Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Animals are trained over several days to find the hidden platform using spatial cues. Memory is assessed by measuring the escape latency (time to find the platform) and by a probe trial where the platform is removed and the time spent in the target quadrant is recorded.
-
-
Passive Avoidance Test: This test evaluates fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a door.
-
Procedure: During training, the animal receives a mild foot shock upon entering the dark compartment. Memory is assessed by measuring the latency to enter the dark compartment in a subsequent retention trial.
-
-
Y-Maze Test: This test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is allowed to freely explore the maze, and the sequence of arm entries is recorded. Spontaneous alternation, defined as consecutive entries into all three different arms, is used as a measure of working memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by donepezil and a typical experimental workflow for evaluating its efficacy.
Caption: Donepezil's inhibitory effect on neuroinflammation.
Caption: Workflow for Donepezil Efficacy Evaluation.
References
- 1. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterase inhibitors, donepezil and rivastigmine, attenuate spatial memory and cognitive flexibility impairment induced by acute ethanol in the Barnes maze task in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of donepezil and tacrine on oxidative stress in intracerebral streptozotocin-induced model of dementia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of celecoxib- and streptozotocin-induced experimental dementia of Alzheimer's disease by pitavastatin and donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actapharmsci.com [actapharmsci.com]
- 12. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
- 15. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Intracerebroventricular Streptozotocin Injections as a Model of Alzheimer’s Disease: in Search of a Relevant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oligomers of the Amyloid-Beta Protein Disrupt Working Memory: Confirmation with Two Behavioral Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AMYLOID BETA OLIGOMERS IMPAIR FEAR CONDITIONED MEMORY IN A CALCINEURIN-DEPENDENT FASHION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Progressive accumulation of amyloid-β oligomers in Alzheimer’s disease and APP transgenic mice is accompanied by selective alterations in synaptic scaffold proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aβ Oligomer Elimination Restores Cognition in Transgenic Alzheimer’s Mice with Full-blown Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Donepezil Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of donepezil (B133215) hydrochloride, a compound widely used in Alzheimer's disease research. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.
Donepezil hydrochloride is an acetylcholinesterase inhibitor.[1] While its therapeutic effects are well-documented, its improper disposal can pose risks. The compound is toxic if swallowed and can cause serious eye irritation.[2][3][4] Furthermore, due to its high fat solubility, donepezil has a high potential to bioaccumulate in aquatic life, and the environmental risks associated with its release cannot be disregarded.[5]
Hazard Profile of Donepezil Hydrochloride
A clear understanding of the hazards associated with donepezil hydrochloride is the first step toward safe handling and disposal.
| Hazard Statement | Classification | Precautionary Measures |
| Toxic if swallowed | Acute Oral Toxicity, Category 3 | Do not eat, drink, or smoke when using this product. If swallowed, get emergency medical help immediately.[2][3] |
| Causes serious eye irritation | Eye Irritation, Category 2 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2][4] |
| Potential for environmental risk | Aquatic Toxin | Avoid release to the environment.[5][6][7] |
Step-by-Step Disposal Protocol for Donepezil Hydrochloride
The mandated method for the disposal of donepezil hydrochloride is through an approved hazardous waste disposal facility.[8] The following protocol outlines the safe collection, segregation, labeling, and storage of donepezil hydrochloride waste prior to its transfer to a licensed waste management contractor.
1. Waste Identification and Segregation:
-
Identify: All waste streams containing donepezil hydrochloride must be clearly identified. This includes pure compound, solutions, contaminated personal protective equipment (PPE), and labware.
-
Segregate: Donepezil hydrochloride waste must be segregated from non-hazardous waste and other incompatible chemical waste streams. A dedicated, clearly labeled waste container should be used exclusively for donepezil hydrochloride and related materials.[8]
2. Waste Collection and Container Requirements:
-
Solid Waste: Collect solid donepezil hydrochloride waste, including contaminated gloves, wipes, and disposable labware, in a leak-proof and puncture-resistant container.[8]
-
Liquid Waste: Aqueous and solvent-based solutions containing donepezil hydrochloride should be collected in a dedicated, sealed, and chemically compatible container.[8]
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with donepezil hydrochloride must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]
3. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "Donepezil Hydrochloride"
-
Specific hazards: "Toxic," "Aquatic Toxin"
-
The date of waste accumulation
-
The name of the principal investigator or laboratory contact[8]
4. Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains and sources of ignition.
-
Do not store incompatible chemicals in close proximity.[8]
5. Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of donepezil hydrochloride down the drain or in the regular trash. [8]
Experimental Protocols Referenced in Safety and Handling
While no specific experimental protocols for the chemical deactivation of donepezil hydrochloride in a standard laboratory setting have been validated, understanding its stability is crucial for safe handling. A stability study of donepezil hydrochloride revealed the following:
-
Objective: To investigate the degradation of donepezil hydrochloride under various stress conditions.
-
Methodology: Solutions of donepezil hydrochloride were subjected to acidic (1N hydrochloric acid), alkaline (2N sodium hydroxide), oxidative (6% hydrogen peroxide), neutral (water), photolytic, and dry heat conditions. The degradation was monitored using High-Performance Liquid Chromatography (HPLC).
-
Results: The study found that donepezil hydrochloride degrades in alkaline, oxidative, and neutral conditions, while it remains stable under photolytic and dry heat conditions.[9] This information is vital for choosing appropriate storage conditions and understanding potential degradation pathways.
Disposal Workflow for Donepezil Hydrochloride Waste
References
- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. Donepezil - Janusinfo.se [janusinfo.se]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. rjpbcs.com [rjpbcs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
